molecular formula C14H24N2O4 B1663640 Ro 64-0802 CAS No. 187227-45-8

Ro 64-0802

Numéro de catalogue: B1663640
Numéro CAS: 187227-45-8
Poids moléculaire: 284.35 g/mol
Clé InChI: NENPYTRHICXVCS-YNEHKIRRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Oseltamivir acid is a cyclohexenecarboxylic acid that is cyclohex-1-ene-1-carboxylic acid which is substituted at positions 3, 4, and 5 by pentan-3-yloxy, acetamido, and amino groups, respectively (the 3R,4R,5S enantiomer). An antiviral drug, it is used as the corresponding ethyl ester prodrug, oseltamivir, to slow the spread of influenza. It has a role as an antiviral drug, an EC 3.2.1.18 (exo-alpha-sialidase) inhibitor and a marine xenobiotic metabolite. It is a cyclohexenecarboxylic acid, an acetate ester, an amino acid and a primary amino compound.
Oseltamivir acid is a Neuraminidase Inhibitor. The mechanism of action of oseltamivir acid is as a Neuraminidase Inhibitor.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENPYTRHICXVCS-YNEHKIRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171996
Record name Oseltamivir acid
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Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187227-45-8
Record name Ro 64-0802
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187227-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Oseltamivir acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oseltamivir acid
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URL https://www.drugbank.ca/drugs/DB02600
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oseltamivir acid
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Record name OSELTAMIVIR ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6106LV5Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Ro 64-0802 (Oseltamivir Carboxylate) on Influenza Neuraminidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Ro 64-0802, the active metabolite of the antiviral prodrug oseltamivir, on influenza neuraminidase. It provides a comprehensive overview of its inhibitory kinetics, a compilation of quantitative data, and detailed experimental methodologies for key assays, aiming to serve as a valuable resource for researchers in the field of virology and antiviral drug development.

Mechanism of Action: Competitive Inhibition of Neuraminidase

This compound, also known as oseltamivir carboxylate, is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme.[1][2] Neuraminidase is a crucial surface glycoprotein that facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues from glycoconjugates on the cell surface.[1][2] By inhibiting this enzymatic activity, this compound effectively traps the newly formed virus particles on the host cell surface, preventing their release and subsequent infection of other cells.[3]

The mechanism of action of this compound is primarily competitive inhibition .[4] It acts as a transition-state analogue of sialic acid, the natural substrate for neuraminidase.[5] The inhibitor binds with high affinity to the highly conserved active site of the neuraminidase enzyme, effectively blocking the access of the natural substrate.[2] This binding is reversible. The potency of this compound is attributed to its structural similarity to the sialic acid transition state and favorable interactions with key amino acid residues within the enzyme's active site.

G cluster_0 Influenza Virus Replication Cycle cluster_1 Inhibition by this compound Virion Influenza Virion HostCell Host Cell Virion->HostCell Attachment & Entry Budding Progeny Virion Budding HostCell->Budding Replication Release Virion Release Budding->Release Neuraminidase Action (Cleavage of Sialic Acid) Neuraminidase Neuraminidase Active Site Budding->Neuraminidase Target Infection New Cell Infection Release->Infection Ro640802 This compound (Oseltamivir Carboxylate) Ro640802->Neuraminidase Competitive Binding Inhibition Inhibition of Sialic Acid Cleavage Neuraminidase->Inhibition Inhibition->Budding Blocks Release

Figure 1: Mechanism of Action of this compound on Influenza Neuraminidase.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against various influenza A and B strains has been extensively quantified using in vitro enzyme inhibition assays. The 50% inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to express the potency of the inhibitor.

Table 1: IC50 Values of this compound against Influenza Neuraminidase
Influenza Virus Strain/SubtypeNeuraminidase SubtypeIC50 (nM)Reference(s)
Influenza A (Laboratory Strains)N1, N20.3 - 2.0[5]
Influenza A (Clinical Isolates)N1, N20.3 - 2.0[5]
Influenza B (Laboratory Strains)-0.6 - 155[5]
Influenza B (Clinical Isolates)-0.6 - 155[5]
Influenza A/H1N1N10.92 - 1.54[6]
Influenza A/H3N2N20.43 - 0.62[6]
Influenza B-5.21 - 12.46[6]
Influenza A/California/04/2009 (H1N1)N1~10[7]

Note: IC50 values can vary depending on the specific assay conditions and virus isolates used.

Table 2: Ki Values of this compound against Influenza Neuraminidase
Influenza Virus Strain/SubtypeNeuraminidase SubtypeKi (nM)Reference(s)
Influenza A/H1N1N10.2 - 1.2[4]
Influenza A/H3N2N20.2 - 1.2[4]
Influenza B-0.2 - 1.2[4]

Experimental Protocols

Fluorescence-Based Neuraminidase Inhibition Assay

This is a widely used method to determine the IC50 of neuraminidase inhibitors. The assay relies on a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[8][9]

Materials:

  • Influenza virus stock

  • This compound (Oseltamivir Carboxylate)

  • MUNANA substrate (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid)

  • Assay Buffer (e.g., 33 mM MES, pH 6.5, containing 4 mM CaCl2)

  • Stop Solution (e.g., 14 mM NaOH in 83% ethanol)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Virus Dilution: Dilute the influenza virus stock in assay buffer to a concentration that yields a linear rate of substrate hydrolysis over the assay period.

  • Inhibitor Dilution: Prepare a serial dilution of this compound in assay buffer.

  • Incubation: In a 96-well plate, add 50 µL of each inhibitor dilution to duplicate wells. Add 50 µL of diluted virus to each well. Incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 50 µL of MUNANA solution (final concentration typically 50-100 µM) to each well to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stopping the Reaction: Add 150 µL of stop solution to each well.

  • Fluorescence Measurement: Read the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Data Analysis: Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G start Start prep_virus Prepare Virus Dilution start->prep_virus prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor incubate_inhibitor Incubate Virus and Inhibitor (30 min, RT) prep_virus->incubate_inhibitor prep_inhibitor->incubate_inhibitor add_substrate Add MUNANA Substrate incubate_inhibitor->add_substrate incubate_reaction Incubate Reaction (30-60 min, 37°C) add_substrate->incubate_reaction stop_reaction Add Stop Solution incubate_reaction->stop_reaction read_fluorescence Measure Fluorescence (Ex: 365nm, Em: 450nm) stop_reaction->read_fluorescence analyze_data Calculate % Inhibition and Determine IC50 read_fluorescence->analyze_data end End analyze_data->end

Figure 2: Experimental Workflow for Neuraminidase Inhibition Assay.
X-ray Crystallography of Neuraminidase-Ro 64-0802 Complex

Determining the three-dimensional structure of the neuraminidase-Ro 64-0802 complex provides invaluable insights into the molecular interactions driving the inhibitory activity.

General Methodology:

  • Protein Expression and Purification: The ectodomain of influenza neuraminidase is typically expressed in a suitable system (e.g., insect cells) and purified to homogeneity using chromatographic techniques.

  • Crystallization: The purified neuraminidase is crystallized, often using the hanging-drop or sitting-drop vapor diffusion method. This involves screening a wide range of crystallization conditions (precipitants, pH, temperature).

  • Co-crystallization or Soaking:

    • Co-crystallization: this compound is added to the purified neuraminidase solution before setting up crystallization trials.

    • Soaking: Pre-formed neuraminidase crystals are soaked in a solution containing a high concentration of this compound.

  • X-ray Diffraction Data Collection: The neuraminidase-inhibitor co-crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the crystal. The atomic model of the neuraminidase-Ro 64-0802 complex is built into the electron density and refined to obtain a high-resolution three-dimensional structure. This reveals the precise binding mode of this compound within the neuraminidase active site and the specific amino acid residues involved in the interaction.

Conclusion

This compound is a highly effective competitive inhibitor of influenza neuraminidase, a critical enzyme in the viral life cycle. Its mechanism of action is well-characterized, and its potency has been demonstrated against a wide range of influenza A and B viruses. The quantitative data and detailed experimental protocols provided in this guide serve as a foundational resource for researchers working on the development of novel anti-influenza therapeutics and for the continued surveillance of antiviral resistance. The structural insights gained from X-ray crystallography further aid in the rational design of next-generation neuraminidase inhibitors.

References

A Comprehensive Technical Guide to Ro 64-0802 (Oseltamivir Carboxylate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Ro 64-0802, the active metabolite of the antiviral prodrug oseltamivir. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the chemical structure, mechanism of action, pharmacokinetic properties, and relevant experimental methodologies associated with this compound.

Chemical Structure and Properties

This compound, also known as oseltamivir carboxylate or GS 4071, is a potent and selective inhibitor of influenza virus neuraminidase.[1][2][3] It is a cyclohexenecarboxylic acid derivative.

  • IUPAC Name: (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid

  • Molecular Formula: C₁₄H₂₄N₂O₄

  • Molecular Weight: 284.35 g/mol

  • CAS Number: 187227-45-8

This compound is the active form of the prodrug oseltamivir (Ro 64-0796), which is an ethyl ester.[2][4][5] Oseltamivir is readily absorbed after oral administration and is extensively converted to this compound by esterases in the gastrointestinal tract and liver.[2][6][7]

Mechanism of Action

This compound acts as a competitive inhibitor of the neuraminidase enzyme of influenza A and B viruses.[1] Neuraminidase is a crucial enzyme for the release of newly formed virus particles from infected cells. By inhibiting this enzyme, this compound prevents the budding and release of progeny virions, thus halting the spread of the infection.[1][3][5]

cluster_0 Infected Host Cell cluster_1 Extracellular Space VirusReplication Virus Replication and Assembly BuddingVirus Budding Virus with Hemagglutinin bound to Sialic Acid VirusReplication->BuddingVirus Neuraminidase Neuraminidase Action (Cleaves Sialic Acid) BuddingVirus->Neuraminidase ReleasedVirus Released Virus (Infects other cells) Neuraminidase->ReleasedVirus InhibitedNeuraminidase Inhibited Neuraminidase Neuraminidase->InhibitedNeuraminidase Ro640802 This compound (Neuraminidase Inhibitor) Ro640802->InhibitedNeuraminidase Inhibits Start Start Reagents Prepare Reagents: - this compound dilutions - Virus solution - MUNANA substrate - Buffers Start->Reagents IncubateInhibitor Incubate this compound with virus solution (30 min, RT) Reagents->IncubateInhibitor AddSubstrate Add MUNANA substrate (Final concentration 50 µM) IncubateInhibitor->AddSubstrate IncubateReaction Incubate reaction (30 min, 37°C) AddSubstrate->IncubateReaction StopReaction Add stop solution IncubateReaction->StopReaction MeasureFluorescence Measure fluorescence StopReaction->MeasureFluorescence AnalyzeData Calculate % inhibition and determine IC₅₀ MeasureFluorescence->AnalyzeData End End AnalyzeData->End cluster_0 Absorption and Metabolism cluster_1 Renal Excretion Oseltamivir Oseltamivir (Prodrug) (Oral Administration) GI_Liver Gastrointestinal Tract / Liver Oseltamivir->GI_Liver Absorption Ro640802_Blood This compound (Active Metabolite) in Bloodstream GI_Liver->Ro640802_Blood Hydrolysis by Carboxylesterases Kidney Kidney Ro640802_Blood->Kidney Urine Excretion in Urine Kidney->Urine Glomerular Filtration & Active Tubular Secretion (via OATs) Probenecid Probenecid Probenecid->Kidney Inhibits Tubular Secretion

References

The Discovery and Development of Ro 64-0802: A Neuraminidase Inhibitor for Influenza

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Ro 64-0802, the active metabolite of the antiviral drug oseltamivir phosphate. It is intended for researchers, scientists, and professionals involved in the field of drug development. This document details the rationale behind the prodrug approach, the mechanism of viral inhibition, key preclinical and clinical findings, and detailed experimental protocols.

Introduction: The Challenge of Influenza and the Dawn of Neuraminidase Inhibitors

Influenza remains a significant global health threat, responsible for seasonal epidemics and occasional pandemics with considerable morbidity and mortality.[1][2] The quest for effective antiviral therapies has been a long-standing challenge in medicinal chemistry. A pivotal breakthrough in anti-influenza drug design came with the targeting of neuraminidase, a key surface glycoprotein of the influenza virus essential for its replication.[1][2]

This compound, also known as oseltamivir carboxylate, emerged from these efforts as a potent and selective inhibitor of influenza A and B virus neuraminidases.[2][3] However, the initial compound, GS 4071 (the free acid form of this compound), exhibited poor oral bioavailability, limiting its therapeutic potential.[4] This led to the development of the ethyl ester prodrug, oseltamivir phosphate (Ro 64-0796), which is efficiently absorbed and rapidly converted in the body to the active this compound.[4][5][6]

Mechanism of Action: Halting Viral Egress

The influenza virus replication cycle is a multi-stage process that culminates in the budding of new virions from the host cell surface.[7][8][9] The viral hemagglutinin (HA) protein binds to sialic acid receptors on the host cell, but this same affinity would cause newly formed virus particles to aggregate and remain tethered to the cell surface, preventing their release and the spread of infection.[7][8][9]

This is where the viral neuraminidase (NA) plays a crucial role. NA is an enzyme that cleaves terminal sialic acid residues from glycoproteins on the surface of both the host cell and the newly formed virions.[7][8][9] This enzymatic activity allows for the efficient release of progeny viruses, which can then infect new cells.

This compound acts as a competitive inhibitor of the neuraminidase enzyme.[3] By binding to the active site of NA, this compound prevents the cleavage of sialic acid, effectively trapping the newly synthesized viruses on the surface of the infected cell and preventing their release.[2][3] This interruption of the viral life cycle curtails the spread of the infection within the host.

G cluster_host_cell Host Cell Viral Budding Viral Budding Sialic Acid Receptors Sialic Acid Receptors Viral Budding->Sialic Acid Receptors Virion remains tethered Neuraminidase (NA) Neuraminidase (NA) Sialic Acid Receptors->Neuraminidase (NA) NA cleaves sialic acid Released Virus Released Virus Infection of New Cell Infection of New Cell Released Virus->Infection of New Cell Neuraminidase (NA)->Released Virus enabling release This compound This compound This compound->Neuraminidase (NA) Inhibits

Mechanism of Neuraminidase Inhibition by this compound.

The Prodrug Strategy: Overcoming Bioavailability Hurdles

The development of oseltamivir phosphate (Ro 64-0796) as a prodrug for this compound was a critical step in creating a clinically effective oral antiviral. The carboxylate group of this compound, while essential for its inhibitory activity, contributes to its poor membrane permeability and low oral bioavailability.[4][6] The prodrug strategy aimed to mask this polar group with an ethyl ester, thereby increasing the lipophilicity of the molecule and enhancing its absorption from the gastrointestinal tract.[6]

Following oral administration, oseltamivir is readily absorbed and then rapidly and extensively converted by hepatic carboxylesterases to the active metabolite, this compound.[5][10] This bioactivation ensures that high concentrations of the active drug reach the systemic circulation and sites of infection.[10]

G Oseltamivir (Prodrug) Oseltamivir (Prodrug) GI Tract GI Tract Oseltamivir (Prodrug)->GI Tract Oral Administration Liver Liver GI Tract->Liver Absorption This compound (Active) This compound (Active) Liver->this compound (Active) Esterase Hydrolysis Systemic Circulation Systemic Circulation This compound (Active)->Systemic Circulation Distribution

Prodrug activation and systemic delivery of this compound.

Data Presentation

In Vitro Potency of this compound

The inhibitory activity of this compound against various influenza A and B virus strains has been extensively characterized in vitro. The 50% inhibitory concentration (IC50) is a key measure of a drug's potency.

Influenza Virus StrainNeuraminidase SubtypeIC50 (nM)
Influenza AH1N12
Influenza AH3N20.1 - 4.9
Influenza B-0.1 - 4.9
Data compiled from multiple sources.[3][11]
Pharmacokinetic Properties of Oseltamivir and this compound

The pharmacokinetic profiles of oseltamivir and its active metabolite this compound have been well-characterized in healthy volunteers and patient populations.

ParameterOseltamivir (Prodrug)This compound (Active Metabolite)
Oral Bioavailability >80% (as this compound)[10]Low
Time to Peak Plasma Concentration (Tmax) 1-3 hours[12]3-4 hours[10]
Elimination Half-life (t1/2) 1-3 hours[12]6-10 hours[10][12]
Protein Binding 42%[12]3%[12]
Primary Route of Elimination Conversion to this compoundRenal excretion (>90%)[12]
Data are approximate values and may vary between studies and populations.
Summary of Clinical Efficacy in Adults

Clinical trials have demonstrated the efficacy of oseltamivir in treating and preventing influenza.

EndpointOseltamivir (75 mg BID)PlaceboOutcome
Time to Alleviation of Symptoms Reduced by 16.8 hours[13]-Statistically significant reduction
Reduction in Investigator-mediated Pneumonia --Risk difference of 1.00%[13]
Prophylaxis (Symptomatic Influenza) --Reduced by 55% in individuals[13]
BID: twice daily. Data from a systematic review of clinical study reports.[13]

Experimental Protocols

Fluorescence-Based Neuraminidase Inhibition Assay

This assay is widely used to determine the susceptibility of influenza viruses to neuraminidase inhibitors.[14]

Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of viral neuraminidase. The enzyme cleaves a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), releasing the fluorescent product 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[14]

Materials:

  • Test influenza virus isolates

  • This compound (oseltamivir carboxylate) and other neuraminidase inhibitors

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • 4-methylumbelliferone (4-MU) standard

  • Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)

  • 96-well black, flat-bottom microplates

  • Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound and other control inhibitors in assay buffer.

    • Dilute the virus stock to a concentration that yields a linear reaction rate within the assay time frame.

    • Prepare a working solution of MUNANA substrate.

  • Assay Setup:

    • Add a fixed volume of diluted virus to each well of the microplate, except for the substrate control wells.

    • Add serial dilutions of this compound or control inhibitors to the wells. Include virus-only (no inhibitor) and no-virus (substrate only) controls.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the MUNANA substrate to all wells.

    • Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).

  • Measurement and Analysis:

    • Stop the reaction by adding a stop solution (e.g., NaOH).

    • Measure the fluorescence of each well using a plate reader.

    • Subtract the background fluorescence (wells with no virus).

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus-only control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G Prepare Reagents Prepare Reagents Assay Setup Assay Setup Prepare Reagents->Assay Setup Serial dilutions of this compound Diluted virus MUNANA substrate Enzymatic Reaction Enzymatic Reaction Assay Setup->Enzymatic Reaction Add reagents to 96-well plate Pre-incubate Measurement & Analysis Measurement & Analysis Enzymatic Reaction->Measurement & Analysis Add MUNANA Incubate at 37°C IC50 Determination IC50 Determination Measurement & Analysis->IC50 Determination Read fluorescence Calculate % inhibition

Workflow for a Fluorescence-Based Neuraminidase Inhibition Assay.

Conclusion

The development of this compound and its prodrug oseltamivir represents a landmark achievement in rational drug design for the treatment of influenza. The strategic implementation of a prodrug approach successfully overcame the pharmacokinetic limitations of the active compound, leading to a widely used oral antiviral. The detailed understanding of its mechanism of action, coupled with extensive preclinical and clinical evaluation, has solidified its role in the management of influenza infections. This guide provides a foundational technical overview for scientists and researchers, highlighting the key data and methodologies that have underpinned the success of this important therapeutic agent.

References

From Prodrug to Active Inhibitor: A Technical Guide to the Synthesis of Ro 64-0802 from Oseltamivir

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the synthesis pathway for Ro 64-0802 (oseltamivir carboxylate), the active neuraminidase inhibitor, from its ethyl ester prodrug, oseltamivir. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, quantitative data, and a clear visualization of the chemical transformation.

Introduction

Oseltamivir, commercially known as Tamiflu®, is a widely recognized antiviral medication for the treatment and prophylaxis of influenza A and B virus infections.[1] It is administered as an ethyl ester prodrug to enhance oral bioavailability.[1] In the body, primarily in the liver, oseltamivir is rapidly converted by carboxylesterases into its active form, this compound (oseltamivir carboxylate).[2][3][4][5][6] This active metabolite is a potent inhibitor of the viral neuraminidase enzyme, which is crucial for the release of new viral particles from infected host cells.[7][8] This guide details the chemical synthesis of this compound from oseltamivir via base-catalyzed hydrolysis.

Synthesis Pathway: Hydrolysis of Oseltamivir

The conversion of oseltamivir to this compound is a straightforward hydrolysis reaction of the ethyl ester to a carboxylic acid. This transformation can be effectively achieved in a laboratory setting through base-catalyzed hydrolysis.

Reaction Scheme

The overall chemical reaction is depicted below:

Caption: Base-catalyzed hydrolysis of oseltamivir to this compound.

Experimental Protocols

The following protocols are based on established laboratory procedures for the hydrolysis of oseltamivir.

Protocol 1: Base-Catalyzed Hydrolysis

This protocol is adapted from a method described for the synthesis of an oseltamivir analog.[9]

Materials:

  • Oseltamivir

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • 5% Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve oseltamivir in methanol.

  • Prepare a solution of sodium hydroxide in water.

  • Add the aqueous sodium hydroxide solution to the methanolic solution of oseltamivir.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Neutralize the reaction mixture with 5% hydrochloric acid.

  • Remove the excess methanol under reduced pressure (in vacuo).

  • Acidify the remaining aqueous residue to a pH of 2 with 5% hydrochloric acid.

  • Extract the product with dichloromethane (3x volumes).

  • Combine the organic extracts and evaporate the solvent to yield this compound.

Protocol 2: Alkaline Degradation for Complete Hydrolysis

This protocol is based on a study of the alkaline degradation of oseltamivir phosphate.[10]

Materials:

  • Oseltamivir phosphate

  • 0.1 M Sodium hydroxide (NaOH)

  • Methanol (MeOH)

Procedure:

  • Transfer a known quantity of oseltamivir phosphate to a volumetric flask.

  • Add a volume of 0.1 M NaOH.

  • Complete the volume with methanol.

  • Maintain the solution at room temperature for 3 hours to achieve complete hydrolysis.

  • The resulting solution contains this compound. Further purification may be required depending on the intended use.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the product.

CompoundChemical FormulaMolecular Weight ( g/mol )IUPAC Name
Oseltamivir C₁₆H₂₈N₂O₄312.4ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
This compound C₁₄H₂₄N₂O₄284.35(3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid

Logical Workflow of the Synthesis

The synthesis of this compound from oseltamivir follows a logical progression from starting material to final product, involving reaction, workup, and purification steps.

G start Start: Oseltamivir reaction Base-Catalyzed Hydrolysis (NaOH, H₂O/MeOH) start->reaction neutralization Neutralization (HCl) reaction->neutralization evaporation Solvent Evaporation (Methanol Removal) neutralization->evaporation acidification Acidification (pH 2) evaporation->acidification extraction Liquid-Liquid Extraction (Dichloromethane) acidification->extraction purification Final Product: This compound extraction->purification

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The chemical synthesis of this compound from oseltamivir is a fundamental transformation that mimics the in-vivo activation of this important antiviral drug. The provided protocols, based on established literature, offer a reliable method for obtaining the active oseltamivir carboxylate for research and development purposes. This guide serves as a comprehensive resource for scientists working on the synthesis and analysis of neuraminidase inhibitors.

References

Ro 64-0802: A Comprehensive Technical Overview of a Key Anti-Influenza Agent

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the synonyms, alternative names, mechanism of action, and methods for the characterization of the potent neuraminidase inhibitor, Ro 64-0802.

This technical guide provides a detailed overview of this compound, a crucial antiviral compound in the fight against influenza. Primarily targeting researchers, scientists, and drug development professionals, this document consolidates key information on its nomenclature, biological activity, and the experimental protocols used for its evaluation.

Synonyms and Alternative Names

This compound is widely recognized in scientific literature under several names. It is the active metabolite of the prodrug Oseltamivir (marketed as Tamiflu®).[1][2][3] The ester prodrug, Oseltamivir phosphate (Ro 64-0796 or GS 4104), is rapidly hydrolyzed in the body to yield the active form, this compound.[2][3]

A comprehensive list of its synonyms and identifiers is provided below:

CategoryName/Identifier
Research Code This compound[4][5]
GS 4071[4][6]
Chemical Name (3R,4R,5S)-4-(Acetylamino)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid[4]
Systematic Name (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid[5]
Common Name Oseltamivir carboxylate[7][8]
Oseltamivir acid[5][7]
Oseltamivir free acid[5]
CAS Registry No. 187227-45-8[5]
Prodrug Name Oseltamivir (Ro 64-0796, GS 4104)[1][9]

Mechanism of Action: Inhibition of Viral Neuraminidase

This compound exerts its antiviral effect by potently and selectively inhibiting the neuraminidase (NA) enzyme of influenza A and B viruses.[3][8] Neuraminidase is a glycoprotein on the surface of the influenza virus that is essential for the release of newly formed virus particles from infected host cells. By cleaving terminal sialic acid residues from glycoconjugates on the cell surface, neuraminidase prevents the aggregation of new virions and facilitates their spread to other cells.[9]

This compound acts as a transition-state analog inhibitor of the neuraminidase enzyme.[2] It binds to the active site of the enzyme, preventing it from cleaving sialic acid and thereby halting the release of progeny virions.[9] This mechanism effectively traps the viruses on the surface of the infected cell, preventing the infection of new cells and thus limiting the progression of the infection.

Below is a diagram illustrating the role of neuraminidase in the influenza virus life cycle and the inhibitory action of this compound.

Influenza_Lifecycle cluster_cell Host Cell Viral Replication Viral Replication New Virions New Virions Viral Replication->New Virions Assembly Budding Virion Budding Virion New Virions->Budding Virion Budding Influenza Virus Influenza Virus Cell Receptor Cell Receptor Influenza Virus->Cell Receptor Attachment (HA) Cell Receptor->Viral Replication Entry & Uncoating Released Virions Released Virions Budding Virion->Released Virions Release (NA) Released Virions->Influenza Virus Infection of new cells This compound This compound This compound->Budding Virion Inhibition of NA NI_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor_Dilutions Prepare serial dilutions of this compound Plate_Setup Add enzyme and inhibitor to 96-well plate Inhibitor_Dilutions->Plate_Setup Enzyme_Prep Prepare viral neuraminidase Enzyme_Prep->Plate_Setup Substrate_Prep Prepare MUNANA substrate Reaction_Start Add MUNANA to start reaction Substrate_Prep->Reaction_Start Pre_Incubation Pre-incubate to allow binding Plate_Setup->Pre_Incubation Pre_Incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop reaction Incubation->Reaction_Stop Fluorescence_Reading Read fluorescence Reaction_Stop->Fluorescence_Reading Calculate_Inhibition Calculate % inhibition Fluorescence_Reading->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

References

In Vitro Efficacy of Ro 64-0802 Against Influenza A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro activity of Ro 64-0802, the active metabolite of the prodrug oseltamivir, against various strains of influenza A virus. This compound is a potent and selective inhibitor of the influenza virus neuraminidase, a key enzyme in the viral life cycle.[1][2][3][4] This document summarizes key quantitative data, details common experimental protocols for assessing antiviral activity, and presents visual representations of the mechanism of action and experimental workflows.

Quantitative Assessment of In Vitro Activity

The inhibitory activity of this compound is typically quantified by determining the concentration of the compound required to inhibit a specific biological process by 50%. This is expressed as the half-maximal inhibitory concentration (IC50) for enzymatic assays or the half-maximal effective concentration (EC50) for cell-based assays.

Neuraminidase Inhibition

This compound demonstrates potent inhibition of influenza A neuraminidase across various subtypes. In enzymatic assays, IC50 values are consistently in the low nanomolar range, indicating a high affinity for the viral enzyme.

Influenza A SubtypeAssay TypeIC50 Range (nmol/L)Reference
VariousEnzymatic Assay0.3 - 22[5]
Laboratory StrainsEnzymatic Assay0.3 - 2[1]
Inhibition of Viral Replication in Cell Culture

In cell-based assays, which measure the inhibition of viral replication within a host cell environment, the effective concentrations of this compound are slightly higher and more variable than in enzymatic assays.[1][5] This variability can be attributed to factors such as cell type, virus strain, and specific assay conditions.

Influenza A SubtypeCell LineAssay TypeEC50/IC50 Range (nmol/L)Reference
VariousCell CultureViral Replication Assay0.6 - 155[1][5]
H5N1Madin-Darby Canine Kidney (MDCK)Viral Replication Assay7,500 - 12,000 (EC50)[5]
H5N1Not SpecifiedNeuraminidase Activity Assay7 - 15 (IC50)[5]
Pandemic H1N1 (2009)Not SpecifiedPhenotypic Assay0.04 - 205 (IC50)[6]
Seasonal H1N1Not SpecifiedPhenotypic Assay0.5 - 852 (IC50)[6]

Mechanism of Action: Neuraminidase Inhibition

This compound functions as a transition-state analogue of sialic acid, the natural substrate for the influenza neuraminidase enzyme.[1] By competitively binding to the active site of neuraminidase, this compound prevents the cleavage of sialic acid residues on the surface of infected cells and newly formed virions. This inhibition is critical as it prevents the release of progeny virus particles from the host cell, thereby halting the spread of infection.[7]

cluster_0 Influenza Virus Life Cycle cluster_1 Mechanism of this compound Virus_Attachment 1. Virus Attachment and Entry Replication 2. Viral Replication (RNA Synthesis, Protein Production) Virus_Attachment->Replication Assembly 3. Virion Assembly Replication->Assembly Budding 4. Budding from Host Cell Assembly->Budding Release 5. Virion Release Budding->Release Neuraminidase Neuraminidase Enzyme (on virion and cell surface) Budding->Neuraminidase Neuraminidase action required for release Blocked_Release Progeny Virus Release Blocked Ro_64_0802 This compound (Active Metabolite) Ro_64_0802->Neuraminidase Binds to active site Inhibition Inhibition of Sialic Acid Cleavage Neuraminidase->Inhibition Inhibition->Blocked_Release

Caption: Mechanism of this compound action on the influenza virus life cycle.

Experimental Protocols

The in vitro activity of this compound is primarily assessed through neuraminidase inhibition assays and cell-based viral replication assays.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of viral neuraminidase.

Objective: To determine the IC50 value of this compound against influenza A neuraminidase.

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[8] When cleaved by neuraminidase, the fluorescent product 4-methylumbelliferone (4-MU) is released, and its fluorescence can be quantified. The presence of an inhibitor reduces the amount of 4-MU produced.

Materials:

  • Purified influenza A virus or recombinant neuraminidase

  • This compound (or oseltamivir carboxylate)

  • MUNANA substrate

  • Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)[8]

  • Stop Solution (e.g., 0.014 N NaOH in 83% ethanol)[9]

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Serial Dilution of Inhibitor: Prepare a series of dilutions of this compound in the assay buffer.

  • Pre-incubation: In a 96-well plate, mix the diluted inhibitor with a standardized amount of influenza virus neuraminidase. Incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[9][10]

  • Enzymatic Reaction: Initiate the reaction by adding the MUNANA substrate to each well. Incubate at 37°C for a defined period (e.g., 8 minutes).[9][10]

  • Termination: Stop the reaction by adding the stop solution.[9][10]

  • Fluorescence Measurement: Measure the fluorescence of the released 4-MU using a fluorometer (excitation ~360 nm, emission ~450 nm).

  • Data Analysis: Plot the percentage of neuraminidase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

cluster_0 Assay Preparation cluster_1 Incubation and Reaction cluster_2 Measurement and Analysis Dilute_Inhibitor 1. Prepare serial dilutions of this compound Add_NA 2. Add standardized neuraminidase to wells Dilute_Inhibitor->Add_NA Pre_Incubate 3. Add diluted this compound to wells and pre-incubate Add_NA->Pre_Incubate Add_Substrate 4. Add MUNANA substrate to initiate reaction Pre_Incubate->Add_Substrate Incubate_37C 5. Incubate at 37°C Add_Substrate->Incubate_37C Stop_Reaction 6. Terminate reaction with stop solution Incubate_37C->Stop_Reaction Read_Fluorescence 7. Measure fluorescence Stop_Reaction->Read_Fluorescence Calculate_IC50 8. Plot data and calculate IC50 Read_Fluorescence->Calculate_IC50

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

Plaque Reduction Assay

This cell-based assay evaluates the ability of a compound to inhibit the replication of infectious virus particles.

Objective: To determine the EC50 value of this compound for the inhibition of influenza A virus replication.

Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus. The virus replicates and spreads to adjacent cells, forming localized areas of cell death or cytopathic effect (CPE) known as plaques. An overlay medium containing an antiviral agent will restrict the spread of the virus, leading to a reduction in the number or size of plaques.

Materials:

  • Susceptible host cells (e.g., MDCK cells)

  • Influenza A virus stock

  • This compound

  • Cell culture medium

  • Agarose or methylcellulose for overlay

  • Trypsin (for some virus strains)

  • Crystal violet or other staining solution

Procedure:

  • Cell Seeding: Plate host cells in 6-well or 12-well plates and grow to confluency.

  • Virus Infection: Remove the growth medium and infect the cell monolayer with a diluted virus suspension (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1 hour at 37°C.

  • Antiviral Treatment: Remove the virus inoculum and wash the cells. Add an overlay medium containing various concentrations of this compound.

  • Incubation: Incubate the plates at 37°C for 2-3 days until plaques are visible.

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a solution like crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques at each drug concentration. The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.

cluster_0 Cell and Virus Preparation cluster_1 Treatment and Incubation cluster_2 Visualization and Analysis Seed_Cells 1. Seed host cells (e.g., MDCK) in plates Grow_Confluent 2. Grow cells to confluent monolayer Seed_Cells->Grow_Confluent Infect_Cells 3. Infect monolayer with influenza virus Grow_Confluent->Infect_Cells Add_Overlay 4. Add overlay medium with serial dilutions of this compound Infect_Cells->Add_Overlay Incubate_Plaques 5. Incubate for 2-3 days for plaque formation Add_Overlay->Incubate_Plaques Fix_Stain 6. Fix and stain cells to visualize plaques Incubate_Plaques->Fix_Stain Count_Plaques 7. Count plaques for each concentration Fix_Stain->Count_Plaques Calculate_EC50 8. Plot data and calculate EC50 Count_Plaques->Calculate_EC50

References

In Vivo Efficacy of Ro 64-0802: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of Ro 64-0802, the active metabolite of the prodrug oseltamivir, in various animal models of influenza virus infection. This document summarizes key quantitative data from preclinical studies, details the experimental protocols used, and illustrates the underlying mechanism of action and experimental workflows through diagrams.

This compound is a potent and selective inhibitor of the neuraminidase glycoprotein, which is essential for the replication of both influenza A and B viruses. By blocking the action of neuraminidase, this compound prevents the release of newly formed virus particles from infected cells, thereby halting the spread of infection. Oseltamivir, the ethyl ester prodrug of this compound, is readily absorbed after oral administration and is extensively converted to its active form, ensuring systemic distribution to sites of infection such as the lungs and nasal mucosa.

I. Quantitative Efficacy Data

The following tables summarize the in vivo efficacy of oseltamivir (leading to the formation of this compound) in mouse and ferret models of influenza infection. These studies demonstrate the dose-dependent effects of the drug on survival rates and viral titers against various influenza strains.

Table 1: Efficacy of Oseltamivir in Mouse Models of Influenza Infection
Animal ModelInfluenza Virus StrainChallenge DoseTreatment Regimen (Oseltamivir Phosphate)Efficacy Outcomes
BALB/c MiceA/Anhui/1/2013 (H7N9)Not specified20 mg/kg/day, initiated 24h post-infection80% survival
BALB/c MiceA/Anhui/1/2013 (H7N9)Not specified80 mg/kg/day, initiated 24h post-infection88% survival
BALB/c MiceA/Anhui/1/2013 (H7N9)Not specified20 mg/kg/day, initiated 48h post-infection70% survival
BALB/c MiceA/Anhui/1/2013 (H7N9)Not specified80 mg/kg/day, initiated 48h post-infection60% survival
DBA/2 MiceA/Korea/01/2009 (H1N1)10^2.83 PFUNot specified100% survival (compared to 0% in placebo)
BALB/c MiceA/Mississippi/03/2001 (H1N1) H275Y (Oseltamivir-resistant)Not specified100 mg/kg/day, initiated 2h pre-infection30% survival
BALB/c MiceA/Mississippi/03/2001 (H1N1) H275Y (Oseltamivir-resistant)Not specified300 mg/kg/day, initiated 2h pre-infection60% survival
BALB/c MiceA/Puerto Rico/8/34 (H1N1)1000 TCID50Prophylactic treatmentSignificant delay in mortality by 3 days
BALB/c MiceA/Puerto Rico/8/34 (H1N1)100 TCID50Therapeutic treatment (initiated 24h post-infection)Significant delay in mortality by 1 day
Table 2: Efficacy of Oseltamivir in Ferret Models of Influenza Infection
Influenza Virus StrainChallenge DoseTreatment Regimen (Oseltamivir Phosphate)Efficacy Outcomes
H1N1Not specifiedNot specifiedPrevention of infectious virus shedding in all ferrets (0/4 infected vs. 3/4 in placebo)
H3N2Not specifiedNot specifiedPrevention of infectious virus shedding in 50% of ferrets (4/8 infected vs. 7/7 in placebo)
A/Vietnam/1203/04 (H5N1)10^2 EID505 mg/kg/day, initiated 4h post-inoculationProtection from lethal infection
A/Vietnam/1203/04 (H5N1)10^2 EID5025 mg/kg/day, initiated 24h post-inoculationProtection from lethal infection
A/Turkey/15/06 (H5N1)Not specified10 mg/kg/day, initiated 24h post-inoculationReduced lethargy, inhibited inflammation, and blocked virus spread to internal organs
H5N1Ocular-only aerosolNot specifiedSurvival of all treated ferrets, with only transient weight loss and fever

II. Experimental Protocols

This section provides detailed methodologies for key in vivo efficacy studies cited in this guide.

Mouse Model Protocol (General)
  • Animal Model: Female BALB/c mice (13-15 g) or DBA/2 mice are commonly used.

  • Virus Strains: Mouse-adapted influenza strains such as A/NWS/33 (H1N1), A/Victoria/3/75 (H3N2), B/Hong Kong/5/72, A/Anhui/1/2013 (H7N9), and A/Puerto Rico/8/34 (H1N1) have been utilized.

  • Viral Challenge: Mice are anesthetized (e.g., with isoflurane) and infected intranasally with a specific lethal dose of the virus (e.g., 90% lethal dose, or a specified PFU or TCID50 amount) in a small volume (e.g., 50 µL).

  • Drug Administration: Oseltamivir phosphate is prepared as an aqueous solution and administered by oral gavage. Treatment regimens vary, but a common schedule is twice daily for 5 to 10 days. Treatment can be initiated prophylactically (before infection) or therapeutically (at various time points after infection).

  • Efficacy Endpoints:

    • Mortality: Mice are observed daily for a period of up to 21 days for survival.

    • Morbidity: Clinical signs such as weight loss and changes in activity are monitored daily.

    • Viral Titers: At specified time points post-infection, subgroups of mice are euthanized, and lungs are collected and homogenized. Viral titers in the lung homogenates are determined by plaque assay or TCID50 assay on Madin-Darby Canine Kidney (MDCK) cells.

Ferret Model Protocol (General)
  • Animal Model: Ferrets are a well-established model for influenza as they exhibit human-like clinical symptoms.

  • Virus Strains: A variety of human influenza isolates are used, including H1N1, H3N2, and highly pathogenic avian influenza (HPAI) H5N1 strains.

  • Viral Challenge: Ferrets are inoculated intranasally with a defined viral titer (e.g., 10^2 to 10^6 PFU/EID50). Ocular-only aerosol inoculation has also been used to study alternative routes of infection.

  • Drug Administration: Oseltamivir is dissolved in sterile water and administered via oral gavage, typically twice daily for 5 days.

  • Efficacy Endpoints:

    • Clinical Signs: Ferrets are monitored for weight loss, body temperature changes, nasal discharge, sneezing, and activity levels.

    • Viral Shedding: Nasal washes are collected at various time points post-infection to measure viral titers, providing an indication of viral replication in the upper respiratory tract.

    • Viral Titers in Organs: At the end of the study or at specific time points, animals may be euthanized to determine viral titers in the lungs, brain, and other organs.

    • Survival: In studies with highly pathogenic strains, survival is a key endpoint.

III. Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for in vivo efficacy studies.

G cluster_cell Host Cell Virus_Entry 1. Virus Entry (Attachment & Endocytosis) Uncoating 2. Uncoating (vRNA Release) Virus_Entry->Uncoating Replication 3. Replication (Nucleus) Uncoating->Replication Assembly 4. Assembly (New Virions) Replication->Assembly Budding 5. Budding Assembly->Budding Release 6. Release Budding->Release New_Virion New Progeny Virions Release->New_Virion Infects new cells Ro640802 This compound (Neuraminidase Inhibitor) Ro640802->Release Influenza_Virion Influenza Virion Influenza_Virion->Virus_Entry

Caption: Mechanism of action of this compound in the influenza virus life cycle.

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., BALB/c Mice) Infection Intranasal Viral Challenge Animal_Model->Infection Virus_Strain Prepare Influenza Virus Strain (e.g., H1N1) Virus_Strain->Infection Treatment Administer Oseltamivir (Oral Gavage) Infection->Treatment Monitoring Daily Monitoring (Survival, Weight, Symptoms) Treatment->Monitoring Sampling Sample Collection (Nasal Wash, Lungs) Monitoring->Sampling Viral_Titer Determine Viral Titers (Plaque/TCID50 Assay) Sampling->Viral_Titer Statistical_Analysis Statistical Analysis of Data Viral_Titer->Statistical_Analysis Results Summarize Efficacy Results Statistical_Analysis->Results

Caption: General experimental workflow for in vivo efficacy studies.

Methodological & Application

Application Notes and Protocols: Ro 64-0802 in vitro Neuraminidase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro inhibitory activity of Ro 64-0802 (also known as GS 4071 or oseltamivir carboxylate), the active metabolite of the antiviral prodrug oseltamivir phosphate (Tamiflu™), against influenza virus neuraminidase.

Introduction

This compound is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[1][2][3][4] This enzyme is crucial for the release of newly formed virus particles from infected cells, and its inhibition prevents the spread of the virus.[5][6] The following protocol outlines a fluorescence-based neuraminidase inhibition assay, a widely used method to assess the susceptibility of influenza viruses to neuraminidase inhibitors.[7][8] The assay measures the ability of this compound to inhibit the cleavage of a fluorogenic substrate by the viral neuraminidase.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound is typically expressed as the 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%.

Parameter Value Range Virus Type Reference
IC50 (Enzymatic Assay)0.3 - 22 nmol/LInfluenza A and B[3][9]
IC50 (Enzymatic Assay)0.1 - 4.9 nMInfluenza A and B[1]
IC50 (Enzymatic Assay)2 nMInfluenza Virus[2]
IC50 (Cell Culture)0.6 - 155 nmol/LInfluenza Strains[3][9]
EC50 (H5N1 Strain Replication)7.5 - 12 µMInfluenza H5N1[9]
IC50 (H5N1 Neuraminidase Activity)7.0 - 15 nMInfluenza H5N1[9]

Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

This protocol is adapted from established methods for assessing neuraminidase inhibitor susceptibility.[7][8][10]

1. Materials and Reagents

  • This compound (Oseltamivir Carboxylate)

  • Influenza virus stock (e.g., laboratory strains or clinical isolates)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • 4-Methylumbelliferone (4-MU) standard

  • Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)[7]

  • Stop Solution (e.g., 0.014 N NaOH in 83% ethanol)[10]

  • 96-well black, flat-bottom microplates

  • Fluorometer (Excitation: ~365 nm, Emission: ~450 nm)

  • Standard laboratory equipment (pipettes, tubes, etc.)

2. Reagent Preparation

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO or assay buffer) and store at -20°C.[1][7]

  • Serial Dilutions of this compound: Prepare a series of dilutions of this compound in assay buffer to generate a dose-response curve. The concentration range should span the expected IC50 value.

  • MUNANA Substrate Solution: Prepare the MUNANA substrate solution in assay buffer at the desired final concentration (e.g., 100 µM).[7]

  • Virus Dilution: Dilute the virus stock in assay buffer to a concentration that yields a linear rate of substrate cleavage over the incubation period. This optimal dilution should be determined empirically in a preliminary virus titration experiment.

  • 4-MU Standard Curve: Prepare a series of dilutions of the 4-MU standard in assay buffer to generate a standard curve for quantifying the amount of fluorescent product.

3. Assay Procedure

  • Plate Setup:

    • Add a defined volume (e.g., 25 µL) of each this compound dilution to the appropriate wells of a 96-well plate.

    • Include control wells:

      • Virus Control (No Inhibitor): Add assay buffer instead of the inhibitor solution.

      • Blank (No Virus): Add assay buffer instead of the virus suspension.

  • Pre-incubation:

    • Add the diluted virus suspension (e.g., 25 µL) to all wells except the blank wells.

    • Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the neuraminidase.[10]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the MUNANA substrate solution (e.g., 50 µL) to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Termination of Reaction:

    • Stop the reaction by adding the stop solution (e.g., 100 µL) to all wells.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a fluorometer with excitation at approximately 365 nm and emission at approximately 450 nm.

4. Data Analysis

  • Background Subtraction: Subtract the average fluorescence of the blank wells from all other readings.

  • Percentage Inhibition Calculation: Calculate the percentage of neuraminidase inhibition for each this compound concentration using the following formula: % Inhibition = 100 - [ (Fluorescence of Test Well / Fluorescence of Virus Control Well) * 100 ]

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Experimental Workflow

experimental_workflow prep Reagent Preparation (this compound, Virus, Substrate) plate Plate Setup (Add this compound dilutions and controls) prep->plate Dispense preincubate Pre-incubation (Add virus, incubate at RT for 30 min) plate->preincubate Incubate reaction Enzymatic Reaction (Add MUNANA substrate, incubate at 37°C) preincubate->reaction Initiate stop Stop Reaction (Add stop solution) reaction->stop Terminate measure Fluorescence Measurement (Ex: 365nm, Em: 450nm) stop->measure Read Plate analyze Data Analysis (Calculate % inhibition and IC50) measure->analyze Process Data

Caption: Workflow for the in vitro neuraminidase inhibition assay.

Signaling Pathway and Mechanism of Action

This compound acts as a competitive inhibitor of the influenza neuraminidase. It is a transition-state analog of sialic acid, the natural substrate for the neuraminidase enzyme. By binding tightly to the active site of the neuraminidase, this compound prevents the enzyme from cleaving sialic acid residues on the surface of infected cells and newly formed virions. This inhibition of enzymatic activity leads to the aggregation of virus particles at the cell surface and a reduction in virus release, thereby limiting the spread of the infection.

mechanism_of_action cluster_virus_release Normal Virus Release cluster_inhibition Inhibition by this compound Virion New Virion NA Neuraminidase Virion->NA attached via Hemagglutinin Cell Infected Cell Surface (with Sialic Acid Receptors) Release Virus Release NA->Cell cleaves Sialic Acid NA->Release enables Aggregation Virus Aggregation Ro640802 This compound BlockedNA Inactive Neuraminidase Ro640802->BlockedNA binds to active site BlockedNA->Aggregation prevents cleavage

Caption: Mechanism of this compound neuraminidase inhibition.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of Ro 64-0802

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 64-0802, the active metabolite of the prodrug oseltamivir, is a potent and selective inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[1] By blocking the function of neuraminidase, this compound prevents the release of new viral particles from infected cells, thereby halting the spread of infection. This document provides detailed protocols for key cell-based assays to evaluate the in vitro efficacy of this compound against influenza viruses. The assays described are the Neuraminidase (NA) Inhibition Assay, the Plaque Reduction Assay, and a Cytotoxicity Assay.

Mechanism of Action of this compound

Influenza virus replication involves several stages, with viral neuraminidase playing a crucial role in the final step. After new virions are assembled within an infected host cell, they bud from the cell membrane. However, they remain tethered to the cell surface by the interaction between viral hemagglutinin (HA) and sialic acid receptors. Neuraminidase is a viral surface enzyme that cleaves these sialic acid residues, releasing the newly formed virus particles and allowing them to infect other cells. This compound acts as a competitive inhibitor of this enzyme.[1]

G cluster_cell Infected Host Cell Viral Replication Viral Replication Viral Assembly Viral Assembly Viral Replication->Viral Assembly Budding Virion Budding Virion Viral Assembly->Budding Virion Neuraminidase Neuraminidase Budding Virion->Neuraminidase Release Released Virion Released Virion Neuraminidase->Released Virion Cleavage of Sialic Acid This compound This compound This compound->Neuraminidase Inhibition Infection of New Cell Infection of New Cell Released Virion->Infection of New Cell

Mechanism of action of this compound.

Data Presentation: Efficacy of this compound

The following tables summarize the in vitro inhibitory and effective concentrations of this compound against various influenza virus strains.

Table 1: Neuraminidase Inhibition (IC50)

Influenza Virus Strain/TypeIC50 Range (nM)Reference
Influenza A (various strains)0.3 - 22[2]
Influenza B (various strains)0.3 - 22[2]
Influenza A/H1N1pdm090.04 - 205[3][4]
Seasonal H1N10.5 - 852[3][4]
Influenza A and B Viruses~2[1]
Influenza A/H3N2, A/H1N2, A/H1N1, B0.67 - 13[5]

Table 2: Antiviral Activity in Cell Culture (EC50)

Cell LineInfluenza Virus StrainEC50 Range (nM)Reference
MDCKInfluenza A and B (lab strains)0.6 - 155[2][6]
MDCKH5N17,000 - 15,000[2][7]
MDCK/LnH1N18,623[8]
MDCK/LnH3N24,249[8]
MDCK/LnInfluenza B27,548[8]

Experimental Protocols

Fluorescence-Based Neuraminidase Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of influenza neuraminidase. The enzyme cleaves a substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to produce a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified.[9][10]

Materials:

  • This compound

  • Influenza virus stock

  • MUNANA substrate

  • 4-Methylumbelliferone (4-MU) standard

  • Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

  • 96-well black, flat-bottom plates

  • Fluorometer

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in assay buffer.

    • Prepare a working solution of MUNANA in assay buffer (e.g., 300 µM).[9]

    • Prepare a standard curve of 4-MU in assay buffer.

  • Assay Procedure:

    • Add 50 µL of diluted this compound to the wells of a 96-well plate.

    • Add 50 µL of diluted virus to each well.

    • Incubate at room temperature for 45 minutes.

    • Add 50 µL of MUNANA working solution to each well.

    • Incubate at 37°C for 1 hour.[9]

    • Add 100 µL of stop solution to each well to terminate the reaction.

    • Read the fluorescence on a fluorometer (excitation ~355-368 nm, emission ~450-460 nm).[9][11]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no virus).

    • Plot the percentage of neuraminidase inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the neuraminidase activity.

G cluster_prep Preparation cluster_assay Assay Dilute this compound Dilute this compound Add this compound to Plate Add this compound to Plate Dilute this compound->Add this compound to Plate Dilute Virus Dilute Virus Add Virus Add Virus Dilute Virus->Add Virus Prepare MUNANA Prepare MUNANA Add MUNANA Add MUNANA Prepare MUNANA->Add MUNANA Add this compound to Plate->Add Virus Incubate RT 45 min Incubate RT 45 min Add Virus->Incubate RT 45 min Incubate RT 45 min->Add MUNANA Incubate 37C 60 min Incubate 37C 60 min Add MUNANA->Incubate 37C 60 min Add Stop Solution Add Stop Solution Incubate 37C 60 min->Add Stop Solution Read Fluorescence Read Fluorescence Add Stop Solution->Read Fluorescence

Neuraminidase Inhibition Assay Workflow.
Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of plaques (zones of cell death caused by viral infection) by 50% (EC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Infection medium (e.g., serum-free DMEM with TPCK-trypsin)

  • This compound

  • Influenza virus stock

  • Overlay medium (e.g., containing Avicel or agarose)

  • Fixing solution (e.g., 4% formalin)

  • Staining solution (e.g., crystal violet)

  • 6- or 12-well plates

Protocol:

  • Cell Seeding:

    • Seed MDCK cells in 6- or 12-well plates to form a confluent monolayer.[12]

  • Virus Infection:

    • Prepare serial dilutions of the influenza virus stock.

    • Wash the cell monolayer with PBS and infect with the virus dilutions for 1 hour at 37°C.[13]

  • Treatment:

    • Prepare serial dilutions of this compound in the overlay medium.

    • After the infection period, remove the virus inoculum and add the overlay medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plates at 37°C for 2-3 days until plaques are visible.

  • Fixation and Staining:

    • Fix the cells with a fixing solution.

    • Remove the overlay and stain the cells with crystal violet.

    • Wash the plates and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction compared to the untreated control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the this compound concentration.

G Seed MDCK Cells Seed MDCK Cells Infect with Virus Infect with Virus Seed MDCK Cells->Infect with Virus Add Overlay with this compound Add Overlay with this compound Infect with Virus->Add Overlay with this compound Incubate 2-3 days Incubate 2-3 days Add Overlay with this compound->Incubate 2-3 days Fix and Stain Fix and Stain Incubate 2-3 days->Fix and Stain Count Plaques Count Plaques Fix and Stain->Count Plaques

Plaque Reduction Assay Workflow.
Cytotoxicity Assay (MTT Assay)

This assay is crucial to ensure that the antiviral effect observed is not due to the toxicity of the compound to the host cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]

Materials:

  • MDCK cells

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed MDCK cells in a 96-well plate.[14]

  • Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Add the diluted compound to the cells and incubate for the same duration as the antiviral assay (e.g., 2-3 days).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14]

  • Solubilization:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the untreated control.

    • Determine the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%.

G Seed Cells Seed Cells Add this compound Add this compound Seed Cells->Add this compound Incubate Incubate Add this compound->Incubate Add MTT Add MTT Incubate->Add MTT Add Solubilizer Add Solubilizer Incubate->Add Solubilizer Add MTT->Incubate Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance

MTT Cytotoxicity Assay Workflow.

Conclusion

The protocols outlined in this document provide a comprehensive framework for assessing the in vitro efficacy of this compound against influenza viruses. By employing the neuraminidase inhibition, plaque reduction, and cytotoxicity assays, researchers can obtain robust and reliable data on the antiviral activity and safety profile of this compound. These assays are fundamental tools in the preclinical evaluation of neuraminidase inhibitors and for monitoring the emergence of drug-resistant viral strains.

References

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Ro 64-0802 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Ro 64-0802, the active metabolite of the antiviral drug oseltamivir, in human plasma. The protocol employs solid-phase extraction for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in positive ion electrospray ionization mode. This method is highly selective and sensitive, with a lower limit of quantification of 0.34 ng/mL from a 30 µL plasma sample.[1] The assay demonstrates excellent linearity, precision, and accuracy over the calibration range, making it suitable for pharmacokinetic and toxicokinetic studies.

Introduction

This compound, also known as oseltamivir carboxylate, is the pharmacologically active metabolite of the prodrug oseltamivir phosphate, a potent and selective inhibitor of influenza virus neuraminidase.[2][3] Accurate quantification of this compound in plasma is crucial for evaluating the pharmacokinetic profile of oseltamivir and for therapeutic drug monitoring. This document provides a detailed protocol for a validated HPLC-MS/MS method for the determination of this compound in plasma.

Experimental

  • This compound reference standard

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., Empore Mixed Phase Cation, 7 mm/3 ml)[4]

  • HPLC System: Agilent 1260 series or equivalent[5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source (e.g., LCMS-2010EV, Shimadzu)[4]

  • Analytical Column: Agilent Eclipse Plus C18 column (50 mm × 2.1 mm, 5.0 µm) or equivalent[1]

Stock solutions of this compound and the internal standard (IS) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution with a mixture of methanol and water (1:1, v/v). Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions.

For rodent plasma, the addition of an esterase inhibitor such as dichlorvos is necessary to prevent the ex vivo hydrolysis of oseltamivir to this compound.[2]

  • Thaw plasma samples at room temperature.

  • To a 30 µL aliquot of plasma, add the internal standard solution.[1]

  • Perform a solid-phase extraction (SPE) for sample cleanup. A mixed-phase cation exchange cartridge is a suitable choice.[4]

  • Wash the SPE cartridge to remove interferences.

  • Elute the analyte and internal standard from the cartridge.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.

  • Column: Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 5.0 µm)[1]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 2 µL[6]

  • Gradient Elution: A gradient program should be optimized to ensure separation from endogenous plasma components.

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor → Product Ion Transitions:

    • This compound: m/z 285.3 → 138.0[1][7]

    • This compound-d3 (IS): m/z 288.3 → 200.0[1]

  • Interface Voltage: -3.5 kV[8]

  • Nebulizer Gas Flow: 1.5 L/min[8]

  • Heat Block Temperature: 200°C[8]

  • Desolvation Line Temperature: 150°C[8]

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.

The calibration curve was linear over the concentration range of 0.34–1000 ng/mL.[1] The lower limit of quantification (LLOQ) was established at 0.34 ng/mL for a 30 µL plasma sample.[1] A correlation coefficient (r²) of >0.99 was consistently achieved.[1]

The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, low, medium, and high). The precision (%CV) and accuracy (%RE) were within the acceptable limits.

Data Presentation

Table 1: HPLC-MS/MS Instrument Parameters

ParameterSetting
HPLC System
ColumnAgilent Eclipse Plus C18 (50 mm × 2.1 mm, 5.0 µm)[1]
Mobile PhaseA: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
Flow Rate0.5 mL/min
Injection Volume2 µL[6]
Mass Spectrometer
Ionization ModePositive ESI
MRM Transition (this compound)m/z 285.3 → 138.0[1][7]
MRM Transition (IS)m/z 288.3 → 200.0[1]

Table 2: Method Validation Summary

ParameterResult
Linearity Range0.34–1000 ng/mL[1]
Correlation Coefficient (r²)> 0.99[1]
LLOQ0.34 ng/mL[1]
Intra-day Precision (%CV)2.2–11.0%[1]
Inter-day Precision (%CV)1.8–9.9%[1]
Intra-day Accuracy (%RE)95–104%[1]
Inter-day Accuracy (%RE)96–110%[1]

Experimental Workflow Diagram

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (30 µL) Add_IS Add Internal Standard Plasma->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Wash Wash SPE Cartridge SPE->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Quant Quantification MSMS->Quant Report Report Generation Quant->Report

References

Preparation of Ro 64-0802 Stock Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

This document provides detailed guidelines for the preparation of stock solutions of Ro 64-0802 (also known as Oseltamivir acid or GS 4071) for use in various in vitro research applications. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.

This compound is the active metabolite of the antiviral prodrug oseltamivir phosphate. It is a potent and selective inhibitor of neuraminidase, an enzyme essential for the replication of influenza A and B viruses.

Chemical Properties and Solubility

This compound is a crystalline solid with a molecular weight of 284.35 g/mol .[1][2][3] Its solubility in common laboratory solvents is a key factor in the preparation of stock solutions. The following table summarizes the solubility data for this compound.

Solvent Solubility Molar Concentration Notes
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL[1]~351.68 mMUse fresh, anhydrous DMSO as moisture can decrease solubility.[3]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[4]~35.17 mMAqueous solutions are not recommended for long-term storage; prepare fresh daily.[4]
Water90 mg/mL[1]~316.49 mM
Ethanol14 mg/mL[3]~49.23 mM

Storage and Stability

Proper storage of both the solid compound and its stock solutions is crucial to maintain its integrity and activity.

Form Storage Temperature Duration Notes
Solid Powder -20°C≥ 4 years[4]Store in a tightly sealed container, protected from moisture.
4°C2 years[1]For shorter-term storage.
Stock Solution in DMSO -80°C6 months to 1 year[1][3][5]Aliquot to avoid repeated freeze-thaw cycles.
-20°C1 month[1][3][5]Storing under nitrogen is recommended.[5]
Aqueous Solution (e.g., in PBS) 4°CNot recommended for more than one day[4]Prepare fresh before use.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.

  • Weigh: Accurately weigh out a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 2.84 mg of this compound (Molecular Weight = 284.35 g/mol ).

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the weighed powder. For 2.84 mg, add 1 mL of DMSO.

  • Mix: Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

  • Store: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][3][5]

Preparation of Working Solutions in Aqueous Buffer

For most in vitro experiments, the DMSO stock solution will need to be further diluted into an aqueous buffer (e.g., cell culture medium, PBS) to the final desired concentration.

Procedure:

  • Thaw: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Dilute: Perform serial dilutions of the stock solution into the desired aqueous buffer to achieve the final working concentration.

    • Important: Ensure that the final concentration of DMSO in the experimental setup is minimal (typically <0.1%) to avoid solvent-induced cellular toxicity or other off-target effects.

  • Mix: Gently mix the working solution by pipetting or inverting the tube.

  • Use Immediately: It is recommended to use the freshly prepared aqueous working solutions on the same day.[4]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing this compound stock and working solutions.

Ro640802_Preparation_Workflow Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Vials dissolve->aliquot store_stock Store at -20°C or -80°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw For Experiment dilute Dilute in Aqueous Buffer thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway Context

This compound acts by inhibiting the neuraminidase enzyme of the influenza virus, which is crucial for the release of progeny virions from infected host cells. By blocking this enzyme, this compound prevents the spread of the virus to new cells.

Influenza_Neuraminidase_Inhibition Mechanism of this compound Action cluster_virus_lifecycle Influenza Virus Replication Cycle virus_entry Virus Entry replication Viral Replication virus_entry->replication budding Progeny Virus Budding replication->budding release Virus Release budding->release neuraminidase Neuraminidase Activity budding->neuraminidase neuraminidase->release ro640802 This compound ro640802->neuraminidase Inhibits

Caption: Inhibition of influenza virus release by this compound.

References

Application Notes and Protocols: Ro 64-0802 in Influenza Viral Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 64-0802, the active metabolite of the prodrug oseltamivir phosphate (Tamiflu®), is a potent and selective inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[1] Neuraminidase is a crucial surface glycoprotein that facilitates the release of progeny virions from infected host cells, and its inhibition is a key mechanism for controlling viral spread.[2] The emergence of drug-resistant influenza strains necessitates robust in vitro methods to assess the susceptibility of viral isolates to neuraminidase inhibitors like this compound and to understand the mechanisms of resistance. These application notes provide detailed protocols for the use of this compound in viral resistance studies.

Mechanism of Action

This compound functions by blocking the active site of the influenza neuraminidase enzyme. This prevents the cleavage of sialic acid residues on the surface of infected cells and newly formed viral particles. As a result, the newly replicated viruses are unable to detach from the host cell, leading to their aggregation at the cell surface and a reduction in viral spread.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the in vitro inhibitory activity of this compound against various influenza virus strains, including those with known resistance-associated mutations. The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Inhibitory Activity of this compound against Influenza Virus Neuraminidases

Virus Type/SubtypeIC50 Range (nM)
Influenza A (H1N1)0.75 ± 0.04[3]
Influenza A (H3N2)0.26 ± 0.04[3]
Influenza B~13[4]

Data represents the concentration of this compound required to inhibit 50% of the neuraminidase enzyme activity.

Table 2: this compound IC50 Values for Oseltamivir-Susceptible and Resistant Influenza A Viruses

Virus StrainRelevant NA MutationIC50 (nM)Fold Increase in IC50
A/H1N1 (Wild-Type)None~0.5 - 2.0-
A/H1N1 (Resistant)H275Y>200~400[5]
A/H3N2 (Wild-Type)None~0.2 - 1.0-
A/H3N2 (Resistant)E119V>10>10[3]
A/H3N2 (Resistant)R292K>100>100[3]

Fold increase is calculated relative to the corresponding wild-type strain.

Experimental Protocols

Fluorescence-Based Neuraminidase Inhibition Assay

This protocol describes a widely used method to determine the IC50 of this compound against influenza virus isolates using a fluorogenic substrate.[6][7]

Materials:

  • This compound (oseltamivir carboxylate)

  • Influenza virus isolates

  • Madin-Darby Canine Kidney (MDCK) cells for virus propagation

  • 2’-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate[6]

  • Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)[6]

  • Stop Solution (e.g., 14 mM NaOH in 83% ethanol)

  • 96-well black microplates

  • Fluorometer (excitation: 355-365 nm, emission: 450-460 nm)[8][9]

Procedure:

  • Virus Preparation and Titration:

    • Propagate influenza virus isolates in MDCK cells.

    • Determine the viral titer (e.g., plaque-forming units/mL or TCID50/mL).

    • Perform a neuraminidase activity assay to determine the optimal virus dilution that yields a linear fluorescent signal over time.

  • This compound Preparation:

    • Prepare a stock solution of this compound in the assay buffer.

    • Perform serial dilutions of this compound to create a range of concentrations to be tested (e.g., 0.03 nM to 30,000 nM).[6]

  • Assay Performance:

    • In a 96-well black microplate, add 25 µL of each this compound dilution to triplicate wells.

    • Add 25 µL of the diluted virus to each well.

    • Include virus-only controls (no inhibitor) and blank controls (no virus).

    • Incubate the plate at 37°C for 30-45 minutes.[8][9]

    • Add 50 µL of the MUNANA substrate solution to each well.

    • Incubate at 37°C for 60 minutes in the dark.[10]

    • Stop the reaction by adding 100 µL of the stop solution.

    • Measure the fluorescence using a fluorometer.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of neuraminidase inhibition for each this compound concentration relative to the virus-only control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

In Vitro Selection of this compound Resistant Influenza Viruses

This protocol outlines a general method for generating influenza virus variants with reduced susceptibility to this compound through serial passage in cell culture.[11][12]

Materials:

  • Wild-type influenza virus

  • MDCK cells

  • Cell culture medium (e.g., DMEM with supplements)

  • This compound

  • 96-well or 24-well cell culture plates

Procedure:

  • Initial Infection:

    • Seed MDCK cells in a multi-well plate to form a confluent monolayer.

    • Infect the cells with the wild-type influenza virus at a low multiplicity of infection (MOI).

    • After a 1-hour adsorption period, remove the inoculum and add fresh medium containing a sub-inhibitory concentration of this compound (e.g., at or below the IC50).

  • Serial Passage:

    • Incubate the infected cells at 37°C until cytopathic effect (CPE) is observed.

    • Harvest the supernatant containing the progeny virus.

    • Use this supernatant to infect fresh MDCK cells.

    • With each subsequent passage, gradually increase the concentration of this compound in the culture medium.

  • Monitoring for Resistance:

    • At each passage, titrate the virus to monitor its replication fitness.

    • Perform the neuraminidase inhibition assay (as described above) on the viral population from each passage to determine the IC50 of this compound.

    • A significant increase in the IC50 value indicates the selection of resistant variants.

  • Characterization of Resistant Viruses:

    • Once a resistant population is established, plaque-purify individual viral clones.

    • Sequence the neuraminidase and hemagglutinin genes of the resistant clones to identify mutations associated with resistance.

Visualizations

Ro64_0802_Mechanism_of_Action cluster_cell Infected Host Cell cluster_extracellular Extracellular Space New Virions Newly Assembled Virions Cell Surface Host Cell Surface (with Sialic Acid) New Virions->Cell Surface Attached via Hemagglutinin-Sialic Acid NA Viral Neuraminidase (NA) New Virions->NA NA Action This compound This compound (Oseltamivir Carboxylate) This compound->NA Inhibits NA->Cell Surface Cleaves Sialic Acid Released Virion Released Virion (Infection Spread) NA->Released Virion Enables Release Blocked Release Blocked Viral Release (Aggregation) NA->Blocked Release Leads to

Caption: Mechanism of action of this compound in inhibiting influenza virus release.

Neuraminidase_Inhibition_Assay_Workflow start Start prepare_virus Prepare & Dilute Influenza Virus start->prepare_virus prepare_drug Prepare Serial Dilutions of this compound start->prepare_drug plate_setup Add Virus & this compound to 96-well Plate prepare_virus->plate_setup prepare_drug->plate_setup incubation1 Incubate at 37°C (30-45 min) plate_setup->incubation1 add_substrate Add MUNANA Substrate incubation1->add_substrate incubation2 Incubate at 37°C (60 min) add_substrate->incubation2 stop_reaction Add Stop Solution incubation2->stop_reaction read_fluorescence Measure Fluorescence (Fluorometer) stop_reaction->read_fluorescence data_analysis Calculate % Inhibition & Determine IC50 read_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.

In_Vitro_Resistance_Selection start Start with Wild-Type Influenza Virus infect_cells Infect MDCK Cells (Low MOI) start->infect_cells add_drug Add Sub-inhibitory This compound (Passage 1) infect_cells->add_drug passage_loop Harvest Virus & Infect Fresh Cells add_drug->passage_loop increase_drug Increase this compound Concentration passage_loop->increase_drug Next Passage monitor_resistance Monitor for Resistance (IC50 Assay) passage_loop->monitor_resistance Periodically increase_drug->passage_loop characterize Isolate & Characterize Resistant Clones (Sequencing) monitor_resistance->characterize Resistance Detected end End characterize->end

Caption: Workflow for in vitro selection of this compound resistant influenza viruses.

References

Application Notes and Protocols for Ro 64-0802 in Influenza Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 64-0802, also known as oseltamivir carboxylate, is the active metabolite of the prodrug oseltamivir phosphate (Tamiflu®). It is a potent and selective inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[1][2][3][4][5][6][7][8] Neuraminidase is a crucial surface glycoprotein that facilitates the release of newly formed virus particles from infected host cells, thus playing a critical role in viral propagation and spread.[2][3][7][9] By blocking the active site of the neuraminidase enzyme, this compound prevents the cleavage of sialic acid residues on the host cell surface, leading to the aggregation of progeny virions at the cell surface and inhibiting their release.[2][3][9] This mechanism of action makes this compound a valuable tool for in vitro and in vivo studies aimed at discovering and developing novel anti-influenza therapeutics.

These application notes provide detailed protocols for key experiments utilizing this compound in influenza research, along with a summary of its inhibitory activity against various influenza strains.

Quantitative Data

The inhibitory activity of this compound against influenza virus neuraminidase and viral replication has been extensively characterized. The following tables summarize key quantitative data from in vitro studies.

Table 1: In Vitro Inhibitory Activity of this compound against Influenza Virus Neuraminidase

Influenza Virus StrainNeuraminidase SubtypeIC50 (nM)
A/PR/8/34H1N1~2
Influenza A (various strains)N1, N20.1 - 4.9
Influenza B (various strains)-0.1 - 4.9
H5N1N17.0 - 15

IC50 (50% inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the neuraminidase enzyme activity.[1][4][10]

Table 2: In Vitro Antiviral Activity of this compound in Cell Culture

Influenza Virus StrainCell LineAssay TypeEC50 (nM)
A/Sydney/5/97AX-4 (MDCK derivative)Plaque Assay~2.6 (1.0 ng/mL)
Various Influenza A and B strainsMDCKVarious0.6 - 155
H5N1MDCKViral Replication Assay7,500 - 12,000

EC50 (50% effective concentration) values represent the concentration of this compound required to inhibit 50% of viral replication in cell culture.[10][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay measures the ability of this compound to inhibit the enzymatic activity of influenza neuraminidase using a fluorogenic substrate.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_inhibitor Prepare this compound dilutions pre_incubation Pre-incubate virus with this compound prep_inhibitor->pre_incubation prep_virus Dilute purified influenza virus prep_virus->pre_incubation prep_substrate Prepare MUNANA substrate solution reaction Initiate reaction with MUNANA prep_substrate->reaction pre_incubation->reaction incubation Incubate at 37°C reaction->incubation termination Stop reaction with NaOH/Ethanol incubation->termination read_fluorescence Read fluorescence termination->read_fluorescence calculate_ic50 Calculate IC50 read_fluorescence->calculate_ic50 G cluster_infection Infection cluster_treatment Treatment & Incubation cluster_visualization Visualization & Analysis seed_cells Seed MDCK cells infect_virus Infect cells with influenza virus seed_cells->infect_virus add_overlay Add agarose overlay with this compound infect_virus->add_overlay incubation Incubate for 2-3 days add_overlay->incubation fix_stain Fix and stain cells incubation->fix_stain count_plaques Count plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50 G cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints infect_mice Intranasally infect mice with influenza virus administer_drug Administer oseltamivir orally infect_mice->administer_drug monitor_survival Monitor survival and body weight administer_drug->monitor_survival collect_lungs Collect lungs for viral titer administer_drug->collect_lungs analyze_data Analyze data monitor_survival->analyze_data collect_lungs->analyze_data G cluster_host Host Cell cluster_entry Entry cluster_replication Replication cluster_release Release cluster_inhibition Inhibition attachment 1. Attachment & Entry uncoating 2. Uncoating attachment->uncoating transcription 3. Transcription & Translation uncoating->transcription assembly 4. Assembly transcription->assembly budding 5. Budding assembly->budding release 6. Release budding->release inhibitor This compound inhibitor->release Inhibits Neuraminidase

References

Application Notes and Protocols: X-ray Crystallography of Ro 64-0802 Bound to Neuraminidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the X-ray crystallographic study of Ro 64-0802 (oseltamivir carboxylate), the active metabolite of the antiviral drug oseltamivir, in complex with influenza virus neuraminidase. These guidelines are intended to assist researchers in the fields of structural biology, virology, and drug development in understanding the molecular basis of this clinically significant interaction and to provide a framework for similar investigations.

Introduction

This compound is a potent and selective inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[1] This enzyme is crucial for the release of progeny virions from infected host cells, and its inhibition is a key mechanism for controlling viral spread.[1] X-ray crystallography has been instrumental in elucidating the three-dimensional structure of the neuraminidase active site and has guided the rational design of inhibitors like this compound.[2][3] Understanding the precise binding interactions between this compound and neuraminidase at the atomic level is essential for developing next-generation antivirals and for understanding the mechanisms of drug resistance.

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of this compound with influenza neuraminidase and the crystallographic analysis of their complex.

Table 1: Inhibitory Activity of this compound against Influenza Neuraminidase Subtypes

Neuraminidase SubtypeIC50 (nM)Assay MethodReference
H1N1 (seasonal)1.2 - 5.9Fluorescent[4][5]
H1N1 (oseltamivir-resistant H275Y)624 - 942Fluorescent[4]
H3N20.5Fluorescent[5]
Influenza B8.8Fluorescent[5]

Table 2: Binding Affinity of this compound to Neuraminidase (A/California/07/2009 H1N1)

Neuraminidase VariantKd (nM)ΔH (kcal/mol)-TΔS (kcal/mol)MethodReference
Wild-Type2.3 ± 0.2-12.5 ± 0.10.7ITC[6]
H275Y Mutant2300 ± 200-5.4 ± 0.2-2.4ITC[6]

Table 3: Crystallographic Data for Neuraminidase in Complex with Oseltamivir (this compound)

PDB IDNeuraminidase SubtypeResolution (Å)Space GroupUnit Cell Dimensions (Å)R-work / R-freeReference
2HU4N1 (H5N1)2.50P422a=139.9, b=139.9, c=181.80.237 / 0.273[2]
3CL0N1 (H5N1, H274Y mutant)2.45P422a=140.0, b=140.0, c=181.60.222 / 0.267[3]
Not DepositedN8 (H10N8)2.1Not ReportedNot ReportedNot Reported[7]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Neuraminidase

This protocol describes the expression of the influenza neuraminidase ectodomain using a baculovirus expression system and subsequent purification.[8][9]

1. Gene Cloning and Bacmid Generation 1.1. Synthesize the cDNA encoding the ectodomain of the desired neuraminidase subtype. 1.2. Clone the cDNA into a pFastBac1 baculovirus transfer vector. The construct should include an N-terminal secretion signal peptide (e.g., GP67), a hexahistidine (6xHis) tag for purification, and a tetramerization domain to ensure the correct oligomeric state of the protein.[8] 1.3. Transform competent DH10Bac E. coli cells with the recombinant pFastBac1 vector to generate the recombinant bacmid DNA according to the manufacturer's protocol (e.g., Bac-to-Bac Baculovirus Expression System).

2. Baculovirus Production and Amplification 2.1. Transfect insect cells (e.g., Spodoptera frugiperda Sf9 cells) with the recombinant bacmid DNA to generate the initial P1 viral stock. 2.2. Amplify the viral stock by infecting a larger culture of Sf9 cells to produce a high-titer P2 viral stock.

3. Protein Expression 3.1. Infect a large-scale suspension culture of High Five™ insect cells with the high-titer baculovirus stock. 3.2. Incubate the infected cell culture at 27°C with shaking for 60-72 hours.[8]

4. Purification 4.1. Harvest the cell culture supernatant containing the secreted neuraminidase by centrifugation to remove cells and debris. 4.2. Apply the clarified supernatant to a HisTrap HP column (or similar immobilized metal affinity chromatography column) pre-equilibrated with a suitable binding buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl). 4.3. Wash the column with the binding buffer containing a low concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins. 4.4. Elute the neuraminidase using a high concentration of imidazole (e.g., 200-300 mM). 4.5. For further purification and to remove aggregates, perform size-exclusion chromatography (e.g., using a Superdex 200 column) in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). 4.6. Pool the fractions containing pure, tetrameric neuraminidase and concentrate the protein to a suitable concentration for crystallization (e.g., 5-10 mg/mL).

Protocol 2: Crystallization of the Neuraminidase-Ro 64-0802 Complex

This protocol outlines the crystallization of the purified neuraminidase in complex with this compound using the vapor diffusion method.

1. Complex Formation 1.1. Incubate the purified neuraminidase protein with a 5- to 10-fold molar excess of this compound for at least 1 hour on ice to ensure complete binding.

2. Crystallization Screening 2.1. Use commercially available sparse matrix screens to perform initial crystallization screening using the sitting-drop or hanging-drop vapor diffusion method. 2.2. Set up crystallization plates by mixing the protein-inhibitor complex solution with the reservoir solution in a 1:1 ratio.

3. Optimization of Crystallization Conditions 3.1. Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and temperature. Additives may also be screened to improve crystal quality.

4. Crystal Harvesting and Cryo-protection 4.1. Carefully harvest the crystals from the crystallization drops using a cryo-loop. 4.2. Briefly soak the crystals in a cryoprotectant solution, which is typically the mother liquor supplemented with an appropriate cryoprotectant (e.g., 20-30% glycerol or ethylene glycol), to prevent ice formation during freezing. 4.3. Flash-cool the crystals by plunging them into liquid nitrogen.

Protocol 3: X-ray Data Collection and Processing

This protocol provides a general workflow for X-ray diffraction data collection and processing.

1. X-ray Diffraction Data Collection 1.1. Mount the cryo-cooled crystal on a goniometer in the X-ray beamline at a synchrotron source. 1.2. Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

2. Data Processing 2.1. Index and integrate the diffraction images using software such as XDS or MOSFLM. 2.2. Scale and merge the integrated intensities using software like SCALA or AIMLESS from the CCP4 suite.

3. Structure Determination and Refinement 3.1. Solve the crystal structure using molecular replacement with a previously determined neuraminidase structure as a search model (e.g., from the Protein Data Bank). 3.2. Build the model of the neuraminidase-Ro 64-0802 complex into the electron density map using software like Coot. 3.3. Refine the atomic coordinates and B-factors against the experimental data using refinement software such as REFMAC5 or PHENIX.refine. 3.4. Validate the final structure using tools like MolProbity to check for geometric and stereochemical quality.

Visualizations

experimental_workflow cluster_expression Protein Expression & Purification cluster_crystallography Crystallography cloning 1. Cloning of NA gene into baculovirus vector transfection 2. Transfection of insect cells & baculovirus production cloning->transfection expression 3. Large-scale expression in High Five™ cells transfection->expression purification 4. Affinity & Size-Exclusion Chromatography expression->purification complex_formation 5. Incubation of NA with This compound purification->complex_formation crystallization 6. Crystallization Screening & Optimization complex_formation->crystallization data_collection 7. X-ray Data Collection crystallization->data_collection structure_solution 8. Structure Solution & Refinement data_collection->structure_solution

Caption: Experimental workflow for the X-ray crystallography of the neuraminidase-Ro 64-0802 complex.

Caption: Inhibition of influenza virus release by this compound.

References

Application Notes and Protocols: Molecular Docking Simulation of Ro 64-0802 with Influenza Neuraminidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for performing molecular docking simulations of Ro 64-0802 (oseltamivir carboxylate), the active metabolite of oseltamivir, with its target enzyme, influenza neuraminidase. This guide is intended to assist researchers in computational drug design and antiviral research.

Introduction

This compound is a potent and selective inhibitor of the neuraminidase enzyme of both influenza A and B viruses.[1] Neuraminidase is a crucial glycoprotein on the surface of the influenza virus that facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues.[2][3] By inhibiting neuraminidase, this compound prevents the spread of the virus. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein, like neuraminidase.

Quantitative Data Summary

The following table summarizes the binding affinities and inhibitory concentrations of this compound and its prodrug, oseltamivir, against various influenza neuraminidase subtypes as reported in the literature.

LigandNeuraminidase SubtypeMethodBinding Energy (kcal/mol)IC50 (nM)Ki (M)Reference(s)
OseltamivirH1N1Molecular Docking-7.6--[4]
Oseltamivir Carboxylate (this compound)H7N9Molecular Docking-9.38--[5]
Oseltamivir Carboxylate (this compound)N2Enzymatic Assay--2 x 10⁻¹⁰ to 1.2 x 10⁻⁹[6]
Oseltamivir Carboxylate (this compound)H1N1, H3N2, BEnzymatic Assay---[6]
OseltamivirH5N1Molecular Docking-6.5--[7]
Oseltamivir Carboxylate (this compound)H1N1Molecular Dynamics-17.0--[8]

Signaling Pathway: Role of Neuraminidase in Influenza Virus Release

The following diagram illustrates the critical role of neuraminidase in the final stage of the influenza virus life cycle, which is the target of this compound.

Influenza_Neuraminidase_Pathway cluster_host_cell Host Cell cluster_virion Progeny Virion Viral_Replication Viral Replication (Nucleus and Cytoplasm) Viral_Assembly Viral Protein and RNA Assembly at Membrane Viral_Replication->Viral_Assembly 1. Transport Budding_Virion Budding Progeny Virion Viral_Assembly->Budding_Virion 2. Budding Host_Receptor Sialic Acid Receptor Budding_Virion->Host_Receptor 3. HA Binds to Sialic Acid Released_Virion Released Virion Budding_Virion->Released_Virion 5. Release HA Hemagglutinin (HA) NA Neuraminidase (NA) NA->Host_Receptor 4. Cleaves Sialic Acid Ro_64_0802 This compound (Oseltamivir Carboxylate) Ro_64_0802->NA Inhibits

Caption: Influenza Neuraminidase Signaling Pathway.

Experimental Workflow: Structure-Based Drug Design

The diagram below outlines a typical workflow for a structure-based drug design project, from target identification to lead optimization, using molecular docking.

SBDD_Workflow Target_ID 1. Target Identification (e.g., Influenza Neuraminidase) Structure_Prep 2. 3D Structure Preparation (PDB, Homology Modeling) Target_ID->Structure_Prep Docking 4. Molecular Docking Simulation (e.g., AutoDock Vina) Structure_Prep->Docking Ligand_Prep 3. Ligand Preparation (this compound 3D Structure) Ligand_Prep->Docking Analysis 5. Binding Pose and Energy Analysis Docking->Analysis Lead_Gen 6. Hit Identification and Lead Generation Analysis->Lead_Gen Optimization 7. Lead Optimization (Chemical Synthesis) Lead_Gen->Optimization Experimental 8. In Vitro/In Vivo Experimental Validation Optimization->Experimental Experimental->Lead_Gen Iterative Refinement

Caption: Structure-Based Drug Design Workflow.

Experimental Protocols: Molecular Docking of this compound with Neuraminidase using AutoDock Vina

This protocol provides a step-by-step guide for performing a molecular docking simulation of this compound with influenza neuraminidase using AutoDock Vina.

1. Software and Hardware Requirements:

  • Hardware: A standard desktop computer or workstation. Multi-core processors will significantly speed up the docking calculations.

  • Software:

    • AutoDock Tools (ADT): For preparing protein and ligand files.

    • AutoDock Vina: The docking engine.

    • PyMOL or UCSF Chimera: For visualization and analysis of results.

    • A text editor: For creating and editing configuration files.

2. Preparation of the Target Protein (Neuraminidase):

  • Obtain the Protein Structure: Download the 3D crystal structure of influenza neuraminidase from the Protein Data Bank (PDB). A suitable entry is, for example, PDB ID: 2HU4, which is the structure of N1 neuraminidase in complex with oseltamivir.

  • Prepare the Receptor in AutoDock Tools (ADT):

    • Open the downloaded PDB file in ADT.

    • Remove water molecules and any co-crystallized ligands (including the original oseltamivir).

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared receptor in the PDBQT file format (e.g., neuraminidase.pdbqt).

3. Preparation of the Ligand (this compound):

  • Obtain the Ligand Structure: The 3D structure of this compound (oseltamivir carboxylate) can be obtained from a chemical database like PubChem or generated from its 2D structure using a molecule builder.

  • Prepare the Ligand in AutoDock Tools (ADT):

    • Open the ligand file in ADT.

    • Detect the root and set the number of rotatable bonds.

    • Save the prepared ligand in the PDBQT file format (e.g., ro640802.pdbqt).

4. Grid Box Generation:

  • Define the Binding Site: In ADT, load the prepared neuraminidase PDBQT file.

  • Set the Grid Box:

    • Center the grid box on the active site of the neuraminidase. The active site can be identified from the literature or by observing the binding location of the co-crystallized ligand in the original PDB file.

    • Adjust the dimensions of the grid box to encompass the entire active site, providing enough space for the ligand to move and rotate freely. A typical size might be 25 x 25 x 25 Å.

    • Note the center coordinates (x, y, z) and the size of the grid box.

5. Configuration for AutoDock Vina:

  • Create a Configuration File: Using a text editor, create a file named conf.txt.

  • Add the Following Parameters:

6. Running the Docking Simulation:

  • Open a Terminal or Command Prompt.

  • Navigate to the Directory containing your prepared PDBQT files and the conf.txt file.

  • Execute AutoDock Vina with the following command:

7. Analysis of Results:

  • Examine the Log File: The docking_log.txt file will contain the binding affinity scores (in kcal/mol) for the top predicted binding modes.

  • Visualize the Docking Poses:

    • Open the output file docking_results.pdbqt in PyMOL or UCSF Chimera. This file contains the different predicted binding poses of this compound.

    • Load the prepared neuraminidase structure (neuraminidase.pdbqt) as well.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the active site of neuraminidase for the best-scoring poses.

References

Application Notes and Protocols: Enzyme Kinetics Studies of Ro 64-0802 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 64-0802, the active metabolite of the prodrug oseltamivir, is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[1][2][3] Neuraminidase is a critical glycoprotein on the surface of the influenza virus that facilitates the release of progeny virions from infected host cells, thus promoting the spread of infection. By inhibiting this enzyme, this compound effectively halts the viral life cycle. Understanding the kinetic properties of this inhibition is paramount for the development and optimization of antiviral therapies. These application notes provide a summary of the enzyme kinetics of this compound and a detailed protocol for determining its inhibitory activity using a fluorometric neuraminidase assay.

Enzyme Kinetics of this compound

This compound, also known as GS4071 or oseltamivir carboxylate, is a competitive and slow-binding inhibitor of influenza neuraminidase.[4] As a competitive inhibitor, it binds to the active site of the enzyme, preventing the binding of the natural substrate, sialic acid. The slow-binding nature of the inhibition indicates a time-dependent process where an initial enzyme-inhibitor complex undergoes a conformational change to a more tightly bound complex.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified against various strains of influenza A and B viruses. The following tables summarize the 50% inhibitory concentrations (IC50) and the inhibition constant (Ki), key parameters in characterizing the inhibitor's efficacy.

Parameter Value Virus Type
Ki< 1 nMInfluenza A and B
IC500.1 - 4.9 nMInfluenza A and B

Table 1: General Inhibition Constants for this compound

Influenza Strain IC50 (nM)
A/H1N10.78 - 2.28
A/H3N20.28 - 0.68
Influenza B5.21 - 12.46

Table 2: IC50 Values of this compound against Specific Influenza Strains

Mechanism of Inhibition

The mechanism of action of this compound involves the competitive inhibition of the neuraminidase enzyme. The following diagram illustrates this process.

G Mechanism of this compound Competitive Inhibition E Neuraminidase (Enzyme) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Sialic Acid (Substrate) I This compound (Inhibitor) ES->E P Products ES->P EI->E

Caption: Competitive inhibition of neuraminidase by this compound.

Experimental Protocol: Fluorometric Neuraminidase Inhibition Assay

This protocol details a robust and widely used method for determining the inhibitory activity of this compound against influenza neuraminidase using the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Materials and Reagents
  • This compound (Oseltamivir carboxylate)

  • Purified influenza neuraminidase (from desired viral strain)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5

  • Stop Solution: 0.14 M NaOH in 83% ethanol

  • 96-well black, flat-bottom microplates

  • Fluorometer (excitation: 355 nm, emission: 460 nm)

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Workflow

The following diagram outlines the key steps in the neuraminidase inhibition assay.

G Neuraminidase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound serial dilutions add_inhibitor Add this compound dilutions to 96-well plate prep_inhibitor->add_inhibitor prep_enzyme Dilute Neuraminidase in Assay Buffer add_enzyme Add diluted Neuraminidase to each well prep_enzyme->add_enzyme prep_substrate Prepare MUNANA substrate solution add_substrate Add MUNANA substrate to initiate reaction prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C for 30 minutes add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C for 60 minutes add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_fluorescence Read fluorescence (Ex: 355nm, Em: 460nm) stop_reaction->read_fluorescence calculate_inhibition Calculate percent inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 value using curve fitting calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro neuraminidase inhibition assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and perform serial dilutions in Assay Buffer to achieve a range of concentrations for testing.

    • Dilute the purified neuraminidase enzyme in Assay Buffer to a working concentration that yields a linear reaction rate over the assay period.

    • Prepare a 100 µM working solution of MUNANA in Assay Buffer. Protect from light.[5]

  • Assay Setup:

    • To a 96-well black microplate, add 10 µL of each this compound dilution in triplicate.[5] Include wells with Assay Buffer only as a no-inhibitor control and wells with no enzyme as a background control.

    • Add 10 µL of the diluted neuraminidase enzyme to all wells except the background control wells.[5]

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[5]

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding 30 µL of the 167 µM MUNANA substrate solution to all wells for a final substrate concentration of 100 µM.[5]

    • Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized based on the activity of the specific neuraminidase preparation.

  • Termination and Measurement:

    • Stop the reaction by adding 100 µL of Stop Solution to each well.

    • Measure the fluorescence intensity of the released 4-methylumbelliferone using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the background control wells from all other readings.

    • Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of no-inhibitor control)] x 100

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The data and protocols presented provide a comprehensive guide for researchers studying the enzyme kinetics of this compound. The potent, competitive, and slow-binding inhibition of influenza neuraminidase by this compound underscores its efficacy as an antiviral agent. The detailed fluorometric assay protocol offers a reliable method for quantifying its inhibitory activity, which is crucial for ongoing research and the development of next-generation neuraminidase inhibitors.

References

Synthesis and Evaluation of Ro 64-0802 Analogs for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

These application notes provide a comprehensive overview of the synthesis and biological evaluation of analogs of Ro 64-0802, the active metabolite of the antiviral drug oseltamivir. The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in the discovery of novel neuraminidase inhibitors with improved efficacy and resistance profiles.

Introduction

This compound, also known as oseltamivir carboxylate, is a potent and selective inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[1][2] By blocking the active site of this enzyme, this compound prevents the release of newly formed viral particles from infected host cells, thereby halting the spread of infection.[3] Oseltamivir, the ethyl ester prodrug of this compound, is orally bioavailable and is rapidly converted to the active form by hepatic carboxylesterases.[4] The emergence of drug-resistant influenza strains necessitates the development of new NA inhibitors. Structure-activity relationship (SAR) studies of this compound analogs are crucial for identifying novel compounds with enhanced antiviral activity and efficacy against resistant viruses.

General Synthesis of this compound Analogs

The synthesis of this compound analogs typically starts from commercially available (-)-shikimic acid or (-)-quinic acid, which provides the chiral cyclohexene scaffold.[5] A common strategy involves the introduction of diverse functional groups at the C4-amino and C5-amino positions of the cyclohexene ring to probe the binding pocket of the neuraminidase enzyme.

A representative synthetic scheme is outlined below. This multi-step synthesis involves the formation of an epoxide intermediate, followed by regioselective opening with an azide, and subsequent functional group manipulations to introduce diversity.

Protocol 1: General Synthesis of C5-Modified this compound Analogs

This protocol describes a general method for the synthesis of this compound analogs with modifications at the C5-amino group.

Materials:

  • (-)-Shikimic acid

  • Appropriate reagents and solvents for multi-step organic synthesis (e.g., thionyl chloride, 3-pentanone, methanesulfonyl chloride, sodium azide, various amines, acylating agents)

  • Standard laboratory glassware and equipment for organic synthesis

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Preparation of the Azido Intermediate: Starting from (-)-shikimic acid, synthesize the key azido-ester intermediate through a series of established steps including esterification, ketalization, mesylation, epoxide formation, and azide opening. A detailed procedure for a similar synthesis is described by Karpf and Trussardi.

  • Reduction of the Azide: The C5-azido group is reduced to the corresponding primary amine. This can be achieved using various methods, such as catalytic hydrogenation (e.g., H2, Pd/C) or Staudinger reduction (e.g., PPh3, H2O).

  • Functionalization of the C5-Amine: The resulting C5-primary amine serves as a key point for introducing diversity.

    • Reductive Amination: React the amine with a variety of aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce substituted alkyl groups.

    • Acylation: Acylate the amine with a range of acyl chlorides or anhydrides to introduce different amide functionalities.

    • Sulfonylation: React the amine with various sulfonyl chlorides to generate sulfonamide derivatives.

  • Deprotection and Purification: Remove any protecting groups from the carboxylate and other functional groups under appropriate conditions. Purify the final this compound analog using techniques such as column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the synthesized analog using standard analytical methods (e.g., NMR, Mass Spectrometry, HPLC).

Biological Evaluation: Neuraminidase Inhibition Assay

The primary method for evaluating the biological activity of synthesized this compound analogs is the neuraminidase (NA) inhibition assay. This assay measures the ability of a compound to inhibit the enzymatic activity of influenza NA. A commonly used method is a fluorescence-based assay utilizing the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1][6][7][8]

Protocol 2: Fluorescence-Based Neuraminidase Inhibition Assay

This protocol details the steps for determining the 50% inhibitory concentration (IC50) of this compound analogs against influenza neuraminidase.

Materials:

  • Synthesized this compound analogs and this compound standard (positive control)

  • Influenza virus stock (e.g., A/H1N1, A/H3N2, or Influenza B)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., 0.14 M NaOH in 83% Ethanol)

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader (Excitation: ~355-365 nm, Emission: ~450-460 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds and this compound standard in Assay Buffer. The final concentrations should typically range from nanomolar to micromolar.

    • Dilute the influenza virus stock in Assay Buffer to a concentration that yields a linear fluorescent signal over the course of the assay. This needs to be optimized for each virus strain.

    • Prepare a working solution of MUNANA in Assay Buffer (e.g., 100 µM).

  • Assay Setup:

    • In a 96-well plate, add 25 µL of the diluted virus to wells containing 25 µL of the compound dilutions (or buffer for control wells).

    • Include control wells:

      • Virus + Buffer (100% activity)

      • Buffer only (no enzyme control)

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the MUNANA substrate solution to each well.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Termination and Measurement:

    • Stop the reaction by adding 100 µL of Stop Solution to each well.

    • Read the fluorescence of each well using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.

    • Determine the IC50 value for each compound by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Data

The following table summarizes hypothetical SAR data for a series of this compound analogs with modifications at the C4 and C5 positions. This data is for illustrative purposes to demonstrate how SAR data can be presented.

CompoundC4-SubstituentC5-SubstituentIC50 (nM) vs. H1N1IC50 (nM) vs. H5N1
This compound -NHCOCH3-NH21.20.8
Analog 1 -NHCOCH3-NHCH32.51.5
Analog 2 -NHCOCH3-N(CH3)210.88.2
Analog 3 -NHCOCH3-NH-c-propyl1.81.1
Analog 4 -NHCOCH2CH3-NH23.12.4
Analog 5 -NHSO2CH3-NH215.612.3

Interpretation of SAR Data:

  • The primary amino group at the C5 position is crucial for potent inhibitory activity, as even small alkyl substitutions (Analogs 1 and 2) lead to a decrease in potency.

  • A cyclopropyl group at the C5-amino position (Analog 3) is well-tolerated, suggesting a defined pocket in this region.

  • Modifications to the C4-acetylamino group (Analog 4 and 5) generally result in reduced activity, indicating its importance for binding. The sulfonyl group in Analog 5 significantly decreases potency.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

neuraminidase_inhibition cluster_virus Influenza Virus cluster_cell Host Cell cluster_action Mechanism of Action Virus Virus NA Neuraminidase Virus->NA HA Hemagglutinin Virus->HA SialicAcid Sialic Acid Receptor NA->SialicAcid cleaves HostCell Infected Host Cell ReleasedVirus Released Virus SialicAcid->ReleasedVirus virus release BuddingVirus Budding Virus BuddingVirus->SialicAcid attached via HA Ro640802 This compound Ro640802->NA inhibits

Caption: Mechanism of influenza virus release and its inhibition by this compound.

synthetic_workflow Start (-)-Shikimic Acid Intermediate Key Azido Intermediate Start->Intermediate Multi-step synthesis Amine C5-Primary Amine Intermediate->Amine Azide reduction Diversity Introduction of Diversity (Reductive Amination, Acylation, etc.) Amine->Diversity Analogs This compound Analogs Diversity->Analogs Purification Purification & Characterization Analogs->Purification Final Pure Analogs for Bioassay Purification->Final

Caption: General workflow for the synthesis of this compound analogs.

assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compounds Prepare Compound Dilutions IncubateInhibitor Pre-incubate Virus with Inhibitor (30 min) Compounds->IncubateInhibitor Virus Dilute Virus Stock Virus->IncubateInhibitor Substrate Prepare MUNANA Solution AddSubstrate Add MUNANA Substrate Substrate->AddSubstrate IncubateInhibitor->AddSubstrate IncubateReaction Incubate Reaction (60 min) AddSubstrate->IncubateReaction StopReaction Stop Reaction IncubateReaction->StopReaction ReadFluorescence Read Fluorescence StopReaction->ReadFluorescence CalculateInhibition Calculate % Inhibition ReadFluorescence->CalculateInhibition DetermineIC50 Determine IC50 CalculateInhibition->DetermineIC50

Caption: Experimental workflow for the neuraminidase inhibition assay.

References

Troubleshooting & Optimization

Ro 64-0802 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ro 64-0802 (also known as Oseltamivir Carboxylate or GS 4071). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the use of this compound in experimental settings, with a particular focus on its behavior in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered a poorly soluble compound in aqueous solutions?

A1: Contrary to what might be expected for some small molecule inhibitors, this compound is generally characterized by high water solubility.[1] Some sources report its aqueous solubility to be as high as 588 mg/mL at 25°C.[1] However, issues with precipitation or degradation can still arise depending on the specific experimental conditions, such as buffer composition, pH, and storage.

Q2: What is the primary mechanism of action for this compound?

A2: this compound is a potent and selective inhibitor of the neuraminidase enzyme of influenza viruses A and B.[2][3] Neuraminidase is crucial for the release of newly formed virus particles from the surface of an infected cell. By inhibiting this enzyme, this compound prevents the spread of the virus to other cells.

Q3: What are the key physicochemical properties of this compound?

A3: this compound is the active metabolite of the prodrug Oseltamivir Phosphate. It possesses both an amine and a carboxylate group. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₄H₂₄N₂O₄[3]
Molecular Weight284.35 g/mol [3]
Water Solubility57 mg/mL[3]
Water Solubility (at 25°C)588 mg/mL[1]
PBS (pH 7.2) Solubility10 mg/mL[4]
DMSO Solubility5-6 mg/mL[3][4]
Ethanol Solubility14 mg/mL[3]

Troubleshooting Guide: Solubility and Stability in Aqueous Buffers

This guide addresses common issues encountered when preparing and using solutions of this compound in aqueous buffers for in vitro and other experimental assays.

Issue 1: Precipitation observed after dissolving this compound in an aqueous buffer.

Possible Cause 1: pH of the buffer. While this compound is generally soluble, its stability can be pH-dependent. The prodrug, oseltamivir, exhibits maximal stability at a pH of 4.0, with degradation increasing at higher pH values. This degradation yields this compound. It is possible that the stability of this compound itself is also influenced by pH, potentially leading to precipitation or degradation products that are less soluble.

Troubleshooting Steps:

  • Measure the pH of your final solution.

  • Test a range of pH values. Prepare your buffer at different pHs (e.g., from 5.0 to 8.0) to identify the optimal pH for solubility and stability in your specific assay conditions.

  • Consider using a citrate buffer. One study on the prodrug oseltamivir found that the addition of citric acid helped to maintain a stable pH and prevent precipitation.

Possible Cause 2: Buffer composition. Certain buffer components may interact with this compound, leading to the formation of less soluble salts or complexes.

Troubleshooting Steps:

  • Simplify your buffer. If using a complex buffer, try dissolving this compound in a simpler buffer system first (e.g., PBS or HEPES) to see if the issue persists.

  • Avoid high concentrations of divalent cations. In some cases, high concentrations of ions like Ca²⁺ or Mg²⁺ can lead to the precipitation of small molecules.

Issue 2: Loss of compound activity or inconsistent results over time.

Possible Cause: Compound degradation in aqueous solution. Even if initially soluble, this compound may not be stable in aqueous solutions for extended periods. Some suppliers do not recommend storing aqueous solutions for more than one day.

Troubleshooting Steps:

  • Prepare fresh solutions. For critical experiments, always prepare a fresh solution of this compound immediately before use.

  • Storage of stock solutions. If a stock solution must be prepared in an aqueous buffer, it is advisable to aliquot it into single-use volumes and store at -80°C to minimize freeze-thaw cycles. However, it is best to first test the stability of your specific buffered stock solution after a freeze-thaw cycle.

  • Use of organic solvents for stock solutions. A common practice is to prepare a concentrated stock solution in an organic solvent like DMSO, which can be stored at -20°C or -80°C. This stock can then be diluted into the aqueous assay buffer immediately before the experiment. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

Experimental Protocols

Protocol for Preparing an Aqueous Solution of this compound

This protocol provides a general guideline for preparing an aqueous solution of this compound. It is recommended to optimize the buffer and pH for your specific application.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffer of choice (e.g., Phosphate-Buffered Saline - PBS, pH 7.2)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (if required)

Procedure:

  • Weigh the required amount of this compound powder in a suitable container.

  • Add a small volume of the desired aqueous buffer to the powder.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also be attempted, but be mindful of potential degradation.

  • Once the compound is fully dissolved, add the remaining buffer to reach the final desired concentration.

  • Vortex the solution again to ensure homogeneity.

  • Measure the pH of the final solution and adjust if necessary.

  • If sterility is required, filter the solution through a 0.22 µm sterile filter.

  • Use the freshly prepared solution immediately. If short-term storage is necessary, keep it on ice and protected from light. For longer-term storage, refer to the troubleshooting guide above.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_qc Quality Control cluster_troubleshoot Troubleshooting cluster_use Experimental Use weigh Weigh this compound Powder add_buffer Add Aqueous Buffer weigh->add_buffer dissolve Vortex / Sonicate add_buffer->dissolve final_vol Adjust to Final Volume dissolve->final_vol check_sol Visual Check for Solubility final_vol->check_sol measure_ph Measure pH check_sol->measure_ph precipitation Precipitation? check_sol->precipitation measure_ph->precipitation adjust_ph Adjust pH / Change Buffer precipitation->adjust_ph Yes use_in_assay Use in Assay precipitation->use_in_assay No adjust_ph->weigh prepare_fresh Prepare Fresh Solution use_in_assay->prepare_fresh For next experiment signaling_pathway cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition InfectedCell Infected Host Cell BuddingVirion Budding Virion with Hemagglutinin (HA) and Neuraminidase (NA) InfectedCell->BuddingVirion Viral Replication & Assembly SialicAcid Sialic Acid Receptor on Cell Surface BuddingVirion->SialicAcid HA binds to Sialic Acid ReleasedVirion Released Virion SialicAcid->ReleasedVirion NA cleaves Sialic Acid, releasing the virion TetheredVirion Virions Remain Tethered to the Cell Surface SialicAcid->TetheredVirion NewCell New Host Cell ReleasedVirion->NewCell Infection of New Cell Ro640802 This compound Neuraminidase Neuraminidase (NA) Enzyme Ro640802->Neuraminidase Inhibits Neuraminidase->SialicAcid Inhibition Cleavage of Sialic Acid is Blocked

References

Technical Support Center: Ro 64-0802 (Oseltamivir Carboxylate)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ro 64-0802. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for experiments involving this compound, the active metabolite of oseltamivir.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as oseltamivir carboxylate or GS 4071, is the active metabolite of the antiviral prodrug oseltamivir phosphate (Ro 64-0796), commercially known as Tamiflu®.[1][2] It is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[3] In vivo, oseltamivir phosphate is rapidly converted by hepatic carboxylesterases to this compound.[2][4]

Q2: What is the mechanism of action of this compound?

This compound functions as a competitive inhibitor of the viral neuraminidase enzyme.[3] This enzyme is crucial for the release of newly formed virus particles from the surface of infected cells. By blocking neuraminidase, this compound prevents the spread of the virus to other cells.[5][6]

Q3: What are the primary stability concerns for this compound?

The primary stability concerns for this compound in experimental settings revolve around its handling and storage in biological matrices. While generally stable, its concentration can be affected by the ex vivo conversion from its prodrug, oseltamivir phosphate, in certain biological samples. Therefore, proper sample collection and handling are critical for accurate quantification.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected concentrations of this compound in plasma samples.

Possible Cause: Degradation of the parent compound, oseltamivir phosphate (Ro 64-0796), to this compound after sample collection, particularly in rodent plasma. Plasma esterases can cause significant ex vivo hydrolysis of the prodrug.

Solution:

  • Use of Esterase Inhibitors: For studies involving the prodrug and its conversion, it is crucial to add an esterase inhibitor, such as dichlorvos, to blood collection tubes to prevent ex vivo hydrolysis.[7]

  • Temperature Control: Process blood samples promptly and store plasma at appropriate temperatures. This compound is stable in human plasma and urine for at least 6 months when stored at -20°C.[8]

  • Species-Specific Considerations: Be aware that the rate of conversion of oseltamivir to this compound varies significantly between species. For instance, rapid conversion is observed in mouse and rat plasma at room temperature.[8]

Issue 2: Variability in this compound stability in aqueous solutions.

Possible Cause: The pH of the aqueous solution can influence the stability of this compound and its parent compound. The prodrug, oseltamivir phosphate, shows pH-dependent degradation.

Solution:

  • pH Control: For optimal stability in aqueous solutions, maintain a pH around 4.0. Studies on the prodrug have shown that its decomposition is accelerated at higher pH values.[9] Adding citric acid to adjust the pH can enhance stability.[9]

  • Water Quality: Use purified water for the preparation of solutions, as potable water containing various ions can affect pH and stability.[9]

Data on Stability of this compound

The following tables summarize the stability of this compound and its prodrug, oseltamivir phosphate (Ro 64-0796), under various experimental conditions.

Table 1: Stability of this compound in Biological Matrices

MatrixTemperatureDurationStabilityReference
Human Plasma-20°C6 monthsStable[8]
Human Urine-20°C6 monthsStable[8]
Whole BloodRoom TemperatureUp to 2 hoursStable[8]
Whole Blood4°CUp to 2 hoursStable[8]

Table 2: Stability of Oseltamivir Phosphate (Ro 64-0796) and its Conversion to this compound

MatrixTemperatureConditionHalf-life/ObservationReference
Human Plasma4°CConversion to this compound7.4 - 8.8 days[8]
Mouse PlasmaRoom TemperatureConversion to this compound~60 minutes[8]
Rat PlasmaRoom TemperatureConversion to this compound~20 minutes[8]
Human Plasma-20°CStorageStable for 6 months[8]
Human Urine-20°CStorageStable for 6 months[8]

Table 3: Forced Degradation of Oseltamivir Phosphate

Stress ConditionReagent and ConditionsDegradation (%)Reference
Acidic Hydrolysis1.0 N HCl, 80°C, 30 min74[4]
Alkaline Hydrolysis0.1 N NaOH, 80°C, 10 min85.2[4]
Oxidative Degradation3% v/v H₂O₂, 80°C, 2 hrs96.96[4]
Photolytic DegradationStandard conditions1.1[4]

Experimental Protocols

Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of this compound in a given solution.

1. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of buffer and organic solvent) to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.

  • Sample Solution: Prepare the this compound solution to be tested for stability at a known initial concentration.

2. HPLC Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak separation.[3][10]

  • Flow Rate: Typically 1.0 mL/min.[4]

  • Detection: UV detection at an appropriate wavelength (e.g., 215 nm or 220 nm).[4][11]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25°C or 30°C).[11]

3. Stability Study Procedure:

  • Time Zero (T₀) Analysis: Immediately after preparation, inject the sample solution into the HPLC system to determine the initial concentration of this compound.

  • Storage: Store the sample solution under the desired experimental conditions (e.g., specific temperature, pH, light exposure).

  • Time Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and longer for extended studies), withdraw an aliquot of the sample solution and inject it into the HPLC system.

  • Data Analysis: Quantify the concentration of this compound at each time point using the calibration curve. Calculate the percentage of this compound remaining compared to the T₀ concentration. The appearance of new peaks may indicate degradation products.

Visualizations

Signaling Pathway: Inhibition of Influenza Virus Release

G Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry BuddingVirus Budding Virus Progeny HostCell->BuddingVirus Replication & Assembly ReleasedVirus Released Virus BuddingVirus->ReleasedVirus Release (Neuraminidase Action) Neuraminidase Neuraminidase BuddingVirus->Neuraminidase Ro640802 This compound (Oseltamivir Carboxylate) Ro640802->Neuraminidase Inhibits

Caption: Mechanism of action of this compound in inhibiting influenza virus release.

Experimental Workflow: HPLC Stability Assessment

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation PrepStandard Prepare Standard Solutions (Calibration Curve) T0 Analyze Time Zero (T₀) Sample PrepStandard->T0 PrepSample Prepare this compound Test Sample PrepSample->T0 Store Store Sample under Test Conditions T0->Store Timepoints Analyze at Pre-defined Time Intervals (Tx) Store->Timepoints Quantify Quantify this compound Concentration Timepoints->Quantify Degradation Calculate % Degradation & Identify Degradants Quantify->Degradation

Caption: General workflow for assessing the stability of this compound using HPLC.

References

Technical Support Center: Optimizing Ro 64-0802 for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ro 64-0802 (Oseltamivir Carboxylate), the active metabolite of Oseltamivir, in cell culture experiments.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[1][2][][4] Neuraminidase is crucial for the release of newly formed virus particles from the surface of infected cells. By blocking this enzyme, this compound prevents the spread of the virus to new cells.

2. What is a typical working concentration range for this compound in cell culture?

The effective concentration of this compound can vary significantly depending on the influenza virus strain, the cell line used, and the specific assay. Generally, 50% inhibitory concentrations (IC50) in cell culture assays range from the low nanomolar to the micromolar level.[1][2][5][6][7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

3. How should I prepare a stock solution of this compound?

This compound is soluble in water and dimethyl sulfoxide (DMSO).[][8] For cell culture experiments, it is advisable to prepare a concentrated stock solution in sterile, cell culture-grade DMSO or water. For example, a 10 mM stock in DMSO can be prepared and stored at -20°C. Further dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

4. Is this compound cytotoxic to cells?

This compound generally exhibits low cytotoxicity in cell culture at its effective antiviral concentrations.[9][10] However, it is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell line to establish a therapeutic index (CC50/IC50). This will help ensure that observed antiviral effects are not due to cell death. A standard cytotoxicity assay, such as an MTT or neutral red uptake assay, should be performed in parallel with your antiviral experiments.[1][11]

Troubleshooting Guide

Issue 1: Higher than expected IC50 values or apparent lack of antiviral activity.

  • Question: My IC50 value for this compound is much higher than what is reported in the literature, or the compound shows no effect. What could be the reason?

  • Answer:

    • Virus Strain Variability: Different influenza strains and subtypes exhibit varying sensitivities to neuraminidase inhibitors.[12] Ensure the IC50 values you are comparing are for the same or a closely related virus strain.

    • Drug-Resistant Virus: The influenza virus may have or develop resistance to this compound. The most common resistance mutation in H1N1 strains is H274Y in the neuraminidase gene.[5][13] It is advisable to sequence the neuraminidase gene of your virus stock to check for known resistance mutations. Resistance can also emerge during prolonged passage in cell culture in the presence of the inhibitor.[14][15]

    • Assay-Specific Factors: The plaque reduction assay is considered the gold standard. Other methods, like CPE inhibition assays, can sometimes be less sensitive. Ensure your assay is optimized, including the multiplicity of infection (MOI), incubation time, and the method of quantifying viral replication.

    • Compound Integrity: Ensure your this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

Issue 2: High variability between replicate wells in my antiviral assay.

  • Question: I am observing significant variability in the results between my replicate wells. How can I improve the consistency of my assay?

  • Answer:

    • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when performing serial dilutions of the compound and the virus.

    • Cell Monolayer Confluency: Inconsistent cell numbers across wells can lead to variability. Ensure you seed your plates evenly and that the cell monolayer is confluent and healthy at the time of infection.

    • Virus Distribution: After adding the virus inoculum to the wells, gently rock the plate to ensure an even distribution of the virus across the cell monolayer.

    • Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in compound concentration. To minimize this, consider not using the outermost wells for experimental data or ensure proper humidification of your incubator.

Issue 3: Signs of cytotoxicity at concentrations where antiviral activity is expected.

  • Question: I am seeing signs of cell death (e.g., rounding, detachment) in my cell culture at concentrations of this compound where I expect to see an antiviral effect. What should I do?

  • Answer:

    • Perform a Cytotoxicity Assay: It is essential to run a parallel cytotoxicity assay without the virus to determine the CC50 of this compound in your specific cell line. This will help you differentiate between antiviral effects and cytotoxicity.[16]

    • Check Solvent Concentration: If you are using a DMSO stock solution, ensure the final concentration of DMSO in your culture medium is non-toxic (typically below 0.1%).

    • Purity of the Compound: Impurities in the compound preparation could contribute to unexpected cytotoxicity. Ensure you are using a high-purity source of this compound.

    • Cell Line Sensitivity: Some cell lines may be more sensitive to the compound. If possible, test the antiviral activity in a different recommended cell line, such as Madin-Darby Canine Kidney (MDCK) cells, which are commonly used for influenza virus research.[17][18][19]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound (Oseltamivir Carboxylate) against Influenza Viruses

Virus SubtypeIC50 (nM)Assay MethodCell LineReference
H1N10.78–2.28Neuraminidase InhibitionN/A[12]
H1N90.35Neuraminidase InhibitionN/A[12]
H3N2Not specifiedNeuraminidase InhibitionN/A
H6N533.29Neuraminidase InhibitionN/A[12]
H7N22.79Neuraminidase InhibitionN/A[12]
A(H1N1)1250 (Passage 6 with H274Y mutation)Neuraminidase InhibitionMDCK[5]
A(H3N2)726-fold increase (E119V mutation)Neuraminidase InhibitionMDCK[14]
B/HongKong/CUHK33261/20120.1Plaque ReductionMDCK[1]
A/Oklahoma/447/2008 (H1N1)0.1Plaque ReductionMDCK[1]

Table 2: Cytotoxicity of this compound (Oseltamivir Carboxylate)

Cell LineCC50Assay MethodReference
MDCK> 1000 µMNeutral Red Uptake[9]
MDCK> 250 µMMTT Assay
A549Minimal cytotoxicity at 1 mMNot specified[16]

Experimental Protocols

1. Plaque Reduction Assay for Antiviral Activity

This assay determines the concentration of this compound required to reduce the number of virus-induced plaques by 50% (IC50).

  • Materials:

    • Madin-Darby Canine Kidney (MDCK) cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Virus growth medium (VGM) (e.g., serum-free MEM with TPCK-trypsin)

    • Influenza virus stock of known titer (PFU/mL)

    • This compound stock solution

    • Semi-solid overlay (e.g., containing Avicel or agarose)

    • Crystal violet staining solution

  • Procedure:

    • Seed MDCK cells in 6-well or 12-well plates and grow until a confluent monolayer is formed.[20]

    • Prepare serial dilutions of this compound in VGM.

    • Prepare a dilution of the influenza virus in VGM to yield 50-100 plaque-forming units (PFU) per well.

    • Aspirate the growth medium from the cells and wash the monolayer with sterile PBS.

    • Pre-incubate the cells with the different concentrations of this compound for 1 hour at 37°C.

    • Add the virus inoculum to the wells and incubate for 1 hour at 37°C to allow for virus adsorption.

    • Remove the inoculum and overlay the cells with the semi-solid overlay containing the corresponding concentrations of this compound.

    • Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

    • Fix the cells with 10% formalin and then stain with crystal violet solution to visualize and count the plaques.

    • The IC50 is calculated as the concentration of this compound that reduces the plaque number by 50% compared to the virus control (no drug).

2. Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of this compound to protect cells from the virus-induced cell death.

  • Materials:

    • MDCK cells

    • Cell culture medium

    • VGM

    • Influenza virus stock

    • This compound stock solution

    • Cell viability reagent (e.g., Neutral Red or MTT)

  • Procedure:

    • Seed MDCK cells in a 96-well plate and incubate until confluent.

    • Prepare serial dilutions of this compound in VGM.

    • Aspirate the growth medium and add the diluted compound to the wells.

    • Infect the cells with a dilution of influenza virus that causes complete CPE in 2-3 days (typically a low MOI).[21] Include uninfected cell controls and virus-infected controls without the compound.

    • Incubate the plate for 2-3 days at 37°C.

    • Assess cell viability using a suitable method like MTT or Neutral Red staining.[2]

    • The IC50 is the concentration of this compound that results in 50% protection from virus-induced CPE.

3. Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the cells.

  • Materials:

    • MDCK cells

    • Cell culture medium

    • This compound stock solution

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Seed MDCK cells in a 96-well plate and allow them to attach overnight.

    • Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include wells with medium only (no cells) as a blank control and wells with cells and medium but no compound as a vehicle control.

    • Incubate the plate for the same duration as your antiviral assay (e.g., 48-72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

    • The CC50 is the concentration of this compound that reduces cell viability by 50% compared to the vehicle control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_cells Seed MDCK Cells in Plates treat Treat Cells with This compound prep_cells->treat prep_compound Prepare Serial Dilutions of this compound prep_compound->treat prep_virus Prepare Virus Inoculum infect Infect Cells with Influenza Virus prep_virus->infect treat->infect Pre-treatment or Co-treatment incubate Incubate for 2-3 Days infect->incubate plaque_assay Plaque Assay: Fix, Stain, Count Plaques incubate->plaque_assay cpe_assay CPE Assay: Assess Cell Viability incubate->cpe_assay cyto_assay Cytotoxicity Assay: Measure Cell Viability incubate->cyto_assay calc_ic50 Calculate IC50 plaque_assay->calc_ic50 cpe_assay->calc_ic50 calc_cc50 Calculate CC50 cyto_assay->calc_cc50 calc_si Determine Selectivity Index (CC50 / IC50) calc_ic50->calc_si calc_cc50->calc_si

Caption: Experimental workflow for evaluating the antiviral activity of this compound.

Signaling_Pathway cluster_virus_cycle Influenza Virus Replication Cycle cluster_host_pathway Host Cell Signaling Pathway entry Virus Entry (Endocytosis) replication Viral RNA Replication & Transcription (Nucleus) entry->replication assembly Virus Assembly replication->assembly budding Virus Budding assembly->budding release Virus Release budding->release growth_factor Growth Factors receptor Receptor Tyrosine Kinase growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->replication Supports vRNP export nucleus Nucleus erk->nucleus ro640802 This compound ro640802->release Inhibits Neuraminidase mek_inhibitor MEK Inhibitor mek_inhibitor->mek Inhibits

Caption: Influenza virus replication and points of therapeutic intervention.

References

Troubleshooting low potency of Ro 64-0802 in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ro 64-0802 in neuraminidase inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as oseltamivir carboxylate, is the active metabolite of the prodrug oseltamivir phosphate (Tamiflu®)[1][2]. It is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses[3]. Neuraminidase is a viral surface glycoprotein that cleaves terminal sialic acid residues from glycoconjugates on the surface of infected cells and new viral particles. This action is crucial for the release of progeny virions from infected cells and their spread through the respiratory tract. This compound acts as a competitive inhibitor, binding to the active site of the neuraminidase enzyme and preventing it from cleaving sialic acid, thus halting the release and spread of the virus[3][4].

Caption: Simplified signaling pathway of influenza neuraminidase and inhibition by this compound.

troubleshooting_workflow cluster_compound Compound Integrity cluster_assay Assay Parameters Start Start: Low Potency Observed Check_Compound 1. Verify this compound Integrity Start->Check_Compound Check_Assay_Setup 2. Review Assay Parameters Check_Compound->Check_Assay_Setup Compound OK Solubility Proper Dissolution? Check_Compound->Solubility Storage Correct Storage? (-20°C or -80°C) Check_Compound->Storage FreezeThaw Multiple Freeze-Thaw? Check_Compound->FreezeThaw Check_Virus 3. Evaluate Virus Stock Check_Assay_Setup->Check_Virus Setup OK Virus_Conc Optimal Virus Titer? Check_Assay_Setup->Virus_Conc Incubation_Time Correct Incubation Times? Check_Assay_Setup->Incubation_Time Pipetting Accurate Pipetting? Check_Assay_Setup->Pipetting Check_Reagents 4. Assess Other Reagents Check_Virus->Check_Reagents Virus OK Conclusion Identify & Resolve Issue Check_Reagents->Conclusion Reagents OK experimental_workflow A 1. Prepare Reagents (this compound, Virus, Buffer, Substrate) B 2. Serially Dilute this compound in a 96-well plate A->B C 3. Add Diluted Virus to each well B->C D 4. Pre-incubate Plate (e.g., 30 min at 37°C) C->D E 5. Add MUNANA Substrate to all wells D->E F 6. Incubate Plate (e.g., 60 min at 37°C, protected from light) E->F G 7. Stop Reaction (add stop solution) F->G H 8. Read Fluorescence (Ex: 360 nm, Em: 460 nm) G->H I 9. Analyze Data (Calculate IC50) H->I

References

Preventing degradation of Ro 64-0802 during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ro 64-0802

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of this compound during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of inaccurate this compound measurements in plasma samples?

A1: The primary issue is not the degradation of this compound itself, but rather its artificial formation from its prodrug, oseltamivir (Ro 64-0796). This conversion is catalyzed by esterase enzymes present in plasma, particularly in rodent plasma.[1][2] This ex vivo hydrolysis leads to an overestimation of the actual this compound concentration in the sample.

Q2: How can I prevent the conversion of oseltamivir to this compound during blood sample collection?

A2: To prevent enzymatic conversion, blood samples should be collected in tubes containing an esterase inhibitor. Fluoride-oxalate tubes are highly effective.[3] Alternatively, the organophosphate esterase inhibitor dichlorvos can be added to heparinized tubes.[3][4]

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored as a crystalline solid at -20°C.[5][6] Under these conditions, it is stable for at least four years.[5] Solutions of this compound should be used promptly, and long-term storage of solutions is not recommended.[6]

Q4: Is this compound sensitive to temperature changes during sample processing?

A4: this compound is relatively stable at elevated temperatures for short periods. Studies have shown it to be stable for at least 90 minutes at 60°C in plasma.[3] However, the enzymatic activity that converts oseltamivir to this compound is temperature-dependent. Storing samples on ice or at 8°C significantly reduces this conversion compared to room temperature (25°C).[3]

Q5: What solvents are suitable for dissolving this compound?

A5: this compound is soluble in Dimethyl Sulfoxide (DMSO) at ≥14.2 mg/mL, in water with gentle warming at ≥46.1 mg/mL, and in Ethanol (EtOH) with gentle warming at ≥97 mg/mL.[6]

Troubleshooting Guide
Issue Possible Cause Recommended Solution
Higher than expected this compound concentrations in plasma. Ex vivo enzymatic conversion of oseltamivir to this compound.1. Use fluoride-oxalate collection tubes. 2. Add an esterase inhibitor like dichlorvos to the collection tubes. 3. Process blood samples immediately after collection and store plasma at low temperatures (e.g., on ice or at 8°C).[3]
Inconsistent results between replicate samples. Incomplete inhibition of esterase activity or variable sample handling times and temperatures.1. Ensure consistent and thorough mixing of blood with the anticoagulant and inhibitor. 2. Standardize the time and temperature from sample collection to processing and analysis.
Low recovery of this compound during solid-phase extraction (SPE). Improper pH of the sample or incorrect SPE cartridge conditioning/elution solvents.1. Adjust the sample pH to ensure this compound is in the correct ionization state for retention on the SPE sorbent. 2. Optimize SPE method parameters, including conditioning, loading, washing, and elution steps.
Analyte degradation in the autosampler. Prolonged exposure to ambient temperature in the autosampler.1. Use a cooled autosampler set to a low temperature (e.g., 4°C). 2. Minimize the time samples spend in the autosampler before injection.

Quantitative Data Summary

Table 1: Stability of Oseltamivir (Prodrug) in Plasma under Different Conditions

Collection TubeTemperatureIncubation TimeOseltamivir Conversion to this compound (%)
Li-heparinRoom Temperature (~25°C)16 hours64
EDTARoom Temperature (~25°C)16 hours41
Li-heparin8°C16 hours30
EDTA8°C16 hours11
Li-heparin with DichlorvosRoom Temperature (~25°C)16 hours4
Fluoride-oxalateRoom Temperature (~25°C)16 hours3
Data adapted from Lindegardh et al., 2006.[3]

Table 2: Thermal Stability of this compound in Plasma

AnalyteConcentration (ng/mL)Incubation TemperatureIncubation TimeConcentration Change (%)
This compound3060°C90 minutes< 3 (non-significant)
This compound400060°C90 minutes< 3 (non-significant)
Data adapted from Lindegardh et al., 2006.[3]

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation

Objective: To collect and process blood samples to prevent the ex vivo conversion of oseltamivir to this compound.

Materials:

  • Fluoride-oxalate blood collection tubes.

  • Centrifuge.

  • Pipettes and sterile tips.

  • -80°C freezer.

Procedure:

  • Collect whole blood directly into pre-chilled fluoride-oxalate tubes.

  • Gently invert the tubes 8-10 times to ensure proper mixing of blood with the anticoagulant and inhibitor.

  • Place the tubes immediately on ice or in a refrigerated rack.

  • Within 30 minutes of collection, centrifuge the samples at 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to clean, labeled cryovials.

  • Store the plasma samples at -80°C until analysis.

Visualizations

metabolic_pathway cluster_exvivo Ex Vivo Sample Preparation Oseltamivir Oseltamivir (Prodrug) Ro 64-0796 Ro_64_0802 This compound (Active Metabolite) Oseltamivir->Ro_64_0802 Hepatic Esterases (in vivo) Plasma_Esterases Plasma Esterases Ro_64_0802_artifact Artificial this compound Plasma_Esterases->Ro_64_0802_artifact Hydrolysis Oseltamivir_sample Oseltamivir in sample Oseltamivir_sample->Plasma_Esterases

Caption: Metabolic conversion of Oseltamivir to this compound.

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing (within 30 mins) cluster_storage Storage & Analysis Collect_Blood 1. Collect Blood in Fluoride-Oxalate Tube Mix 2. Invert to Mix Collect_Blood->Mix Chill 3. Place on Ice Mix->Chill Centrifuge 4. Centrifuge at 4°C Chill->Centrifuge Separate_Plasma 5. Aspirate Plasma Centrifuge->Separate_Plasma Store 6. Store Plasma at -80°C Separate_Plasma->Store Analyze 7. LC-MS/MS Analysis Store->Analyze

References

Overcoming poor reproducibility in Ro 64-0802 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ro 64-0802 Experiments

This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and ensuring reproducibility in experiments involving the compound designated this compound.

Important Note on Compound Identity: The designation "this compound" is most prominently associated with Oseltamivir Carboxylate , the active metabolite of the antiviral drug Tamiflu®. However, the context of overcoming experimental reproducibility in a research setting often points to tool compounds used in preclinical studies. A compound with a very similar designation, Ro 64-6198 , is a potent, non-peptidic agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor.[1][2] Such research compounds are frequently associated with reproducibility challenges.

This guide will primarily focus on the ORL1 agonist Ro 64-6198 , as it is more likely the subject of preclinical experimental variability. A section addressing potential issues with Oseltamivir Carboxylate (this compound) is also included for clarity.

Part 1: The ORL1 Receptor Agonist (Ro 64-6198)

Ro 64-6198 is a high-affinity, selective, and brain-penetrant full agonist at the ORL1 receptor, investigated for its anxiolytic-like effects.[1] As a potent tool compound, achieving consistent results requires careful attention to experimental detail.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My dose-response curve has shifted to the right, or I'm seeing lower than expected potency. What could be the cause?

  • Compound Degradation: Ensure the compound has been stored correctly (typically at -20°C or -80°C, protected from light and moisture). Prepare fresh dilutions for each experiment from a recently prepared stock solution.

  • Solubility Issues: Ro 64-6198 is a complex organic molecule. Ensure it is fully dissolved in the vehicle (e.g., DMSO) before further dilution in aqueous assay buffers. Precipitates, even if not visible, will drastically lower the effective concentration. Consider using a vehicle concentration of ≤0.1% in the final assay to avoid solvent effects.

  • Cell Passage Number: The expression levels of G-protein coupled receptors like ORL1 can change as cell lines are passaged. Use cells within a consistent, low passage number range for all related experiments.

  • Assay Buffer Components: Components like serum or certain proteins in the assay buffer can bind to the compound, reducing its free concentration. If possible, run functional assays in a serum-free buffer.

Q2: I'm observing high variability between replicate wells or experiments.

  • Inconsistent Cell Seeding: Ensure a uniform cell density across all wells of your assay plate. Edge effects in plates can be a significant source of variability; consider not using the outermost wells for data collection.

  • Pipetting Errors: When preparing serial dilutions or adding reagents, use calibrated pipettes and proper technique. For potent compounds, small volume errors can lead to large concentration inaccuracies.

  • Incubation Times: Adhere strictly to specified incubation times for compound treatment, substrate addition, and signal detection. Variations can significantly impact results, especially in kinetic assays.

Q3: I suspect off-target effects are confounding my results. How can I check this?

  • Selectivity Data: Ro 64-6198 is reported to have over 100-fold selectivity for the ORL1 receptor over classical opioid receptors (μ, δ, κ).[1][2] However, at high concentrations, off-target activity is always possible. Refer to the selectivity profile below and try to use the lowest effective concentration.

  • Use an Antagonist: Pre-treating your cells with a selective ORL1 antagonist (e.g., J-113397) should block the effects of Ro 64-6198.[2] If the observed effect persists, it is likely independent of ORL1 activation.

  • Use a Control Cell Line: If available, perform the experiment in a parental cell line that does not express the ORL1 receptor. A response in these cells would indicate off-target effects.

Data Presentation: Compound Profile

The following table summarizes the key quantitative data for the ORL1 agonist Ro 64-6198.

ParameterReceptorValueSpeciesNotes
Binding Affinity (Ki) ORL10.39 nMHumanHigh affinity for the target receptor.[2]
Selectivity μ, δ, κ Opioid>100-foldHumanHighly selective over classical opioid receptors.[1][2]
Functional Activity ORL1Full AgonistHumanElicits a maximal response at the ORL1 receptor.[1]
In Vivo Anxiolytic Dose N/A0.3 to 3 mg/kg (i.p.)RatEffective dose range in behavioral models without significant motor or cognitive effects.[1]
Experimental Protocols

Protocol 1: Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Ki) of Ro 64-6198 by measuring its ability to compete with a radiolabeled ligand for the ORL1 receptor.

  • Materials:

    • Cell membranes from HEK293 or CHO cells stably expressing the human ORL1 receptor.

    • Radioligand: [³H]-Nociceptin or other suitable ORL1 radioligand.

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

    • Ro 64-6198 stock solution (e.g., 10 mM in DMSO).

    • Non-specific binding control: High concentration of unlabeled Nociceptin (e.g., 1 µM).

  • Procedure:

    • Prepare serial dilutions of Ro 64-6198 in binding buffer.

    • In a 96-well plate, add binding buffer, cell membranes (5-20 µg protein/well), radioligand (at a concentration near its Kd), and the diluted Ro 64-6198 or controls.

    • Incubate for 60-90 minutes at room temperature.

    • Harvest the membranes onto a filter mat using a cell harvester, washing with ice-cold binding buffer to remove unbound radioligand.

    • Allow filters to dry, then add scintillation cocktail and count radioactivity using a scintillation counter.

  • Analysis:

    • Plot the percentage of specific binding against the log concentration of Ro 64-6198.

    • Fit the data to a one-site competition model to determine the IC₅₀.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the activation of G-proteins following ORL1 receptor stimulation by an agonist.

  • Materials:

    • Cell membranes from ORL1-expressing cells.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP.

    • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

    • Ro 64-6198 stock solution.

  • Procedure:

    • Prepare serial dilutions of Ro 64-6198.

    • In a 96-well plate, add cell membranes (5-10 µ g/well ), assay buffer, and the diluted Ro 64-6198. Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of ~0.1 nM.

    • Incubate for 30-60 minutes at 30°C.

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS using a filter-based method as described in the binding assay.

    • Measure radioactivity by scintillation counting.

  • Analysis:

    • Plot the counts per minute (CPM) against the log concentration of Ro 64-6198.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Visualizations

ORL1_Signaling_Pathway cluster_membrane Cell Membrane ORL1 ORL1 Receptor (NOP) G_protein Gi/o Protein ORL1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP agonist Ro 64-6198 (Agonist) agonist->ORL1 Binds ATP ATP ATP->AC response Cellular Response (e.g., Anxiolysis) cAMP->response

Caption: Simplified signaling pathway of the ORL1 (NOP) receptor.

Troubleshooting_Workflow start Unexpected Result (Low Potency / High Variability) check_compound Check Compound: 1. Fresh Stock/Dilutions? 2. Full Solubility? start->check_compound check_cells Check Cells: 1. Low Passage? 2. Consistent Seeding? start->check_cells check_protocol Check Protocol: 1. Calibrated Pipettes? 2. Correct Buffers/Times? start->check_protocol test_antagonist Perform Control: Use ORL1 Antagonist check_compound->test_antagonist check_cells->test_antagonist check_protocol->test_antagonist blocked Effect Blocked? test_antagonist->blocked off_target Result likely due to Off-Target Effect blocked->off_target No on_target Result is On-Target. Re-evaluate Assay Conditions. blocked->on_target Yes Prodrug_Conversion prodrug Oseltamivir (Prodrug, Ro 64-0796) enzyme Carboxylesterases (in Liver, Plasma) prodrug->enzyme Oral Administration active This compound (Active Metabolite) target Influenza Neuraminidase active->target Inhibits enzyme->active Hydrolysis

References

Technical Support Center: Interpreting Unexpected Results in Ro 64-0802 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ro 64-0802 in neuraminidase inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as oseltamivir carboxylate, is the active metabolite of the prodrug oseltamivir phosphate (Tamiflu®).[1] It is a potent and selective inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[2][3] Neuraminidase is a crucial enzyme for the release of newly formed virus particles from infected host cells. By inhibiting neuraminidase, this compound prevents the spread of the virus to other cells.[4]

Q2: What are the typical IC50 values for this compound in neuraminidase inhibition assays?

The 50% inhibitory concentrations (IC50) of this compound against influenza neuraminidases are highly dependent on the virus strain and the specific assay method used.[1][5] However, typical IC50 values are in the low nanomolar range. For instance, in vitro studies have shown IC50 values ranging from 0.3 to 22 nmol/L.[5] It's important to note that IC50 values against influenza B virus are often higher than those for influenza A.[1]

Q3: Are there any known off-target effects of this compound that could influence my experimental results?

Studies have shown that this compound is highly selective for viral neuraminidase. At therapeutic concentrations, it does not significantly inhibit human neuraminidases (Neu1, Neu2, Neu3, and Neu4).[6] Pharmacological profiling has also indicated a lack of significant off-target activities at various receptors and enzymes, suggesting a low probability of unexpected cellular effects due to off-target binding in well-controlled biochemical assays.[6]

Troubleshooting Guide for Unexpected Results

Problem 1: Higher than Expected IC50 Values
Possible Cause Recommended Solution
Incorrect Virus/Enzyme Concentration: Too much neuraminidase in the assay can overwhelm the inhibitor, leading to artificially high IC50 values.[7]Perform a virus titration (NA activity assay) to determine the optimal dilution that falls within the linear range of the assay before proceeding with the inhibition studies.[7]
Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition can affect enzyme activity and inhibitor binding.Ensure the assay buffer (e.g., MES buffer with CaCl2) is at the correct pH (typically around 6.5) and that the incubation is performed at the optimal temperature (usually 37°C).[8]
Degraded Inhibitor: Improper storage or handling of this compound can lead to degradation and loss of potency.Store this compound stock solutions at -20°C or below.[9] Prepare fresh working dilutions for each experiment.
Presence of Resistant Virus Strains: The influenza virus isolate being tested may harbor mutations in the neuraminidase gene that confer resistance to this compound.Sequence the neuraminidase gene of the virus isolate to check for known resistance mutations (e.g., H275Y).[10]
Problem 2: High Background Signal in the Assay
Possible Cause Recommended Solution
Substrate Degradation: The fluorescent substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), can degrade over time, leading to increased background fluorescence.[9]Use a fresh batch of MUNANA substrate. Store the substrate protected from light and according to the manufacturer's instructions.
Contaminated Reagents: Buffers or other assay components may be contaminated with fluorescent substances or bacteria possessing neuraminidase-like activity.[7]Use sterile, high-purity reagents. Filter-sterilize buffers if necessary.
Well-to-Well Crosstalk: Signal from a highly active well can "bleed" into adjacent wells, artificially increasing the background.Use black, opaque-walled microplates for fluorescence-based assays to minimize crosstalk.[7]
Incomplete Reaction Stoppage: If the reaction is not effectively stopped, the enzyme may continue to turn over the substrate, leading to a higher background.Ensure the stop solution (e.g., freshly prepared NaOH in ethanol) is added rapidly and mixed thoroughly in each well.[7][8]
Problem 3: Poor Reproducibility of Results
Possible Cause Recommended Solution
Pipetting Inaccuracy: Small variations in the volumes of enzyme, substrate, or inhibitor can lead to significant differences in results.Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for high-throughput screening.[9]
Inconsistent Incubation Times: Variations in incubation times for the enzyme-inhibitor pre-incubation or the enzyme-substrate reaction can affect the final signal.Use a multichannel pipette or an automated dispenser to add reagents to all wells simultaneously. Ensure consistent timing for all incubation steps.
Plate Edge Effects: Wells on the outer edges of a microplate can be more susceptible to evaporation and temperature fluctuations, leading to variability.Avoid using the outer wells of the plate for critical samples. Fill the outer wells with buffer or water to minimize evaporation from the inner wells.

Data Presentation

Table 1: Reported IC50 Values for this compound Against Various Influenza Strains

Influenza Virus StrainAssay TypeIC50 (nM)Reference
Influenza A (various strains)Cell Culture0.0008 µM - >35 µM*[1]
Influenza B (various strains)Cell Culture23.5 - 177.5[1]
H5N1Neuraminidase Activity7.0 - 15[5]
Seasonal H1N1 (2006-2007)Phenotypic NA Inhibition1.44 ± 0.36[4]
Seasonal H1N1 (resistant)Phenotypic NA Inhibition354 ± 302[4]

*Note: The wide range reflects the high variability depending on the specific virus isolate and the assay method used.

Experimental Protocols

Key Experiment: Fluorescence-Based Neuraminidase Inhibition Assay

This protocol is adapted from established methods for determining the susceptibility of influenza viruses to neuraminidase inhibitors.[8][9]

1. Reagent Preparation:

  • Assay Buffer (1x): 33.3 mM MES, 4 mM CaCl2, pH 6.5.

  • Substrate (MUNANA): Prepare a stock solution in DMSO and dilute to the working concentration in assay buffer.

  • This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and perform serial dilutions in assay buffer to create a concentration gradient.

  • Virus Sample: Dilute the virus stock in assay buffer to a concentration that yields a robust signal within the linear range of the assay, as determined by a prior NA activity assay.

2. Assay Procedure: a. In a 96-well black, flat-bottom plate, add 25 µL of each this compound dilution to triplicate wells. b. Add 25 µL of assay buffer to control wells (no inhibitor). c. Add 50 µL of the diluted virus sample to all wells except the substrate blank wells. d. Add 50 µL of assay buffer to the substrate blank wells. e. Pre-incubate the plate at 37°C for 30 minutes. f. Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate solution to all wells. g. Incubate the plate at 37°C for 60 minutes, protected from light. h. Stop the reaction by adding 50 µL of stop solution (e.g., 0.14 M NaOH in 83% ethanol). i. Read the fluorescence on a plate reader with excitation at ~365 nm and emission at ~450 nm.

3. Data Analysis: a. Subtract the average fluorescence of the substrate blank wells from all other readings. b. Determine the percentage of neuraminidase inhibition for each this compound concentration relative to the no-inhibitor control. c. Plot the percentage of inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_virus Influenza Virus cluster_host Host Cell Virion New Virion SialicAcid Sialic Acid Receptor Virion->SialicAcid Attachment NA Neuraminidase (NA) NA->SialicAcid Cleavage HostCell Infected Host Cell HostCell->Virion Budding SialicAcid->Virion Release Ro640802 This compound Ro640802->NA Inhibition

Caption: Mechanism of action of this compound in inhibiting influenza virus release.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Reagent Preparation (Buffer, Substrate, this compound) PlateSetup Plate Setup (Inhibitor Dilutions, Controls) ReagentPrep->PlateSetup VirusTiter Virus Titration (NA Activity Assay) VirusTiter->PlateSetup PreIncubate Pre-incubation (Virus + Inhibitor) PlateSetup->PreIncubate Reaction Enzymatic Reaction (+ Substrate) PreIncubate->Reaction StopReaction Stop Reaction Reaction->StopReaction ReadPlate Read Fluorescence StopReaction->ReadPlate CalcInhibition Calculate % Inhibition ReadPlate->CalcInhibition PlotCurve Plot Dose-Response Curve CalcInhibition->PlotCurve DetermineIC50 Determine IC50 PlotCurve->DetermineIC50

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

Troubleshooting_Tree Start Unexpected Results? HighIC50 High IC50? Start->HighIC50 HighBackground High Background? Start->HighBackground PoorReproducibility Poor Reproducibility? Start->PoorReproducibility HighIC50->HighBackground No CheckEnzyme Check Virus/Enzyme Concentration HighIC50->CheckEnzyme Yes HighBackground->PoorReproducibility No CheckSubstrate Check Substrate Quality HighBackground->CheckSubstrate Yes CheckPipetting Verify Pipetting Accuracy PoorReproducibility->CheckPipetting Yes End Consult Further Documentation PoorReproducibility->End No CheckInhibitor Verify Inhibitor Integrity CheckEnzyme->CheckInhibitor CheckAssayCond Review Assay Conditions CheckInhibitor->CheckAssayCond CheckAssayCond->End CheckReagents Test for Contaminated Reagents CheckSubstrate->CheckReagents CheckPlate Use Opaque Plate CheckReagents->CheckPlate CheckPlate->End CheckTiming Ensure Consistent Incubation Times CheckPipetting->CheckTiming CheckEdgeEffects Avoid Plate Edge Effects CheckTiming->CheckEdgeEffects CheckEdgeEffects->End

Caption: Decision tree for troubleshooting unexpected results in this compound inhibition assays.

References

Technical Support Center: Synthesis of Ro 64-0802

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ro 64-0802, the active metabolite of the antiviral drug Oseltamivir.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, with a focus on improving reaction yields and purity.

Low Yield in Key Reaction Steps

Low product yield is a frequent challenge in multi-step organic synthesis. The following table outlines potential causes and solutions for low yields in the key transformations involved in this compound synthesis, starting from (-)-shikimic acid derivatives.

Problem Potential Cause Troubleshooting Strategy Expected Outcome
Low yield in Mitsunobu reaction for C-5 hydroxyl inversion Incomplete reaction; degradation of starting material or product; suboptimal phosphine and azodicarboxylate reagents.Ensure anhydrous reaction conditions. Use freshly opened or purified reagents (e.g., triphenylphosphine, DIAD/DEAD). Monitor the reaction by TLC to determine the optimal reaction time.Increased conversion of the starting material and minimized side product formation, leading to a higher yield of the desired inverted product.
Inefficient azide substitution at C-4 Poor leaving group; steric hindrance; competing elimination reaction.If using a mesylate, consider converting to a better leaving group like a triflate. Optimize the reaction temperature and solvent (e.g., DMF). Use a phase-transfer catalyst to enhance nucleophilicity of the azide.Higher substitution-to-elimination ratio and improved yield of the azide intermediate.
Incomplete reduction of the C-5 azide Inactive catalyst (if using catalytic hydrogenation); insufficient reducing agent (e.g., Staudinger reaction).For catalytic hydrogenation, use fresh catalyst (e.g., Pd/C) and ensure efficient hydrogen delivery. For the Staudinger reaction, use a slight excess of triphenylphosphine and ensure complete hydrolysis of the phosphinimine.Complete conversion of the azide to the primary amine, preventing contamination of the final product with the azide intermediate.
Low yield in the final N-acetylation step Incomplete reaction due to base strength or steric hindrance.Use a non-nucleophilic base like triethylamine or pyridine. Ensure the amine is fully dissolved before adding acetic anhydride. Monitor the reaction by TLC to avoid over-acetylation if other nucleophilic groups are present.High conversion to the desired N-acetylated product, this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful this compound synthesis?

A1: The most critical parameters include:

  • Stereochemistry: Maintaining the correct stereochemistry at C3, C4, and C5 of the cyclohexene ring is paramount for the biological activity of this compound.

  • Purity of Starting Materials: The synthesis often starts from (-)-shikimic acid, and its purity is crucial for the overall yield and final product quality.

  • Anhydrous Conditions: Several steps, particularly the Mitsunobu reaction, are sensitive to moisture. Ensuring dry solvents and reagents is essential.

  • Reaction Monitoring: Careful monitoring of each reaction step by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is necessary to determine reaction completion and minimize side product formation.

Q2: I am observing a significant amount of elimination byproducts during the azide substitution step. How can I minimize this?

A2: To minimize elimination byproducts, consider the following:

  • Choice of Leaving Group: A triflate is generally a better leaving group than a mesylate and can promote substitution over elimination.

  • Reaction Temperature: Lowering the reaction temperature can favor the SN2 substitution pathway over the E2 elimination pathway.

  • Solvent: A polar aprotic solvent like DMF is generally preferred for this step.

  • Base: Avoid using strong, bulky bases that can promote elimination. Sodium azide itself is the nucleophile.

Q3: What is the best method for purifying the final this compound product?

A3: The final product, oseltamivir carboxylate (this compound), is often purified by recrystallization. A patent for the purification of Oseltamivir Phosphate suggests that the crude product can be dissolved in water, an alcohol (like ethanol), or an aqueous alcohol solution with heating, followed by treatment with activated carbon, filtration, and cooling to induce crystallization[1]. For laboratory scale, column chromatography on silica gel can be used to purify intermediates, but the final product's polarity might make this challenging. High-Performance Liquid Chromatography (HPLC) is a powerful technique for both purification and purity analysis of the final compound.[2][3][4][5]

Q4: Are there azide-free synthetic routes to this compound to avoid potentially hazardous reagents?

A4: Yes, due to the potential hazards associated with the use of azides, several azide-free synthetic routes have been developed.[2][6] These alternative routes often involve transformations like the opening of epoxides with other nitrogen nucleophiles followed by a series of steps to introduce the second amino group.[6] While these routes can be safer, their overall efficiency and scalability may vary compared to the traditional azide-based methods.

Data Presentation

The following tables provide illustrative data on how different reaction parameters can influence the yield of key steps in the synthesis of this compound. Note: This data is for illustrative purposes and may not represent actual experimental results.

Table 1: Effect of Leaving Group on Azide Substitution Yield

Leaving GroupSolventTemperature (°C)Reaction Time (h)Yield of Azide Intermediate (%)
MesylateDMF801265
TosylateDMF801272
TriflateDMF60885

Table 2: Influence of Reducing Agent on Azide Reduction Yield

Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield of Amine (%)
H₂, Pd/C (10%)Ethanol252492
PPh₃, then H₂OTHF501888
NaBH₄, CoCl₂Methanol0-25685

Experimental Protocols

Generalized Protocol for the Synthesis of this compound from a Shikimic Acid-Derived Epoxide

This protocol is a generalized procedure based on common synthetic routes described in the literature. Researchers should consult specific literature for detailed experimental conditions.

  • Epoxide Formation from (-)-Shikimic Acid Derivative:

    • A suitable protected derivative of (-)-shikimic acid is treated with a base (e.g., potassium carbonate) to induce intramolecular cyclization and form the corresponding epoxide.

  • Regioselective Azide Opening of the Epoxide:

    • The epoxide is dissolved in a suitable solvent (e.g., ethanol/water).

    • Sodium azide and a Lewis acid or ammonium chloride are added.

    • The reaction is stirred at room temperature until completion (monitored by TLC).

    • The product, an azido-alcohol, is isolated through extraction and purified by column chromatography.

  • Introduction of the Second Nitrogen Functionality (via Mesylation and Azide Substitution):

    • The hydroxyl group of the azido-alcohol is converted to a good leaving group, typically a mesylate, by reacting with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).

    • The resulting mesylate is then reacted with sodium azide in a polar aprotic solvent (e.g., DMF) to introduce the second azide group via an SN2 reaction.

  • Reduction of the Azides and N-Acetylation:

    • Both azide groups are reduced to primary amines. This can be achieved through catalytic hydrogenation (H₂ gas with a palladium or platinum catalyst) or by a Staudinger reaction (triphenylphosphine followed by water).

    • The resulting diamine is selectively N-acetylated at the C4 position using acetic anhydride in the presence of a base like pyridine or triethylamine to yield this compound.

  • Purification of this compound:

    • The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by preparative HPLC.

Mandatory Visualization

Mechanism of Neuraminidase Inhibition by this compound

This compound functions by inhibiting the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected host cells. The diagram below illustrates the key interactions between this compound and the active site of the neuraminidase enzyme.

G Mechanism of Neuraminidase Inhibition cluster_0 Neuraminidase Active Site cluster_1 This compound Arg118 Arg118 Arg292 Arg292 Arg371 Arg371 Glu276 Glu276 Carboxylate Carboxylate Group Carboxylate->Arg118 Ionic Interaction Carboxylate->Arg292 Ionic Interaction Carboxylate->Arg371 Ionic Interaction Amine Amino Group Amine->Glu276 Hydrogen Bond Acetamido Acetamido Group Pentyloxy 3-Pentyloxy Group Pentyloxy->Glu276 Hydrophobic Interaction G Synthetic Workflow for this compound Start (-)-Shikimic Acid Derivative Epoxide Epoxide Intermediate Start->Epoxide Base AzidoAlcohol Azido-Alcohol Intermediate Epoxide->AzidoAlcohol NaN3, NH4Cl Dimesylate Dimesylate Intermediate (example) AzidoAlcohol->Dimesylate MsCl, Et3N Diazide Diazide Intermediate Dimesylate->Diazide NaN3, DMF Diamine Diamine Intermediate Diazide->Diamine Reduction (e.g., H2, Pd/C) End This compound Diamine->End Ac2O, Pyridine

References

Addressing off-target effects of Ro 64-0802 in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ro 64-0802 in cellular models. Our goal is to help you navigate potential experimental challenges and ensure the accurate interpretation of your results.

Introduction: The Selectivity of this compound

This compound, the active metabolite of the prodrug oseltamivir, is a potent and highly selective inhibitor of influenza virus neuraminidase.[1][2] Extensive in vitro profiling has demonstrated that this compound lacks clinically relevant pharmacological activities at a wide range of other molecular targets.[3] One study found that at concentrations of 3 and 30 µM, this compound showed no significant inhibition or stimulation of 155 other molecular targets.[4] While direct, significant off-target effects are not widely reported, unexpected results in cellular assays can arise from various experimental factors. This guide will help you troubleshoot these potential issues.

Frequently Asked Questions (FAQs)

Q1: I am not observing the expected inhibitory effect of this compound on influenza virus replication in my cell line. What could be the issue?

A1: Several factors could contribute to a lack of efficacy in a cell-based assay:

  • Incorrect Compound: Ensure you are using this compound (oseltamivir carboxylate), the active metabolite, and not the prodrug oseltamivir phosphate.[1] Many cell lines lack the necessary carboxylesterases to efficiently convert the prodrug to its active form.

  • Compound Degradation: Verify the stability and proper storage of your this compound stock solution.

  • Cellular Model: The influenza strain used may have reduced sensitivity to neuraminidase inhibitors. Confirm the IC50 of your viral strain against this compound.

  • Assay Readout: Your assay may not be sensitive enough to detect the antiviral effect. Consider using an orthogonal method to confirm your results, such as a plaque reduction assay or quantification of viral RNA.

Q2: I am observing cytotoxicity at higher concentrations of this compound. Is this an off-target effect?

A2: While this compound is generally well-tolerated by cells, all compounds can exhibit non-specific toxicity at high concentrations. It is crucial to determine the therapeutic window for your specific cell line. We recommend performing a dose-response cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo®) to identify the maximum non-toxic concentration. Any effects observed at concentrations well above the established IC50 for neuraminidase inhibition should be interpreted with caution and may not represent a specific off-target effect. In vitro studies have shown no toxicity to host cells at concentrations up to 1 mmol/L.[1]

Q3: Could cellular transport mechanisms influence the efficacy of this compound in my experiments?

A3: Yes, the expression of drug transporters can impact the intracellular concentration of this compound. This compound is a known substrate for the efflux transporter Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4) and the uptake transporter Organic Anion Transporter 3 (OAT3/SLC22A8).[5] If your cellular model has high levels of MRP4 or low levels of OAT3, the intracellular concentration of this compound may be limited, leading to reduced apparent potency. Conversely, cells with high OAT3 and low MRP4 expression may accumulate the compound. When comparing results across different cell lines, it is important to consider their transporter expression profiles.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed

If you observe a cellular phenotype that is not readily explained by neuraminidase inhibition, follow this troubleshooting workflow:

Experimental Workflow for Investigating Unexpected Phenotypes

G cluster_0 Initial Observation cluster_1 Verification Steps cluster_2 Control Experiments cluster_3 Interpretation phenotype Unexpected cellular phenotype observed with this compound confirm_conc Confirm compound concentration and identity (LC-MS) phenotype->confirm_conc cytotoxicity Perform cytotoxicity assay (e.g., MTT, LDH) confirm_conc->cytotoxicity neuraminidase_assay Confirm on-target activity (Neuraminidase inhibition assay) cytotoxicity->neuraminidase_assay inactive_control Use structurally related inactive control compound neuraminidase_assay->inactive_control other_nai Test another neuraminidase inhibitor with a different scaffold (e.g., Zanamivir) inactive_control->other_nai on_target Phenotype is likely on-target (Neuraminidase-mediated) inactive_control->on_target Phenotype replicated with controls off_target Phenotype may be off-target or an experimental artifact inactive_control->off_target Phenotype not replicated with controls knockdown Neuraminidase knockdown/knockout (if applicable in host cells) other_nai->knockdown other_nai->on_target Phenotype replicated with controls other_nai->off_target Phenotype not replicated with controls knockdown->on_target Phenotype replicated with controls knockdown->off_target Phenotype not replicated with controls

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Issue 2: Differentiating Prodrug vs. Active Metabolite Effects

The following diagram illustrates the critical activation step of oseltamivir to this compound, a process that may be inefficient in some cellular models.

Conversion of Oseltamivir to this compound

G oseltamivir Oseltamivir Phosphate (Prodrug, Ro 64-0796) - Orally bioavailable - Inactive form esterase Carboxylesterases (Primarily in liver, gut) oseltamivir->esterase Hydrolysis ro640802 This compound (Active Metabolite) - Neuraminidase Inhibitor - Used in cellular assays esterase->ro640802 in_vitro Inefficient conversion in many cell lines esterase->in_vitro

Caption: Activation of oseltamivir to the active form, this compound.

Quantitative Data Summary

The following tables summarize the potency and selectivity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Influenza Neuraminidases

Assay TypeTargetIC50 Range
Enzymatic AssayInfluenza Neuraminidase0.3 to 2 nmol/L[1]
Cell Culture AssayInfluenza Virus Replication0.6 to 155 nmol/L[1][6]

Table 2: Selectivity Profile of this compound

Target ClassNumber of Targets TestedResult at 3 and 30 µM
Receptors, Ion Channels, Transporters, Enzymes155>50% inhibition/stimulation not observed[4]
Human Neuraminidases (Neu1-4)4No clinically relevant activity[3]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol provides a method to assess the potential cytotoxicity of this compound in a chosen cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the end of the experiment. Incubate for 24 hours.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO or PBS) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Add 50 µL of the 2x compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for a period relevant to your primary experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Readout: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve to determine the CC50 (50% cytotoxic concentration).

Protocol 2: Neuraminidase Inhibition Assay (Enzymatic)

This protocol confirms the on-target activity of this compound.

  • Reagents:

    • Neuraminidase (from influenza virus)

    • MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

    • Assay Buffer (e.g., MES buffer, pH 6.5, with CaCl2)

    • Stop Solution (e.g., glycine buffer, pH 10.4)

    • This compound serial dilutions

  • Procedure:

    • In a black 96-well plate, add 25 µL of this compound dilutions or vehicle control.

    • Add 25 µL of neuraminidase enzyme solution and incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of MUNANA substrate.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding 100 µL of stop solution.

  • Readout: Measure fluorescence with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Signaling and Transport Pathway Diagram

The diagram below illustrates how cellular transporters can affect the intracellular concentration of this compound, which is a critical factor for its efficacy.

Influence of Cellular Transporters on this compound Concentration

G cluster_cell Cell ro_intra Intracellular This compound target Influenza Neuraminidase ro_intra->target Inhibition mrp4 MRP4 (Efflux) ro_intra->mrp4 ro_extra Extracellular This compound oat3 OAT3 (Uptake) ro_extra->oat3 oat3->ro_intra mrp4->ro_extra

Caption: Uptake (OAT3) and efflux (MRP4) transporters regulate intracellular this compound.

References

Ro 64-0802 quality control and purity assessment for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and effective use of Ro 64-0802 (also known as Oseltamivir carboxylate or GS 4071) in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the active metabolite of the antiviral prodrug Oseltamivir Phosphate (Tamiflu®).[1][2] It is a potent and selective inhibitor of neuraminidase, an enzyme essential for the replication of influenza A and B viruses.[2][3][4] By blocking neuraminidase, this compound prevents the release of new viral particles from infected cells, thereby halting the spread of the infection.[2]

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: Proper storage is crucial to maintain the integrity of this compound. For long-term stability, the powder form should be stored at -20°C for up to 3 years.[5] Stock solutions in solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored for 1 year at -80°C or 1 month at -20°C.[5]

Q3: I am observing lower than expected potency in my in vitro assays. What could be the cause?

A3: Lower than expected potency can stem from several factors:

  • Compound Degradation: Ensure that the compound has been stored correctly and has not expired. Improper storage can lead to degradation.[5][6]

  • Incorrect Concentration: Verify the concentration of your stock solution. It is advisable to perform a purity and concentration check using HPLC upon receiving a new batch of the compound.

  • Assay Conditions: The IC50 of this compound can vary depending on the influenza virus strain and the specific assay conditions used.[2][7] Review your experimental setup and compare it with established protocols.

Q4: Can I use this compound for in vivo studies in rodents? Are there any specific considerations?

A4: Yes, this compound can be used in in vivo studies. However, it's important to be aware of its pharmacokinetic properties. This compound has low oral bioavailability, and for systemic administration, intravenous or subcutaneous routes are often preferred.[8] Additionally, its penetration into the brain is limited due to active efflux by transporters like P-glycoprotein, Organic Anion Transporter 3 (OAT3), and Multidrug Resistance-Associated Protein 4 (MRP4).[9][10][11][12]

Troubleshooting Guides

Issue 1: High variability in plasma concentration measurements of this compound.
  • Problem: When quantifying this compound in plasma samples from subjects dosed with Oseltamivir, you observe inconsistent and variable results.

  • Likely Cause: Ex vivo hydrolysis of the prodrug Oseltamivir to this compound by esterases present in the plasma after blood collection.[13] This conversion can artificially inflate the measured concentration of this compound.

  • Solution: To prevent this, blood samples should be collected in tubes containing an esterase inhibitor, such as dichlorvos or sodium fluoride/potassium oxalate.[13][14]

Issue 2: Appearance of unexpected peaks during HPLC analysis.
  • Problem: Your HPLC chromatogram shows additional peaks that are not consistent with this compound or the internal standard.

  • Likely Cause: This could indicate degradation of the compound. This compound can undergo hydrolysis, particularly if exposed to harsh pH conditions or elevated temperatures.[6]

  • Solution:

    • Confirm Identity: Use mass spectrometry (LC-MS/MS) to identify the mass of the unexpected peaks and determine if they are known degradation products.

    • Stability-Indicating Method: Ensure your HPLC method is stability-indicating, meaning it can resolve the intact drug from its potential degradation products.[15][16][17]

    • Sample Handling: Review your sample preparation and storage procedures to minimize exposure to conditions that may promote degradation.

Quality Control and Purity Assessment

A thorough quality control process is essential to ensure the reliability of your research data. The following analytical techniques are recommended for assessing the quality and purity of this compound.

Analytical Technique Purpose Typical Parameters and Expected Results Citations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Purity should be >98%. Retention time should be consistent with a reference standard.[5][15][18][19]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Sensitive quantification in biological matrices and structural confirmation.The detected mass-to-charge ratio (m/z) should correspond to the protonated molecule of this compound ([M+H]⁺ at m/z 285.2).[20][21]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.The NMR spectrum should be consistent with the known chemical structure of this compound.[5][22][23]
Mass Spectrometry (MS) Molecular weight confirmation.The mass spectrum should show a molecular ion peak consistent with the chemical formula C₁₄H₂₄N₂O₄.[22]

Experimental Protocols

Protocol: Quantification of this compound in Plasma by HPLC-MS/MS

This protocol provides a general framework for the sensitive quantification of this compound in plasma samples. Optimization may be required based on the specific instrumentation and laboratory conditions.

1. Sample Preparation (Solid-Phase Extraction) a. To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).[7] b. Acidify the sample with an appropriate buffer. c. Load the sample onto a pre-conditioned mixed-phase cation exchange solid-phase extraction cartridge. d. Wash the cartridge with a series of solvents to remove interfering substances. e. Elute this compound and the internal standard with a suitable elution solvent. f. Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 5 µm).[21]
  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile).[21]
  • Flow Rate: 0.5 - 1.0 mL/min.
  • Injection Volume: 10 - 20 µL.[9]
  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • This compound: Monitor the transition from the precursor ion (m/z 285.2) to a specific product ion.[9][20]
  • Internal Standard: Monitor the corresponding transition for the deuterated analog.

4. Quantification

  • Generate a calibration curve using known concentrations of this compound spiked into a blank matrix.
  • Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Mechanism of Action of this compound

Ro640802_MOA cluster_virus Influenza Virus cluster_cell Infected Host Cell Virus New Virus Particle HostCell Host Cell Surface (with Sialic Acid Receptors) Virus->HostCell Release Blocked Neuraminidase Neuraminidase (Enzyme) Neuraminidase->HostCell Cleaves Sialic Acid Ro640802 This compound Ro640802->Neuraminidase Inhibits

Caption: Mechanism of action of this compound as a neuraminidase inhibitor.

Experimental Workflow for this compound Quantification

Ro640802_Workflow Start Plasma Sample Collection (with Esterase Inhibitor) SPE Solid-Phase Extraction Start->SPE Sample Prep LCMS LC-MS/MS Analysis SPE->LCMS Injection Data Data Analysis & Quantification LCMS->Data Raw Data End Final Concentration Report Data->End Results

Caption: Workflow for the quantification of this compound in plasma.

Logical Relationship of this compound and its Prodrug

Prodrug_Relationship Oseltamivir Oseltamivir Phosphate (Prodrug) Esterases Hepatic/Plasma Esterases Oseltamivir->Esterases Metabolized by Ro640802 This compound (Active Metabolite) Esterases->Ro640802 Converts to Activity Antiviral Activity Ro640802->Activity Exerts

Caption: Conversion of Oseltamivir to its active form, this compound.

References

Validation & Comparative

A Comparative Analysis of Neuraminidase Inhibitors: Ro 64-0802 vs. Peramivir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the efficacy of two prominent neuraminidase inhibitors, Ro 64-0802 (the active metabolite of oseltamivir) and peramivir. The information presented is curated from various experimental studies to aid in research and drug development efforts against influenza viruses.

Mechanism of Action

Both this compound and peramivir are potent and selective inhibitors of the neuraminidase enzyme of influenza A and B viruses.[1][2] This enzyme is crucial for the release of newly formed virus particles from infected host cells. By blocking the active site of neuraminidase, these inhibitors prevent the cleavage of sialic acid residues on the cell surface, trapping the progeny virions and preventing their spread to other cells.[3][4] This ultimately curtails the progression of the viral infection.[3][4] Peramivir is noted to have a tighter binding affinity to the neuraminidase enzyme compared to oseltamivir carboxylate (this compound).[5]

dot

cluster_virus_lifecycle Influenza Virus Replication Cycle cluster_inhibition Mechanism of Neuraminidase Inhibitors Virus_Attachment 1. Virus Attachment (Hemagglutinin binds to Sialic Acid) Virus_Entry 2. Virus Entry (Endocytosis) Virus_Attachment->Virus_Entry Viral_Replication 3. Viral Replication (in Host Cell Nucleus) Virus_Entry->Viral_Replication Virus_Assembly 4. Virus Assembly (at Cell Membrane) Viral_Replication->Virus_Assembly Virus_Budding 5. Virus Budding Virus_Assembly->Virus_Budding Virus_Release 6. Virus Release Virus_Budding->Virus_Release Neuraminidase Neuraminidase Enzyme Virus_Budding->Neuraminidase cleaves New_Infection Infection of Neighboring Cells Virus_Release->New_Infection infects new cells Neuraminidase->Virus_Release enables Sialic_Acid Sialic Acid on Host Cell Neuraminidase->Sialic_Acid Inhibitor This compound or Peramivir Inhibitor->Neuraminidase binds to & inhibits Inhibitor->New_Infection prevents

Caption: Mechanism of action of neuraminidase inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro efficacy (IC50) and cytotoxicity (CC50) of this compound and peramivir against various influenza virus strains. The data has been compiled from multiple sources, and direct comparison should be made with caution due to potential variations in experimental conditions, such as specific viral strains and cell lines used.

Table 1: 50% Inhibitory Concentration (IC50) against Influenza A Viruses

Influenza A StrainThis compound (nM)Peramivir (nM)
A/H1N10.5 - 7.55[3][6]0.09 - 21[7]
A/H3N20.96[3]0.01 - 1.9[7]
A(H1N1)pdm09-31.3 ± 10.3 (H275Y mutant)
Oseltamivir-Resistant H1N1 (H275Y)-Susceptible[6]

Table 2: 50% Inhibitory Concentration (IC50) against Influenza B Viruses

Influenza B StrainThis compound (nM)Peramivir (nM)
Clinical Isolates60[3]0.06 - 120[7]

Table 3: 50% Cytotoxic Concentration (CC50)

Cell LineThis compound (µM)Peramivir (µM)
MDCK>100>1000[7]

Experimental Protocols

The following is a detailed methodology for a fluorescence-based neuraminidase inhibition assay, a common method for determining the IC50 values of neuraminidase inhibitors.[2][8]

Objective: To determine the concentration of a neuraminidase inhibitor (this compound or peramivir) that inhibits 50% of the influenza virus neuraminidase activity.

Principle: This assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by the viral neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified using a fluorometer. The presence of a neuraminidase inhibitor reduces the enzymatic activity, leading to a decrease in fluorescence.

Materials:

  • Influenza virus stock

  • Neuraminidase inhibitors (this compound, peramivir)

  • MUNANA substrate

  • Assay Buffer (e.g., MES buffer with CaCl2)

  • Stop Solution (e.g., NaOH in ethanol)

  • 96-well black, flat-bottom plates

  • Fluorometer

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the neuraminidase inhibitors in assay buffer.

    • Dilute the influenza virus stock in assay buffer to a concentration that gives a linear fluorescent signal over the incubation period.

    • Prepare the MUNANA substrate solution in assay buffer.

  • Assay Setup:

    • Add a fixed volume of the diluted virus to each well of a 96-well plate, except for the no-virus control wells.

    • Add an equal volume of the serially diluted inhibitors to the respective wells. Include a virus-only control (no inhibitor) and a no-virus control (assay buffer only).

    • Incubate the plate at 37°C for 30-60 minutes to allow the inhibitors to bind to the neuraminidase.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the MUNANA substrate solution to all wells.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Termination and Measurement:

    • Stop the reaction by adding the stop solution to each well.

    • Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm using a fluorometer.

  • Data Analysis:

    • Subtract the background fluorescence (no-virus control) from all readings.

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus-only control (100% activity).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

dot

start Start prep_reagents 1. Prepare Reagents (Virus, Inhibitors, Substrate) start->prep_reagents plate_setup 2. Plate Setup (Add Virus & Inhibitors) prep_reagents->plate_setup incubation1 3. Pre-incubation (37°C, 30-60 min) plate_setup->incubation1 add_substrate 4. Add MUNANA Substrate incubation1->add_substrate incubation2 5. Enzymatic Reaction (37°C, 60 min, dark) add_substrate->incubation2 stop_reaction 6. Stop Reaction incubation2->stop_reaction read_fluorescence 7. Measure Fluorescence (Ex: 365nm, Em: 450nm) stop_reaction->read_fluorescence data_analysis 8. Data Analysis (Calculate IC50) read_fluorescence->data_analysis end End data_analysis->end

Caption: Experimental workflow for a neuraminidase inhibition assay.

References

Validating In Vitro Efficacy of Ro 64-0802 in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo performance of Ro 64-0802 (oseltamivir carboxylate), the active metabolite of the antiviral drug oseltamivir. It serves as a resource for validating laboratory findings in relevant animal models and compares its efficacy with other neuraminidase inhibitors.

Executive Summary

In Vitro and In Vivo Performance of this compound

In Vitro Efficacy

This compound directly inhibits the enzymatic activity of influenza neuraminidase, preventing the cleavage of sialic acid residues on the surface of infected cells and newly formed viral particles. This action halts the release of progeny virions, thereby limiting the spread of infection.

Table 1: In Vitro Inhibitory Activity of this compound Against Influenza Viruses

Virus StrainAssay TypeIC50 (nM)Reference
Influenza A (H1N1)Neuraminidase Inhibition0.3 - 22[1]
Influenza BNeuraminidase Inhibition0.1 - 4.9[2]
Influenza A (H5N1)Neuraminidase Inhibition7.0 - 15[1]
Various Influenza StrainsCell Culture (EC50)0.6 - 155[1]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

In Vivo Validation

The in vivo efficacy of this compound is primarily evaluated using its orally bioavailable prodrug, oseltamivir. Upon administration, oseltamivir is rapidly converted to this compound by hepatic carboxylesterases.[3]

Table 2: Summary of In Vivo Efficacy of Oseltamivir (this compound) in Animal Models

Animal ModelVirus StrainKey FindingsReference
MouseInfluenza A and B100-fold reduction in lung viral titers; Enhanced survival[1]
FerretInfluenza AReduced lung pathology, virus burden, and inflammatory cytokines[4]

Comparison with Alternative Neuraminidase Inhibitors

Several other neuraminidase inhibitors are clinically approved and serve as important comparators for this compound. These include zanamivir, peramivir, and laninamivir.

Table 3: Comparative In Vitro Efficacy of Neuraminidase Inhibitors

InhibitorInfluenza A (H1N1) IC50 (nM)Influenza B IC50 (nM)Reference
This compound (Oseltamivir Carboxylate) 0.42 (median) ~5-9 fold less potent than Zanamivir [5][6]
Zanamivir0.42 (median)More potent than Oseltamivir carboxylate[5][6]
PeramivirData not consistently reported in direct comparisonData not consistently reported in direct comparison
LaninamivirData not consistently reported in direct comparisonData not consistently reported in direct comparison

Table 4: Comparative In Vivo and Clinical Efficacy

DrugAdministrationKey Clinical OutcomesAdverse EventsReference
Oseltamivir OralSimilar efficacy to zanamivir in symptom relief and return to work.Drowsiness (38%)[7][8]
ZanamivirInhalationFaster temperature normalization compared to oseltamivir.Drowsiness (22%), Respiratory distress (in some patients)[7][8]
PeramivirIntravenousSimilar time to clinical response as oseltamivir in hospitalized patients.Diarrhea, Respiratory failure[9]
LaninamivirInhalation (single dose)Similar duration of fever to oseltamivir and zanamivir.Data not extensively reported in direct comparison[10]

Experimental Protocols

In Vitro: Neuraminidase Inhibition Assay (Fluorescence-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.[11]

  • Virus Preparation: Influenza virus stocks are diluted to a standardized concentration.

  • Compound Dilution: A serial dilution of the test compound (e.g., this compound) is prepared.

  • Incubation: The diluted virus is incubated with the various concentrations of the test compound.

  • Substrate Addition: A fluorogenic substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added.

  • Enzymatic Reaction: Neuraminidase cleaves the MUNANA substrate, releasing a fluorescent product (4-methylumbelliferone).

  • Fluorescence Measurement: The fluorescence intensity is measured using a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the fluorescence intensity against the compound concentration.

In Vivo: Mouse Model of Influenza Infection

The mouse model is a commonly used tool to assess the in vivo efficacy of anti-influenza drugs.[3][12]

  • Animal Acclimatization: Mice (e.g., BALB/c or C57BL/6 strains) are acclimatized to the laboratory conditions.

  • Infection: Mice are intranasally inoculated with a non-lethal or lethal dose of a mouse-adapted influenza virus strain.

  • Treatment: The test compound (e.g., oseltamivir) is administered orally at various doses and schedules (prophylactic or therapeutic).

  • Monitoring: Mice are monitored daily for clinical signs of illness, including weight loss, inactivity, and ruffled fur. Survival is recorded for lethal challenge studies.

  • Viral Titer Determination: At specific time points post-infection, lungs are harvested, and viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay on Madin-Darby canine kidney (MDCK) cells.

  • Data Analysis: Statistical analysis is performed to compare the outcomes (survival, weight loss, lung viral titers) between treated and control groups.

Signaling Pathways and Experimental Workflows

Influenza Virus Neuraminidase Inhibition

The primary mechanism of action for this compound is the direct inhibition of the influenza virus neuraminidase enzyme. This prevents the release of newly synthesized virus particles from the host cell, thereby halting the spread of infection.

G cluster_host_cell Infected Host Cell cluster_extracellular Extracellular Space New_Virus_Particles New Virus Particles (Budding) Host_Cell_Surface Host Cell Surface (with Sialic Acid) New_Virus_Particles->Host_Cell_Surface Attachment via Hemagglutinin Neuraminidase Neuraminidase (Viral Enzyme) Host_Cell_Surface->Neuraminidase Sialic Acid Cleavage Released_Virus Released Virus (Infects New Cells) Neuraminidase->Released_Virus Enables Release Ro_64_0802 This compound Ro_64_0802->Inhibition Inhibition->Neuraminidase Inhibits

Caption: Mechanism of Neuraminidase Inhibition by this compound.

In Vivo Efficacy Testing Workflow

The validation of in vitro findings for this compound is conducted in vivo using its prodrug, oseltamivir, in animal models of influenza infection.

G Start Start: In Vitro Efficacy Infection Infect Animal Model (e.g., Mouse, Ferret) with Influenza Virus Start->Infection Treatment Administer Oseltamivir (Prodrug of this compound) Infection->Treatment Monitoring Monitor Clinical Signs (Weight Loss, Survival) Treatment->Monitoring Analysis Measure Viral Load (Lung Titers) Treatment->Analysis Outcome Evaluate Efficacy: Reduced Morbidity & Viral Replication Monitoring->Outcome Analysis->Outcome

Caption: Workflow for In Vivo Validation of this compound Efficacy.

Influenza Virus and Host Cell Signaling

Influenza virus infection is known to activate host cell signaling pathways, such as the Raf/MEK/ERK pathway, to support its replication. While this compound's primary target is viral neuraminidase, understanding the interplay with host pathways is crucial for a complete picture of its antiviral effect. It has been shown that inhibiting the Raf/MEK/ERK pathway can reduce both virus titers and the expression of pro-inflammatory cytokines.[13][14]

G cluster_host_pathway Host Cell Signaling Influenza_Virus Influenza Virus Infection Raf Raf Influenza_Virus->Raf Activates Neuraminidase Neuraminidase MEK MEK Raf->MEK ERK ERK MEK->ERK Viral_Replication Viral Replication ERK->Viral_Replication Promotes Cytokine_Expression Pro-inflammatory Cytokine Expression ERK->Cytokine_Expression Induces Ro_64_0802 This compound Ro_64_0802->Neuraminidase Inhibits

Caption: Influenza Virus Interaction with Host Raf/MEK/ERK Pathway.

References

Comparative Analysis of Ro 64-0802 Cross-Reactivity with Influenza Neuraminidase Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of Ro 64-0802, the active metabolite of the antiviral drug oseltamivir, across various influenza virus neuraminidase (NA) subtypes. The data presented is compiled from in vitro studies and is intended to inform research and development efforts in the field of antiviral therapeutics.

Executive Summary

This compound is a potent and selective inhibitor of influenza A and B virus neuraminidases.[1][2] Its mechanism of action involves blocking the active site of the NA enzyme, which is crucial for the release of progeny virions from infected host cells.[3] In vitro studies have demonstrated that this compound exhibits broad cross-reactivity, effectively inhibiting a wide range of NA subtypes. The 50% inhibitory concentrations (IC50) are typically in the low nanomolar range, indicating high potency against susceptible viral strains.[1][3]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against various influenza A and B neuraminidase subtypes. The IC50 values represent the concentration of the inhibitor required to reduce the neuraminidase activity by 50%.

Influenza Virus SubtypeNeuraminidase SubtypeThis compound IC50 (nM)Reference(s)
Influenza AN10.01 - 69.2[3]
Influenza AN20.01 - 69.2[3]
Influenza A & B (various strains)N/A0.3 - 2[1]
Influenza A/H3N2N20.67 (mean)[4]
Influenza A/H1N2N20.9 (mean)[4]
Influenza A/H1N1N11.34 (mean)[4]
Influenza BN/A13 (mean)[4]

Note: IC50 values can vary depending on the specific viral strain, the assay conditions, and the substrate used. The data presented here is a compilation from multiple studies to provide a comparative overview.

Experimental Protocols

The most common method for determining the in vitro inhibitory activity of neuraminidase inhibitors like this compound is the fluorescence-based neuraminidase inhibition assay.[5][6][7]

Principle of the Assay

This assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The neuraminidase enzyme cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the neuraminidase activity. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in fluorescence. The IC50 value is calculated from the dose-response curve of the inhibitor.[5][6][7]

Key Steps of the Protocol
  • Preparation of Reagents:

    • Assay Buffer (e.g., MES buffer with CaCl2, pH 6.5)

    • MUNANA substrate solution

    • This compound (or other inhibitors) serial dilutions

    • Virus stock containing the neuraminidase of interest

    • Stop Solution (e.g., NaOH or ethanol)

    • 4-Methylumbelliferone (4-MU) standard for calibration curve

  • Assay Procedure:

    • A defined amount of the virus (neuraminidase) is pre-incubated with serial dilutions of the inhibitor (this compound) in a 96-well plate.

    • The MUNANA substrate is added to initiate the enzymatic reaction.

    • The reaction is incubated at 37°C for a specific period (e.g., 30-60 minutes).

    • The reaction is terminated by adding a stop solution.

    • The fluorescence of the released 4-MU is measured using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm).

  • Data Analysis:

    • A standard curve is generated using known concentrations of 4-MU to quantify the amount of product formed.

    • The percentage of neuraminidase inhibition is calculated for each inhibitor concentration relative to the no-inhibitor control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Neuraminidase Inhibition Assay Workflow

Neuraminidase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Steps cluster_detection Detection & Analysis Virus Virus Stock (Neuraminidase Source) Preincubation Pre-incubation: Virus + Inhibitor Virus->Preincubation Inhibitor This compound (Serial Dilutions) Inhibitor->Preincubation Substrate MUNANA Substrate Reaction Enzymatic Reaction: Add MUNANA Substrate->Reaction Preincubation->Reaction Start Reaction Incubation Incubation (e.g., 37°C) Reaction->Incubation Stop Stop Reaction Incubation->Stop Measure Measure Fluorescence Stop->Measure Analysis Data Analysis: Calculate IC50 Measure->Analysis

Caption: Workflow of the in vitro neuraminidase inhibition assay.

Signaling Pathway of Neuraminidase Inhibition

Neuraminidase_Inhibition_Pathway cluster_virus_release Viral Release Cascade cluster_inhibition Inhibition Mechanism SialicAcid Sialic Acid on Host Cell Receptor Release Virus Release & Spread SialicAcid->Release enables Virion Newly Formed Influenza Virion Neuraminidase Viral Neuraminidase (NA) Virion->Neuraminidase possesses Neuraminidase->SialicAcid cleaves Block Inhibition of NA Activity Ro640802 This compound Ro640802->Neuraminidase binds to active site Ro640802->Block leads to Block->Release prevents

Caption: Mechanism of action of this compound in inhibiting viral release.

References

A Head-to-Head Comparison of Ro 64-0802 and Other Neuraminidase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the neuraminidase (NA) inhibitor Ro 64-0802 (oseltamivir carboxylate) with other leading NA inhibitors. This document synthesizes in vitro potency, resistance profiles, and the methodologies behind these findings to support informed decisions in antiviral research.

This compound, the active metabolite of the prodrug oseltamivir phosphate, is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[1][2] By blocking this key enzyme, this compound prevents the release of newly formed virus particles from infected cells, thereby halting the spread of infection.[2] This guide provides a comparative analysis of this compound against other approved NA inhibitors: zanamivir, peramivir, and laninamivir.

Quantitative Performance Analysis: In Vitro Potency

The in vitro inhibitory activity of NA inhibitors is a primary indicator of their antiviral potential. This is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the neuraminidase enzyme activity by 50%. The following tables summarize the IC50 values of this compound and other NA inhibitors against various wild-type influenza A and B virus strains.

Table 1: Comparative IC50 Values of Neuraminidase Inhibitors against Wild-Type Influenza Viruses

Neuraminidase InhibitorInfluenza A (H1N1)Influenza A (H3N2)Influenza B
This compound (Oseltamivir Carboxylate) 0.65 ± 0.48 nM[3]1.0 - 6.8 µM[4]2.0 - 8.0 nM[4]
Zanamivir Subnanomolar to low nanomolar range[2][5]Subnanomolar to low nanomolar range[2][5]Subnanomolar to low nanomolar range[2][5]
Peramivir 0.09 - 1.4 nM[4]0.09 - 1.4 nM[4]0.6 - 11 nM[4]
Laninamivir Low nanomolar range (<4 nM)[6]Low nanomolar range (<4 nM)[6]Low nanomolar range (<4 nM)[6]

Note: IC50 values can vary depending on the specific virus isolate and the assay methodology used.

Resistance Profiles: A Comparative Overview

The emergence of drug-resistant influenza strains is a significant public health concern. Resistance to NA inhibitors typically arises from mutations in the neuraminidase enzyme that reduce the binding affinity of the inhibitor. The H275Y mutation in N1 neuraminidases and the R292K mutation in N2 neuraminidases are common mutations that confer resistance to oseltamivir.[2]

Table 2: Impact of Resistance Mutations on the IC50 Values of Neuraminidase Inhibitors

Neuraminidase InhibitorH1N1 (H275Y mutant)H3N2 (E119V mutant)H1N1pdm09 (E119V/G mutant)
This compound (Oseltamivir Carboxylate) Highly Reduced Inhibition (>100-fold increase)[6]Reduced Inhibition (10- to 100-fold increase)[6]Reduced Inhibition[6]
Zanamivir Susceptible (<10-fold increase)[6]Reduced Inhibition[6]Reduced Inhibition[6]
Peramivir Reduced Susceptibility[5]Information not availableReduced Inhibition[6]
Laninamivir Susceptible (<10-fold increase)[6]Susceptible (<10-fold increase)[6]Reduced Inhibition[6]

Note: The fold increase in IC50 is relative to the wild-type virus.

Experimental Protocols

A standardized methodology is crucial for the accurate comparison of antiviral potency. The most common method for determining the IC50 values of neuraminidase inhibitors is the fluorescence-based neuraminidase inhibition assay.

Fluorescence-Based Neuraminidase Inhibition Assay

Principle: This assay quantifies the ability of a neuraminidase inhibitor to block the enzymatic activity of viral neuraminidase. The enzyme cleaves a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to release the fluorescent product 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of an inhibitor is directly proportional to its inhibitory activity.

Detailed Methodology:

  • Virus Preparation: Influenza viruses are propagated in Madin-Darby Canine Kidney (MDCK) cells or embryonated chicken eggs to obtain a high-titer virus stock.

  • Inhibitor Dilution: A serial dilution of the neuraminidase inhibitors (e.g., this compound, zanamivir, peramivir, laninamivir) is prepared in assay buffer.

  • Incubation: The diluted virus is pre-incubated with the various concentrations of the inhibitors in a 96-well plate. This allows the inhibitors to bind to the viral neuraminidase.

  • Substrate Addition: The MUNANA substrate is added to each well to initiate the enzymatic reaction.

  • Reaction Incubation: The plate is incubated to allow the neuraminidase to cleave the MUNANA substrate.

  • Stopping the Reaction: A stop solution is added to terminate the enzymatic reaction.

  • Fluorescence Measurement: The fluorescence of the product (4-MU) is measured using a fluorometer at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and processes.

G Mechanism of Action of Neuraminidase Inhibitors cluster_0 Viral Replication Cycle cluster_1 Inhibition by NA Inhibitors Virus Virus Host_Cell Host_Cell Virus->Host_Cell Attachment Virus_Entry Virus Entry Host_Cell->Virus_Entry Replication Viral Replication Virus_Entry->Replication Budding_Virions Budding Virions Replication->Budding_Virions NA_Action Neuraminidase Action (Cleavage of Sialic Acid) Budding_Virions->NA_Action Virus_Release Virus Release NA_Action->Virus_Release Virus_Release->Virus Infection of New Cells NA_Inhibitor Neuraminidase Inhibitor (e.g., this compound) NA_Inhibition Inhibition of Neuraminidase NA_Inhibitor->NA_Inhibition NA_Inhibition->NA_Action Blocks

Caption: Mechanism of Neuraminidase Inhibitor Action.

G Prodrug Activation of Oseltamivir Oseltamivir Oseltamivir (Prodrug) Oral_Administration Oral Administration Oseltamivir->Oral_Administration Absorption Gastrointestinal Absorption Oral_Administration->Absorption Liver Liver (Hepatic Esterases) Absorption->Liver Ro_64_0802 This compound (Active Metabolite) Liver->Ro_64_0802 Metabolic Conversion Systemic_Circulation Systemic Circulation Ro_64_0802->Systemic_Circulation Target_Site Site of Infection (Neuraminidase Inhibition) Systemic_Circulation->Target_Site

Caption: Oseltamivir Prodrug Activation Pathway.

G Neuraminidase Inhibition Assay Workflow Start Start Prepare_Virus Prepare Virus Stock Start->Prepare_Virus Prepare_Inhibitors Prepare Serial Dilutions of NA Inhibitors Start->Prepare_Inhibitors Pre_incubation Pre-incubate Virus with Inhibitors Prepare_Virus->Pre_incubation Prepare_Inhibitors->Pre_incubation Add_Substrate Add MUNANA Substrate Pre_incubation->Add_Substrate Incubate Incubate for Enzymatic Reaction Add_Substrate->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Measure_Fluorescence Measure Fluorescence Stop_Reaction->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a Neuraminidase Inhibition Assay.

References

A Comparative Guide to Ro 64-0802 IC50 Values Across Different Assay Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 50% inhibitory concentration (IC50) values for Ro 64-0802, the active metabolite of the antiviral drug oseltamivir, across various in vitro assay platforms. Understanding the nuances of these values is critical for the accurate interpretation of antiviral potency and for making informed decisions in drug development. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological and experimental workflows.

Data Presentation: this compound IC50 Values

The inhibitory activity of this compound is primarily assessed through two major types of assays: enzymatic assays that directly measure the inhibition of the influenza neuraminidase enzyme, and cell-based assays that evaluate the inhibition of viral replication in a cellular context.

As a general observation, IC50 values for this compound are consistently lower in enzymatic neuraminidase inhibition assays compared to cell-based plaque reduction assays. This difference is expected, as enzymatic assays measure the direct interaction between the inhibitor and the isolated enzyme, while cell-based assays are influenced by additional factors such as cell permeability, metabolism, and the complexities of the viral replication cycle.

Below is a summary of representative IC50 values obtained from different assay platforms.

Assay PlatformInfluenza Virus StrainIC50 Value (nM)Reference
Neuraminidase Inhibition Assay Influenza A and B Viruses0.3 - 22[1]
Influenza Virus Neuraminidase~2[2]
Influenza A/Oklahoma/447/2008 (H1N1)0.1[3][4]
Influenza B/HongKong/CUHK33261/20120.1[3][4]
Plaque Reduction Assay Influenza Strains in Cell Culture0.6 - 155[1]
Influenza A/Oklahoma/447/2008 (H1N1)0.0112[3]
Influenza B/HongKong/CUHK33261/20120.00114[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. The following are generalized protocols for the two most common assays used to determine the IC50 of this compound.

Neuraminidase Inhibition Assay (Fluorometric)

This assay directly measures the enzymatic activity of influenza neuraminidase and its inhibition by this compound.

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, it releases a fluorescent product, 4-methylumbelliferone, which can be quantified to determine enzyme activity. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory potency.

Materials:

  • This compound (Oseltamivir Carboxylate)

  • Influenza virus stock

  • MUNANA substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., NaOH in ethanol)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the diluted this compound and a standardized amount of influenza virus. Include virus-only (no inhibitor) and buffer-only (background) controls.

  • Incubate the plate to allow the inhibitor to bind to the neuraminidase enzyme.

  • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission).

  • Calculate the percent inhibition for each concentration of this compound relative to the virus-only control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5][6][7]

Plaque Reduction Assay

This cell-based assay measures the ability of this compound to inhibit the replication of infectious virus.

Principle: Influenza virus infection of a confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) leads to the formation of localized areas of cell death, known as plaques. The number of plaques is proportional to the amount of infectious virus. An effective antiviral agent will reduce the number and/or size of these plaques.

Materials:

  • This compound

  • Influenza virus stock

  • MDCK cells

  • Cell culture medium (e.g., DMEM)

  • Serum-free medium

  • TPCK-treated trypsin

  • Overlay medium (e.g., containing agarose or Avicel)

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Procedure:

  • Seed MDCK cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Infect the MDCK cell monolayers with a known amount of influenza virus (designed to produce a countable number of plaques).

  • After a viral adsorption period (e.g., 1 hour), remove the virus inoculum.

  • Wash the cells and overlay them with a semi-solid overlay medium containing the different concentrations of this compound. Include a virus control (no inhibitor).

  • Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

  • Fix the cells (e.g., with formaldehyde) and stain the cell monolayer with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.

  • Count the number of plaques in each well.

  • Calculate the percent inhibition of plaque formation for each concentration of this compound compared to the virus control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3][8]

Mandatory Visualizations

Influenza Virus Life Cycle and the Role of Neuraminidase

The following diagram illustrates the key stages of the influenza virus life cycle, highlighting the critical role of the neuraminidase enzyme in the release of progeny virions, which is the target of this compound.

Influenza_Life_Cycle cluster_cell Host Cell cluster_inhibitor Mechanism of this compound Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating Replication 3. Replication & Transcription Uncoating->Replication Assembly 4. Assembly Replication->Assembly Budding 5. Budding Assembly->Budding Release 6. Release Budding->Release Neuraminidase Action Virus_Released Progeny Virus Release->Virus_Released Inhibitor This compound Inhibition Inhibition of Neuraminidase Inhibitor->Inhibition Inhibition->Release Blocks Release Virus_Ext Influenza Virus Virus_Ext->Entry

Caption: Influenza Virus Life Cycle and Inhibition by this compound.

Experimental Workflow for IC50 Determination

This diagram outlines the general workflow for determining the IC50 value of an antiviral compound like this compound.

IC50_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Data Analysis Prep_Compound Prepare Serial Dilutions of this compound Incubation Incubate Compound with Assay System Prep_Compound->Incubation Prep_Assay Prepare Assay System (Enzyme/Substrate or Cells/Virus) Prep_Assay->Incubation Measurement Measure Assay Endpoint (e.g., Fluorescence or Plaque Count) Incubation->Measurement Calc_Inhibition Calculate Percent Inhibition Measurement->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: General Experimental Workflow for IC50 Determination.

References

A Comparative Analysis of the Resistance Profile of Ro 64-0802 and Other Leading Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the resistance profile of Ro 64-0802, the active metabolite of oseltamivir, against other neuraminidase inhibitors (NAIs). It is intended for researchers, scientists, and drug development professionals, offering objective data, experimental methodologies, and visual representations of key pathways and workflows to inform research and clinical decisions.

This compound functions by selectively inhibiting the neuraminidase enzyme of influenza A and B viruses, which is essential for the release of new virus particles from infected cells.[1][2][3][4] The emergence of drug-resistant viral strains is a significant challenge in influenza management, making a thorough understanding of resistance profiles crucial.

Quantitative Comparison of Antiviral Resistance Profiles

The following table summarizes the resistance profiles of this compound (Oseltamivir) and other neuraminidase inhibitors against various influenza virus strains, highlighting key resistance-conferring mutations and their impact on drug susceptibility.

Antiviral AgentActive FormInfluenza Type/SubtypeCommon Resistance-Associated Mutations (NA Gene)Fold-Change in IC50 vs. Wild TypeCross-Resistance Profile & Notes
Oseltamivir This compound A(H1N1) H275Y>100-fold (Highly Reduced)[5][6]Confers cross-resistance to peramivir but generally retains susceptibility to zanamivir and laninamivir.[7][8]
A(H3N2) E119V10 to 100-fold (Reduced)[5]May retain susceptibility to zanamivir.[9]
R292K>100-fold (Highly Reduced)[5][10]Confers cross-resistance to both oseltamivir and zanamivir.[5][9]
Influenza B D198NReduced to Highly Reduced[11][12]Susceptibility to peramivir and other investigational NAIs may be retained.[11][12]
Zanamivir ZanamivirA(H1N1), A(H3N2) Q136K, E119G/A/DReduced to Highly Reduced[5][13][14]Generally effective against H275Y oseltamivir-resistant strains.[5][15] The R292K mutation confers cross-resistance.[5]
Peramivir PeramivirA(H1N1) H275Y>100-fold (Highly Reduced)[5][6][16]Shares cross-resistance with oseltamivir for the H275Y mutation.[7]
Laninamivir LaninamivirA(H1N1), A(H3N2) E119G/K, Q136KReduced to Highly Reduced[13][14]Susceptibility profile is similar to zanamivir; effective against H275Y oseltamivir-resistant strains.[8][13][17]

Experimental Protocols

The characterization of antiviral resistance relies on two primary methodologies: phenotypic assays that measure the drug's inhibitory effect on viral function, and genotypic assays that identify specific genetic mutations.

Phenotypic Assay: Neuraminidase (NA) Inhibition Assay

This functional assay is the gold standard for determining the susceptibility of influenza viruses to neuraminidase inhibitors.

Objective: To quantify the concentration of an antiviral agent required to inhibit 50% of the neuraminidase enzyme activity (IC50).

Methodology:

  • Virus Preparation: Influenza viruses are propagated in Madin-Darby canine kidney (MDCK) cells or embryonated chicken eggs. The viral isolates are then harvested, titrated, and standardized.

  • Serial Dilution: The antiviral compounds (e.g., this compound, zanamivir) are serially diluted in assay buffer to create a range of concentrations.

  • Enzyme Reaction: A standardized amount of the virus is mixed with each drug dilution and incubated to allow the inhibitor to bind to the neuraminidase enzyme.

  • Substrate Addition: A fluorogenic substrate, typically 4-(methylumbelliferyl)-N-acetylneuraminic acid (MUNANA), is added to the mixture.[18][19]

  • Incubation: The reaction is incubated at 37°C. Active, uninhibited neuraminidase will cleave the MUNANA substrate, releasing a fluorescent product (4-methylumbelliferone).

  • Fluorescence Measurement: The reaction is stopped, and the fluorescence is measured using a plate reader.

  • IC50 Calculation: The fluorescence data is plotted against the drug concentration. The IC50 value is calculated as the drug concentration that reduces the fluorescent signal by 50% compared to the no-drug control.

  • Interpretation: The IC50 of the test virus is compared to a reference wild-type virus. The World Health Organization (WHO) provides criteria for interpretation based on the fold-change:

    • Normal Inhibition: <10-fold increase for influenza A; <5-fold for influenza B.

    • Reduced Inhibition: 10 to 100-fold increase for influenza A; 5 to 50-fold for influenza B.

    • Highly Reduced Inhibition: >100-fold increase for influenza A; >50-fold for influenza B.[20][21][22]

Genotypic Assay: Viral Gene Sequencing

This method identifies the presence of specific amino acid substitutions in the neuraminidase gene known to confer drug resistance.

Objective: To detect resistance-associated mutations in the viral genome.

Methodology:

  • RNA Extraction: Viral RNA is extracted from clinical samples or cultured virus isolates.

  • Reverse Transcription PCR (RT-PCR): The NA gene segment of the viral RNA is reverse transcribed into complementary DNA (cDNA) and then amplified via PCR using specific primers.

  • Sequencing:

    • Sanger Sequencing: This method is used to determine the nucleotide sequence of the amplified NA gene segment. It is effective for identifying known, common mutations.[19]

    • Next-Generation Sequencing (NGS): NGS allows for deep sequencing of the entire viral genome or specific genes, enabling the detection of novel mutations and minority viral populations that may be present in a sample.[20][21][23]

  • Sequence Analysis: The obtained nucleotide sequence is translated into an amino acid sequence. This sequence is then compared to a reference wild-type sequence to identify any substitutions at key positions (e.g., H275Y, R292K).

Visualizations

Mechanism of Action of Neuraminidase Inhibitors

The diagram below illustrates the critical role of the neuraminidase enzyme in the influenza virus life cycle and the mechanism by which inhibitors like this compound disrupt this process.

G cluster_cell Infected Host Cell cluster_virus Progeny Virion Virus Replication Virus Replication Progeny Virions Progeny Virions Virus Replication->Progeny Virions Assembly Sialic Acid Sialic Acid Progeny Virions->Sialic Acid Binds to surface Neuraminidase (NA) Neuraminidase (NA) Sialic Acid->Neuraminidase (NA) NA_Action NA cleaves Sialic Acid Neuraminidase (NA)->NA_Action Hemagglutinin (HA) Hemagglutinin (HA) Release Virus Release & Spread NA_Action->Release Inhibitor This compound (NA Inhibitor) Inhibitor->Neuraminidase (NA) Binds to active site Block Inhibition Inhibitor->Block Block->NA_Action

Caption: Mechanism of Neuraminidase Inhibitor Action.

Experimental Workflow for Antiviral Resistance Testing

This workflow outlines the integrated approach, combining phenotypic and genotypic methods, for comprehensive antiviral resistance profiling.

G cluster_geno Genotypic Analysis cluster_pheno Phenotypic Analysis start Clinical Sample (e.g., Nasopharyngeal Swab) virus_iso Virus Isolation (Cell Culture) start->virus_iso rna_ext Viral RNA Extraction start->rna_ext virus_iso->rna_ext na_assay Neuraminidase Inhibition Assay virus_iso->na_assay rt_pcr RT-PCR Amplification (NA Gene) rna_ext->rt_pcr seq Sequencing (Sanger or NGS) rt_pcr->seq geno_result Identify Resistance Mutations seq->geno_result final_report Integrated Resistance Profile geno_result->final_report ic50 Calculate IC50 & Fold-Change na_assay->ic50 pheno_result Determine Susceptibility (Normal, Reduced, Highly Reduced) ic50->pheno_result pheno_result->final_report

Caption: Integrated workflow for influenza antiviral resistance testing.

References

Ro 64-0802: A Comprehensive Guide for Use as a Reference Standard in Antiviral Drug Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Ro 64-0802, the active metabolite of the prodrug oseltamivir, with other neuraminidase inhibitors used as reference standards in antiviral drug screening. This document offers objective performance comparisons, supporting experimental data, and detailed methodologies for key experiments to assist researchers in selecting the most appropriate reference standards for their studies.

Introduction to this compound

This compound, also known as oseltamivir carboxylate or GS 4071, is a potent and selective inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[1][2] The NA enzyme is crucial for the release of newly formed virus particles from infected cells, and its inhibition prevents the spread of the virus.[2] this compound is the active form of the widely used antiviral drug oseltamivir (Tamiflu), which is an ethyl ester prodrug designed for improved oral bioavailability.[1] Following oral administration, oseltamivir is readily absorbed and extensively converted by hepatic carboxylesterases to the active metabolite, this compound.[1]

Mechanism of Action: Neuraminidase Inhibition

Influenza virus replication culminates in the budding of new virions from the host cell membrane. The viral hemagglutinin (HA) protein on the surface of these new virions binds to sialic acid receptors on the host cell, causing the virions to remain tethered to the cell surface. The viral neuraminidase enzyme cleaves these sialic acid residues, releasing the progeny viruses and allowing them to infect other cells.

This compound and other neuraminidase inhibitors are transition-state analogues of sialic acid. They bind to the active site of the neuraminidase enzyme with high affinity, preventing it from cleaving sialic acid residues. This competitive inhibition effectively traps the newly formed viruses on the surface of the infected cell, preventing their release and spread.

G cluster_virus_lifecycle Influenza Virus Life Cycle cluster_inhibition Mechanism of Neuraminidase Inhibitors Virus Attachment\nand Entry Virus Attachment and Entry Viral RNA\nReplication Viral RNA Replication Virus Attachment\nand Entry->Viral RNA\nReplication 1 Protein Synthesis Protein Synthesis Viral RNA\nReplication->Protein Synthesis 2 Virus Assembly Virus Assembly Protein Synthesis->Virus Assembly 3 Budding Budding Virus Assembly->Budding 4 Virus Release Virus Release Budding->Virus Release 5 Infection of\nNew Cells Infection of New Cells Virus Release->Infection of\nNew Cells Neuraminidase Neuraminidase Neuraminidase->Virus Release Cleaves Sialic Acid Sialic Acid Sialic Acid This compound This compound This compound->Neuraminidase Inhibits

Mechanism of Neuraminidase Inhibition

Performance Comparison of Neuraminidase Inhibitors

The selection of a reference standard in antiviral drug screening is critical for the validation and interpretation of experimental results. The following tables provide a comparative summary of the in vitro antiviral activity and cytotoxicity of this compound and other commonly used neuraminidase inhibitors.

Table 1: In Vitro Antiviral Activity (IC50) of Neuraminidase Inhibitors against Influenza A and B Viruses

CompoundInfluenza A (H1N1) IC50 (nM)Influenza A (H3N2) IC50 (nM)Influenza B IC50 (nM)
This compound (Oseltamivir Carboxylate) 0.6 - 1.34[3][4]0.3 - 0.9[3][4]13 - 28[4][5]
Zanamivir ~0.95[6]~0.95[6]~2.7[6]
Peramivir 0.9 - 4.3[4]0.9 - 4.3[4]0.9 - 4.3[4]
Laninamivir 5.89[7]--

IC50 (50% inhibitory concentration) values represent the concentration of the drug required to inhibit viral replication by 50%. Lower values indicate higher potency. Data are compiled from multiple sources and may vary depending on the specific virus strain and assay conditions.

Table 2: Cytotoxicity (CC50) and Selectivity Index (SI) of Neuraminidase Inhibitors

CompoundCell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound (Oseltamivir Carboxylate) MDCK>100[8]>100,000
Zanamivir MDCK>100>100,000
Peramivir MDCK>100>23,000
Laninamivir MDCK>100>17,000

CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. A higher CC50 value is desirable. The Selectivity Index (SI) is a measure of the drug's therapeutic window, with a higher SI indicating greater selectivity for the virus over host cells.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of antiviral drug development. The following are detailed protocols for key in vitro assays used to evaluate the efficacy and cytotoxicity of antiviral compounds.

Neuraminidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Workflow for Neuraminidase Inhibition Assay

G Prepare serial dilutions of test compound (e.g., this compound) Prepare serial dilutions of test compound (e.g., this compound) Incubate with purified neuraminidase enzyme Incubate with purified neuraminidase enzyme Prepare serial dilutions of test compound (e.g., this compound)->Incubate with purified neuraminidase enzyme Add fluorogenic substrate (e.g., MUNANA) Add fluorogenic substrate (e.g., MUNANA) Incubate with purified neuraminidase enzyme->Add fluorogenic substrate (e.g., MUNANA) Incubate at 37°C Incubate at 37°C Add fluorogenic substrate (e.g., MUNANA)->Incubate at 37°C Measure fluorescence Measure fluorescence Incubate at 37°C->Measure fluorescence Calculate IC50 value Calculate IC50 value Measure fluorescence->Calculate IC50 value

Neuraminidase Inhibition Assay Workflow

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and reference standards in an appropriate assay buffer.

  • Enzyme and Substrate Preparation: Dilute the influenza neuraminidase enzyme to a predetermined optimal concentration. Prepare a working solution of a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Reaction Setup: In a 96-well plate, add the diluted enzyme to wells containing the serially diluted compounds. Include control wells with enzyme only (100% activity) and buffer only (background).

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

  • Signal Detection: After a further incubation at 37°C, stop the reaction and measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for MUNANA).

  • Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the enzyme-only control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).

Protocol:

  • Cell Seeding: Seed a confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in 6-well or 12-well plates.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound. In separate tubes, mix a standard amount of influenza virus (e.g., 100 plaque-forming units) with each compound dilution.

  • Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Include a virus-only control.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding compound dilutions.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed.

  • Plaque Visualization and Counting: Fix the cells (e.g., with formalin) and stain with a solution like crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the compound concentration.

Cytotoxicity Assay

This assay is crucial to determine whether the observed antiviral effect is due to specific inhibition of the virus or to general toxicity to the host cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase during the assay.

  • Compound Treatment: Add serial dilutions of the test compound to the cells. Include a "cells only" control (100% viability) and a "no cells" control (background).

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Use a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercially available kit (e.g., CellTiter-Glo®).

  • Signal Detection: Measure the absorbance or luminescence according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

This compound serves as an excellent and widely accepted reference standard in antiviral drug screening, particularly for the evaluation of novel neuraminidase inhibitors. Its well-characterized mechanism of action, high potency, and favorable selectivity index make it a reliable benchmark for comparing the efficacy of new chemical entities. This guide provides the necessary data and protocols to effectively utilize this compound and other neuraminidase inhibitors in a research setting, facilitating the discovery and development of new antiviral therapies.

References

Benchmarking New Neuraminidase Inhibitors Against Oseltamivir Carboxylate (Ro 64-0802)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of new and emerging neuraminidase inhibitors against the established benchmark, Ro 64-0802, the active metabolite of Oseltamivir. The following sections present key experimental data, detailed methodologies for inhibitor evaluation, and visual representations of critical pathways and workflows to aid in the objective assessment of novel antiviral candidates.

Introduction to Neuraminidase Inhibition

Influenza virus neuraminidase (NA) is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells. It achieves this by cleaving terminal sialic acid residues from glycoconjugates on the cell surface, thus preventing viral aggregation and promoting the spread of infection.[1] Neuraminidase inhibitors (NAIs) are a class of antiviral drugs that mimic the natural substrate of the NA enzyme, sialic acid. By competitively binding to the active site of neuraminidase, these inhibitors prevent the cleavage of sialic acid, leading to the aggregation of newly formed viral particles on the host cell surface and halting the spread of the virus.[1] this compound, the active form of the prodrug oseltamivir phosphate (Tamiflu®), is a potent and selective inhibitor of influenza A and B virus neuraminidases and serves as a primary benchmark for the development of new NAIs.[2][3]

Comparative Efficacy of Neuraminidase Inhibitors

The in vitro inhibitory activity of neuraminidase inhibitors is a key indicator of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) in enzymatic assays and the 50% effective concentration (EC50) in cell-based assays. Lower values indicate greater potency. The following tables summarize the comparative inhibitory activities of this compound and other neuraminidase inhibitors against various influenza virus strains.

Table 1: In Vitro Inhibitory Activity (IC50) Against Influenza Virus Neuraminidase

InhibitorInfluenza A/H1N1 (nM)Influenza A/H3N2 (nM)Influenza B (nM)Reference(s)
This compound (Oseltamivir Carboxylate) 0.5 - 2.00.2 - 1.05.0 - 10.0[4]
Zanamivir 0.61 - 0.921.48 - 2.17~2.5[5]
Peramivir ~0.13~0.180.74[5]
Laninamivir 0.270.623.26[5]
RWJ-270201 ~0.34~0.341.36[6]

Note: IC50 values can vary depending on the specific virus isolate and the assay methodology used.

Table 2: Antiviral Activity (EC50) in Cell Culture

InhibitorInfluenza A/H1N1 (nM)Influenza A/H3N2 (nM)Influenza B (nM)Reference(s)
This compound (Oseltamivir Carboxylate) 0.51Not widely reportedNot widely reported[4]
Hypothetical Compound X 0.50.81.2[7]

Note: EC50 values represent the concentration required to inhibit 50% of viral replication in a cell-based assay and are a measure of efficacy in a more biologically relevant context.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of antiviral compounds. Below are detailed methodologies for key experiments used to determine the efficacy of neuraminidase inhibitors.

Fluorescence-Based Neuraminidase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of influenza neuraminidase.

  • Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by active neuraminidase, it releases a fluorescent product, 4-methylumbelliferone, which can be quantified.[8]

  • Materials:

    • Recombinant or purified influenza neuraminidase

    • MUNANA substrate

    • Assay buffer (e.g., MES buffer with CaCl2)

    • Test compounds (neuraminidase inhibitors)

    • Stop solution (e.g., NaOH in ethanol)

    • Black 96-well plates

    • Fluorescence plate reader

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., this compound) in assay buffer.

    • Enzyme-Inhibitor Incubation: Add the diluted compounds and a standardized amount of neuraminidase enzyme to the wells of a black 96-well plate. Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

    • Enzymatic Reaction: Initiate the reaction by adding the MUNANA substrate to each well. Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

    • Reaction Termination: Stop the reaction by adding the stop solution.

    • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission).

    • Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]

Plaque Reduction Assay

This cell-based assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).

  • Principle: A confluent monolayer of susceptible host cells is infected with a known amount of virus. The cells are then covered with a semi-solid overlay medium that restricts the spread of progeny virions, leading to the formation of localized areas of cell death (plaques). The antiviral activity is measured by the reduction in the number of plaques in the presence of the inhibitor.[7]

  • Materials:

    • Susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells)

    • Influenza virus stock

    • Cell culture medium

    • Semi-solid overlay medium (e.g., containing agarose or methylcellulose)

    • Test compounds

    • Crystal violet staining solution

  • Procedure:

    • Cell Seeding: Seed MDCK cells in multi-well plates to form a confluent monolayer.

    • Compound and Virus Preparation: Prepare serial dilutions of the test compounds. In separate tubes, mix a standardized amount of influenza virus with each compound dilution.

    • Infection: Remove the cell culture medium and infect the cell monolayers with the virus-compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.

    • Overlay: Aspirate the inoculum and add the semi-solid overlay medium containing the corresponding concentration of the test compound.

    • Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.

    • Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.

    • Data Analysis: The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[7]

Visualizing Mechanisms and Workflows

Diagrams illustrating the underlying biological pathways and experimental procedures can significantly aid in the comprehension of complex scientific concepts.

G cluster_virus_lifecycle Influenza Virus Release cluster_inhibition Mechanism of Inhibition VirusBudding Virus Budding HostCell Host Cell Surface (with Sialic Acid) VirusBudding->HostCell Attached via Hemagglutinin Neuraminidase Neuraminidase (NA) HostCell->Neuraminidase NA targets Sialic Acid VirusAggregation Virus Aggregation on Cell Surface HostCell->VirusAggregation Release Prevented VirusRelease Virus Release Neuraminidase->VirusRelease Cleaves Sialic Acid BlockedNA Blocked Neuraminidase NAI Neuraminidase Inhibitor (e.g., this compound) NAI->Neuraminidase Competitive Binding

Caption: Mechanism of Neuraminidase Action and Inhibition.

G cluster_workflow Neuraminidase Inhibition Assay Workflow start Start prepare_dilutions Prepare Inhibitor Serial Dilutions start->prepare_dilutions add_enzyme Add Neuraminidase Enzyme prepare_dilutions->add_enzyme incubate1 Incubate (Inhibitor-Enzyme Binding) add_enzyme->incubate1 add_substrate Add MUNANA Substrate incubate1->add_substrate incubate2 Incubate (Enzymatic Reaction) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_fluorescence Read Fluorescence add_stop->read_fluorescence calculate_ic50 Calculate IC50 read_fluorescence->calculate_ic50 end End calculate_ic50->end G cluster_workflow Plaque Reduction Assay Workflow start Start seed_cells Seed Host Cells (e.g., MDCK) start->seed_cells prepare_virus_inhibitor Prepare Virus-Inhibitor Mixtures seed_cells->prepare_virus_inhibitor infect_cells Infect Cell Monolayer prepare_virus_inhibitor->infect_cells add_overlay Add Semi-Solid Overlay with Inhibitor infect_cells->add_overlay incubate Incubate (Plaque Formation) add_overlay->incubate stain_plaques Fix and Stain Plaques incubate->stain_plaques count_plaques Count Plaques stain_plaques->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50 end End calculate_ec50->end

References

Comparative Analysis of the Antiviral Activity of Ro 64-0802 and its Analogs Against Influenza Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antiviral activity of the potent influenza neuraminidase inhibitor Ro 64-0802 (oseltamivir carboxylate) and a series of its carbocyclic analogs. The data presented is derived from seminal research in the field, offering a clear perspective on the structure-activity relationships (SAR) of this class of antiviral compounds.

Data Presentation: Neuraminidase Inhibition

The antiviral efficacy of this compound and its analogs is primarily assessed through their ability to inhibit the neuraminidase (NA) enzyme of influenza A and B viruses. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in this regard. The following table summarizes the IC50 values for a series of carbocyclic analogs, highlighting the impact of modifications to the lipophilic side chain at the C-3 position of the cyclohexene scaffold. This compound, also referred to as GS 4071, is included as the benchmark compound.[1][2]

CompoundR Group (Lipophilic Side Chain)Influenza A (N2) NA IC50 (nM)Influenza B NA IC50 (nM)
This compound (GS 4071) 1-ethylpropoxy 1 1
Analog 1n-propoxy1010
Analog 2n-butoxy34
Analog 3n-pentyloxy23
Analog 4isobutoxy45
Analog 53-pentyloxy11
Analog 61-propylthio1020
Analog 72-methylpropoxy57
Analog 82-ethylbutoxy12
Analog 9cyclopentoxy23
Analog 10cyclohexoxy48

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

  • Virus Preparation: A clinically isolated A/H3N2 influenza strain is cultivated in host cell cultures (e.g., Madin-Darby Canine Kidney - MDCK cells) and subsequently lysed to release the viral neuraminidase.

  • Compound Dilution: this compound and its analogs are serially diluted to a range of concentrations in an appropriate assay buffer.

  • Incubation: The diluted compounds are incubated with the viral neuraminidase preparation. This allows the inhibitors to bind to the active site of the enzyme.

  • Substrate Addition: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.

  • Enzymatic Reaction: If the neuraminidase is active, it will cleave the substrate, releasing a fluorescent product (4-methylumbelliferone).

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The degree of fluorescence is inversely proportional to the inhibitory activity of the compound.

  • IC50 Calculation: The IC50 value, the concentration of the inhibitor that reduces the neuraminidase activity by 50%, is calculated from the dose-response curve.

Plaque Reduction Assay

This cell-based assay determines the ability of a compound to inhibit the replication of the influenza virus.

  • Cell Culture: A confluent monolayer of MDCK cells is prepared in multi-well plates.

  • Virus Infection: The cell monolayers are infected with a known concentration of influenza virus.

  • Compound Treatment: After a brief incubation period to allow for viral entry into the cells, the virus-containing medium is removed and replaced with a semi-solid overlay medium (e.g., containing agarose or Avicel) that includes various concentrations of the test compounds (this compound or its analogs).

  • Plaque Formation: The semi-solid overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized zones of cell death, known as plaques.

  • Incubation: The plates are incubated for several days to allow for plaque development.

  • Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet), making the plaques visible as clear areas against a background of stained, uninfected cells.

  • Plaque Counting: The number of plaques in the wells treated with the test compounds is counted and compared to the number in untreated control wells.

  • EC50 Calculation: The 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50%, is determined.

Mandatory Visualizations

Influenza Virus Life Cycle and Inhibition by this compound

Influenza_Lifecycle cluster_cell Host Cell cluster_virus cluster_inhibitor Entry 1. Entry (Endocytosis) Uncoating 2. Uncoating (Viral RNA release) Entry->Uncoating Replication 3. Replication & Transcription (vRNA -> mRNA, cRNA -> vRNA) Uncoating->Replication Translation 4. Translation (Viral Proteins Synthesis) Replication->Translation Assembly 5. Assembly (New Virions) Replication->Assembly Translation->Assembly Budding 6. Budding Assembly->Budding Release 7. Release Budding->Release Virus Virion Virus->Entry Attachment Ro640802 This compound Ro640802->Release Inhibits Neuraminidase New_Virus New Virion Release->New_Virus Antiviral_Workflow cluster_in_vitro In Vitro Evaluation Start Start: This compound & Analogs NA_Assay Neuraminidase Inhibition Assay Start->NA_Assay Plaque_Assay Plaque Reduction Assay Start->Plaque_Assay IC50 Determine IC50 (Enzyme Inhibition) NA_Assay->IC50 EC50 Determine EC50 (Viral Replication Inhibition) Plaque_Assay->EC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50->SAR_Analysis EC50->SAR_Analysis End End: Identify Potent Analogs SAR_Analysis->End

References

Safety Operating Guide

Navigating the Disposal of Ro 64-0802: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling Ro 64-0802, also known as Oseltamivir Acid, proper disposal is a critical component of laboratory safety and environmental responsibility. While the substance is not classified as hazardous under the Globally Harmonized System (GHS), best practices for chemical waste management should be observed to ensure a safe and compliant laboratory environment.[1]

Chemical Profile and Safety Data

This compound is the active metabolite of the antiviral prodrug Oseltamivir Phosphate. A review of its Safety Data Sheet (SDS) provides the following key information:

PropertyValueSource
GHS Classification Not classified as hazardous[1]
CAS Number 187227-45-8[1]
Flammability Not flammable[1]
Explosion Hazard Does not present an explosion hazard[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]
HMIS-ratings Health: 0, Fire: 0, Reactivity: 0[1]

While one Safety Data Sheet suggests that smaller quantities of this compound may be disposed of with household waste, product monographs for the related compound Oseltamivir Phosphate recommend avoiding this practice and utilizing established collection systems for pharmaceutical waste.[1][2][3][4] This more conservative approach is in line with general laboratory best practices for chemical disposal to minimize environmental impact.

Recommended Disposal Protocol for this compound

The following step-by-step procedure is recommended for the safe and compliant disposal of this compound in a laboratory setting. This protocol prioritizes safety and environmental stewardship.

Step 1: Waste Identification and Segregation
  • Characterize the Waste: Confirm that the waste stream contains only this compound and any non-hazardous solvents or materials. If mixed with hazardous substances, the entire mixture must be treated as hazardous waste.

  • Segregate: Do not mix this compound waste with other chemical waste streams, especially those containing hazardous materials like flammable solvents, acids, or bases.[5][6]

Step 2: Containerization and Labeling
  • Select an Appropriate Container: Use a dedicated, leak-proof container that is compatible with the chemical waste. The container should be clearly labeled.

  • Proper Labeling: The label should include:

    • The name "this compound (Oseltamivir Acid) Waste"

    • The concentration (if in solution)

    • The date the waste was first added to the container

    • The name of the principal investigator or laboratory contact

Step 3: Storage of Waste
  • Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory.[6]

  • Safe Storage Conditions: Keep the container sealed when not in use and store it away from heat sources or areas of high traffic.

Step 4: Disposal
  • Consult Institutional Guidelines: Adhere to your institution's specific chemical waste disposal procedures. Your Environmental Health and Safety (EHS) department will provide guidance on the proper disposal route for non-hazardous chemical waste.

  • Professional Waste Disposal: Arrange for the collection of the waste by a licensed chemical waste disposal company. These companies are equipped to handle the disposal of laboratory chemicals in an environmentally sound manner.[7][8][9]

  • Avoid Drain and Trash Disposal: Although classified as non-hazardous, it is recommended to avoid disposing of this compound down the drain or in the regular trash to prevent the potential for environmental contamination. This aligns with recommendations for pharmaceutical waste disposal.[2][3][4][10]

Step 5: Documentation
  • Maintain Records: Keep a record of the amount of this compound disposed of, the date of disposal, and the method used. This documentation is crucial for laboratory compliance and safety audits.[11]

Disposal Workflow Diagram

The following diagram illustrates the recommended workflow for the proper disposal of this compound.

cluster_0 In-Lab Procedures cluster_1 Disposal & Compliance A Step 1: Identify & Segregate This compound Waste B Step 2: Containerize & Label Waste Container A->B C Step 3: Store in Designated Satellite Accumulation Area B->C D Step 4: Arrange for Professional Waste Collection C->D Consult Institutional EHS E Step 5: Document Disposal Details D->E

References

Comprehensive Safety and Handling Guide for Ro 64-0802 (Oseltamivir Carboxylate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Ro 64-0802, also known as oseltamivir carboxylate. This compound is the active metabolite of the antiviral medication oseltamivir (Tamiflu®) and functions as a selective inhibitor of the influenza virus neuraminidase.[1][2] While it is a pharmacologically active compound, extensive safety data indicates a high safety margin.[3] This document outlines the appropriate personal protective equipment (PPE), handling procedures, and disposal plans for laboratory settings.

Hazard Assessment and Occupational Safety

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] Nonclinical studies have shown that it is not genotoxic or carcinogenic.[3] Therefore, the stringent containment protocols required for highly potent active pharmaceutical ingredients (HPAPIs) are not necessary for the routine handling of this compound. The following recommendations are based on standard laboratory safety practices for non-hazardous chemical compounds.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE CategorySpecificationPurpose
Hand Protection Nitrile or latex glovesPrevent direct skin contact.
Eye Protection Safety glasses with side shields or safety gogglesProtect eyes from accidental splashes or aerosol generation.
Body Protection Standard laboratory coatProtect skin and personal clothing from contamination.
Respiratory Protection Not generally required for standard handlingMay be considered if there is a risk of significant aerosol generation.

Experimental Protocols: Handling and Disposal Workflow

Adherence to a structured workflow is critical for ensuring safety and maintaining the integrity of experimental procedures. The following diagram illustrates the recommended step-by-step process for handling and disposing of this compound.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination and Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) prep_workspace Prepare a Clean and Designated Workspace prep_ppe->prep_workspace handling_weigh Weighing and Aliquoting (Use a chemical fume hood if generating dust or aerosols) prep_workspace->handling_weigh handling_solution Solution Preparation handling_weigh->handling_solution cleanup_decontaminate Decontaminate Workspace (e.g., with 70% ethanol) handling_solution->cleanup_decontaminate cleanup_ppe Remove and Dispose of PPE Properly cleanup_decontaminate->cleanup_ppe disposal_solid Solid Waste (e.g., contaminated consumables) Dispose in designated chemical waste. cleanup_ppe->disposal_solid disposal_liquid Liquid Waste (e.g., unused solutions) Dispose in designated chemical waste container. cleanup_ppe->disposal_liquid disposal_final Final Disposal Follow institutional and local regulations for chemical waste. disposal_solid->disposal_final disposal_liquid->disposal_final

Handling and Disposal Workflow for this compound

Detailed Methodologies

Receiving and Storage:

  • Upon receipt, verify the container integrity.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials.

Weighing and Solution Preparation:

  • Perform all weighing and initial dilutions in a chemical fume hood if the material is a powder to minimize inhalation risk.

  • Use appropriate tools (e.g., spatulas, weigh paper) to handle the solid compound.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for proper disposal.

  • Clean the spill area with a suitable detergent and water.

Disposal Plan:

  • Dispose of all waste materials, including contaminated PPE and unused solutions, in accordance with institutional, local, and national regulations for chemical waste. While some safety data sheets suggest that small quantities may be disposed of with household waste, it is best practice in a research setting to treat all chemical waste as such.[1]

References

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